N-Methylarachidonamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWYBRCXMQDBL-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N-Methylarachidonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Methylarachidonamide, a methylated analog of the endocannabinoid anandamide. The protocols detailed herein are compiled from established chemical literature, offering a foundational methodology for researchers engaged in the study of endocannabinoid signaling and the development of novel therapeutics.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of arachidonic acid with methylamine (B109427). To facilitate this amide bond formation, the carboxylic acid group of arachidonic acid must first be activated. A common and effective method for this activation is the conversion of arachidonic acid to arachidonoyl chloride.
Experimental Protocol: Synthesis of Arachidonoyl Chloride
Objective: To convert arachidonic acid to its more reactive acyl chloride derivative.
Materials:
-
Arachidonic acid
-
Oxalyl chloride (or thionyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
Anhydrous sodium sulfate (B86663)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve arachidonic acid in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add an excess of oxalyl chloride (typically 1.5-2 equivalents) to the stirred solution. The addition should be dropwise to control the evolution of gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure. Care should be taken as arachidonoyl chloride is sensitive to moisture. The crude arachidonoyl chloride is typically used immediately in the next step without further purification.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the reaction of arachidonoyl chloride with methylamine.
Materials:
-
Crude arachidonoyl chloride (from the previous step)
-
Methylamine solution (e.g., in THF or water) or methylamine gas
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Triethylamine (B128534) (or another non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the crude arachidonoyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (approximately 2-3 equivalents) and triethylamine (as an acid scavenger, approximately 1.5-2 equivalents) in anhydrous dichloromethane.
-
Slowly add the methylamine solution to the stirred solution of arachidonoyl chloride at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual solvents. Purification is essential to obtain this compound of high purity for biological and pharmacological studies. The most common method for purification is silica (B1680970) gel column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Glass column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate. A typical starting solvent system might be 95:5 or 90:10 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will help to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions of the eluate in a fraction collector or in individual test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound. The product can often be visualized under a UV lamp.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value |
| Synthesis Yield (overall) | 60-80% |
| Purity (post-chromatography) | >95% (as determined by HPLC or NMR) |
| Molecular Formula | C₂₁H₃₅NO |
| Molecular Weight | 317.51 g/mol |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Endocannabinoid Signaling Pathway
This compound, as an analog of anandamide, is expected to interact with the endocannabinoid system. The following diagram depicts a simplified endocannabinoid signaling pathway.
Caption: Simplified endocannabinoid retrograde signaling.
A Technical Guide to AMG315: A Novel Chiral Endocannabinoid Ligand with Enhanced Potency and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel chiral endocannabinoid ligand, (1R,1'S)-N-(1-methyl-2-hydroxyethyl)-13-methyl-arachidonamide (AMG315). This potent and metabolically stable analog of anandamide (B1667382) (AEA) represents a significant advancement in the development of research tools and potential therapeutics targeting the endocannabinoid system. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with AMG315.
Core Compound Data
AMG315 is a synthetic, chiral analog of the endogenous cannabinoid AEA. Its unique dimethyl substitution at the 13 and 1' positions confers both high potency at the cannabinoid type 1 (CB1) receptor and remarkable resistance to enzymatic degradation.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for AMG315 and its stereoisomers in comparison to the parent compound, anandamide.
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) |
| AMG315 (3a) | 7.8 ± 1.4 | >10,000 |
| Anandamide (AEA) | 52.2 ± 6.9 | 371 ± 55 |
Table 1: Cannabinoid Receptor Binding Affinities.
| Compound | CB1 Functional Activity (EC50, nM) | CB2 Functional Activity (EC50, nM) |
| AMG315 (3a) | 0.6 ± 0.2 | >10,000 |
| Anandamide (AEA) | 26.3 ± 3.5 | 193 ± 21 |
Table 2: Cannabinoid Receptor Functional Potency.
| Compound | FAAH Hydrolysis (% remaining at 2h) | MAGL Hydrolysis (% remaining at 2h) | COX-2 Oxygenation (% remaining at 10 min) |
| AMG315 (3a) | >95% | >95% | >95% |
| Anandamide (AEA) | <5% | >95% | <10% |
Table 3: Metabolic Stability of AMG315.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the canonical CB1 receptor signaling pathway activated by AMG315 and the workflows for the key experimental procedures used in its characterization.
N-Methylarachidonamide: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide (NMA) is a synthetic derivative of the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). As a lipophilic signaling molecule, its interactions with various cellular targets are complex and of significant interest in pharmacology and drug development. This technical guide provides a detailed overview of the in vitro mechanism of action of this compound, focusing on its interactions with key protein targets, the associated signaling pathways, and the experimental methodologies used to elucidate these interactions. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams.
Core Mechanisms of Action
This compound's in vitro effects are primarily mediated through its interaction with cannabinoid receptors, modulation of enzymatic activity, and activation of transient receptor potential (TRP) channels.
Cannabinoid Receptor 1 (CB1) Agonism
NMA, similar to its parent compound anandamide, is an agonist at the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.
Signaling Pathway:
Upon binding of this compound, the CB1 receptor couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the G-protein can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
physical and chemical properties of N-Methylarachidonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylarachidonamide is a synthetic cannabinoid and an analog of the endogenous cannabinoid anandamide. As a member of the N-acylethanolamine family, it exhibits significant biological activity, primarily through its interaction with the endocannabinoid system. This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and analysis. Furthermore, it elucidates its key signaling pathways, focusing on its interactions with cannabinoid receptors and the metabolic enzyme Fatty Acid Amide Hydrolase (FAAH). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cannabinoid research, pharmacology, and drug development.
Physical and Chemical Properties
This compound is a lipophilic molecule, a characteristic that significantly influences its solubility and biological interactions. While specific experimental data for some properties are limited, the following tables summarize its known and predicted physicochemical characteristics.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₅NO | LookChem[1] |
| Molecular Weight | 317.51 g/mol | LookChem[1] |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | - |
| CAS Number | 156910-29-1 | LookChem[1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Boiling Point | 469.6 ± 34.0 °C | LookChem[1] |
| pKa | 16.43 ± 0.46 | LookChem[1] |
| Density | 0.892 ± 0.06 g/cm³ | LookChem[1] |
| LogP | 6.269 | LookChem[1] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Fatty acid amides generally exhibit good solubility in DMSO.[2][3] |
| Ethanol | Soluble | Many lipid-based molecules are soluble in ethanol.[4] |
| Water | Insoluble | Due to its high lipophilicity (predicted LogP of 6.269), this compound is expected to be practically insoluble in water.[1][5] |
Storage and Stability:
For long-term storage, it is recommended to store this compound as a solid at -20°C.[6][7][8] Solutions in organic solvents should also be stored at low temperatures to minimize degradation.[8][9] Stability studies for drug products recommend assessing degradation under various conditions, including temperature and humidity, over time.[6][7][8][9][10]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as protocols for studying its biological activity.
Synthesis of this compound
This protocol describes a general method for the synthesis of N-arachidonoyl amines, which can be adapted for this compound.[11][12]
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Materials:
-
Arachidonic acid
-
Oxalyl chloride or thionyl chloride
-
Methylamine solution (e.g., in THF or water)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate (B1210297), hexane)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Activation of Arachidonic Acid:
-
Dissolve arachidonic acid in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (typically 1.1-1.5 equivalents) to the solution. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude arachidonoyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude arachidonoyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of methylamine (typically 2-3 equivalents) and a non-nucleophilic base like triethylamine (to scavenge the HCl byproduct) in anhydrous DCM.
-
Cool the methylamine solution to 0°C.
-
Slowly add the arachidonoyl chloride solution to the methylamine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
-
Work-up and Extraction:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purification of this compound
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying fatty acid amides.[13][14][15][16][17]
Workflow for the Purification of this compound:
Caption: General workflow for the HPLC purification of this compound.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (as a mobile phase modifier)
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: Water with 0.1% TFA or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B and gradually increase to elute the compound. For a lipophilic molecule like this compound, a starting condition of 50-60% B might be appropriate, increasing to 95-100% B over 20-30 minutes. The optimal gradient should be determined empirically using analytical HPLC first.
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative column.
-
Detection: UV detection at a wavelength where the amide bond absorbs (around 210-220 nm).
-
-
Purification and Analysis:
-
Inject the dissolved sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity.
-
Remove the organic solvent under reduced pressure and lyophilize the remaining aqueous solution to obtain the pure this compound as a solid.
-
Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of N-acyl amides in biological matrices.[18][19][20][21][22]
Workflow for LC-MS/MS Analysis of this compound:
Caption: General workflow for the LC-MS/MS analysis of this compound.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated this compound)
-
Extraction solvent (e.g., ethyl acetate, acetonitrile)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
To a known amount of the biological sample, add the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or a protein precipitation with cold acetonitrile.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 analytical column (e.g., 1.7 µm particle size, 50 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient similar to the one used for purification, but on an analytical scale, should be developed to achieve good separation from other matrix components.
-
Flow Rate: Typically 0.2-0.4 mL/min for an analytical column.
-
Ionization: Positive ion mode electrospray ionization (ESI+).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound, and specific product ions will be monitored for quantification and confirmation. The exact MRM transitions should be optimized by infusing a standard solution of the analyte.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound and the internal standard.
-
Quantify the amount of this compound in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways
This compound primarily exerts its biological effects by interacting with the endocannabinoid system, which is composed of cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.
Interaction with Cannabinoid Receptors
This compound is an agonist at both the CB1 and CB2 cannabinoid receptors.[23][24] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Signaling Pathway of this compound at Cannabinoid Receptors:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. npra.gov.my [npra.gov.my]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. hplc.eu [hplc.eu]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zora.uzh.ch [zora.uzh.ch]
- 21. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-Methylarachidonamide: Discovery, Pharmacology, and Experimental Analysis
An in-depth technical guide on the discovery, history, and development of N-Methylarachidonamide, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound (NMAA) is a methylated analogue of the archetypal endocannabinoid, N-arachidonoylethanolamine (anandamide). Its development is rooted in the broader scientific effort to understand the endocannabinoid system and to create molecular tools with improved pharmacological properties over the native ligands. The addition of a methyl group to the ethanolamine (B43304) headgroup of anandamide (B1667382) significantly alters its metabolic stability and receptor interaction profile. This guide provides a comprehensive overview of the history, biochemical properties, and key experimental methodologies used to characterize NMAA and related compounds.
Discovery and History of Development
The discovery of this compound is not that of a single, isolated event but rather an outcome of systematic structure-activity relationship (SAR) studies that followed the identification of anandamide in 1992. Initial research on anandamide revealed its potent, albeit transient, effects due to rapid enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH). This metabolic vulnerability spurred medicinal chemists to synthesize analogues that could resist degradation while retaining or improving affinity for cannabinoid receptors.
A pivotal study in 1998 by Lin et al. explored the impact of modifications to anandamide's ethanolamide headgroup. Researchers synthesized a series of analogues, including compounds with methyl groups at the 1'- and 2'-positions, to probe the stereoelectronic requirements for receptor binding and to enhance metabolic stability.[1] This work demonstrated that N-methylation was a viable strategy to create more stable cannabimimetic probes, laying the groundwork for the development and characterization of this compound and other modified endocannabinoids.[1] These second-generation molecules have been instrumental in elucidating the nuanced pharmacology of the endocannabinoid system.
Biochemical and Pharmacological Profile
N-Methylation of anandamide has profound effects on its interaction with key proteins of the endocannabinoid system. The primary targets include the cannabinoid receptors CB1 and CB2, the catabolic enzyme FAAH, and the transient receptor potential vanilloid 1 (TRPV1) channel.
2.1. Interaction with Cannabinoid Receptors
NMAA, like anandamide, is an agonist at cannabinoid receptors, though its affinity is modified by the N-methyl group. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, while the CB2 receptor is found predominantly in immune cells.[2] Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
2.2. Metabolic Stability and FAAH Interaction
Anandamide is rapidly hydrolyzed by FAAH into arachidonic acid and ethanolamine, terminating its signaling.[3][4] The introduction of a methyl group on the nitrogen atom sterically hinders the approach of the amide bond to the catalytic serine residue of FAAH, significantly reducing the rate of hydrolysis.[1] This enhanced metabolic stability leads to a longer biological half-life and more sustained pharmacological effects compared to anandamide.
2.3. Interaction with TRPV1 Channels
Anandamide and other N-acylethanolamines are known endogenous agonists of the TRPV1 ion channel, a non-selective cation channel involved in pain and temperature sensation.[5] Activation of TRPV1 by these lipids contributes to their complex pharmacological profile.[6] While specific data for NMAA is limited, it is presumed to retain activity at TRPV1, a crucial aspect for its overall physiological effects.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for anandamide and its closely related methylated analogues. This data is derived from competitive radioligand binding assays and functional assays.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) Note: Data for (R)-N-(1'-methyl-2'-hydroxyethyl)-arachidonamide is presented as a close structural proxy for this compound, as reported in foundational SAR studies.
| Compound | Receptor | Ki (nM) | Radioligand Used | Source |
| Anandamide | Human CB1 | 42.6 ± 5.1 | [³H]CP-55,940 | [7] |
| Anandamide | Human CB2 | 35.2 ± 8.6 | [³H]CP-55,940 | [7] |
| (R)-N-(1'-methyl-2'-hydroxyethyl)-arachidonamide | Rat Brain CB1 | 81 ± 10 | [³H]CP-55,940 | [1] |
| (R)-N-(1'-methyl-2'-hydroxyethyl)-arachidonamide | Mouse Spleen CB2 | > 10,000 | [³H]CP-55,940 | [1] |
Table 2: Functional Activity & Enzyme Inhibition Note: Specific EC50 and IC50 values for this compound are not prominently available in the reviewed literature. The data for related endogenous ligands are provided for context.
| Ligand | Assay Target | Parameter | Value (µM) | Source |
| Anandamide (AEA) | mTRPV1 Activation | EC50 | 6.02 ± 1.23 | [6] |
| N-Arachidonoyl Dopamine (B1211576) (NADA) | mTRPV1 Activation | EC50 | 0.08 ± 0.05 | [6] |
| Arachidonoyl-serotonin (AA-5-HT) | FAAH Inhibition | IC50 | 5.6 | [8] |
Detailed Experimental Protocols
The characterization of this compound relies on a suite of standardized biochemical and cellular assays. The following sections detail the methodologies for key experiments.
4.1. Protocol: Competitive Radioligand Binding Assay for Cannabinoid Receptors
This protocol determines the binding affinity (Ki) of a test compound (e.g., NMAA) by measuring its ability to displace a known radioligand from CB1 or CB2 receptors.
-
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test Compound: this compound.
-
Non-specific Control: 10 µM WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well GF/B or GF/C glass fiber filter plates.
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the NMAA stock solution (in DMSO) in assay buffer to achieve final concentrations ranging from 10⁻¹¹ to 10⁻⁵ M. Dilute the [³H]CP-55,940 in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]CP-55,940, and receptor membranes.
-
Non-specific Binding (NSB): Add assay buffer, [³H]CP-55,940, receptor membranes, and 10 µM WIN 55,212-2.
-
Competition Binding: Add assay buffer, [³H]CP-55,940, receptor membranes, and varying concentrations of NMAA.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the log concentration of NMAA to generate a competition curve.
-
Determine the IC50 value (the concentration of NMAA that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
4.2. Protocol: Fluorometric FAAH Activity Assay
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate. It can be adapted to screen for inhibitors like NMAA.
-
Materials:
-
Enzyme Source: Recombinant human FAAH or microsomal preparations from tissues/cells expressing FAAH.
-
Substrate: Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA).
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Test Compound: this compound (to test for substrate activity) or a known inhibitor (as a control).
-
96-well white, opaque, flat-bottomed plate.
-
Fluorescence plate reader (Ex/Em = 340-360/450-465 nm).
-
-
Procedure:
-
Reagent Preparation: Thaw enzyme and substrate on ice. Prepare working solutions of the enzyme and substrate in ice-cold assay buffer. Prepare dilutions of the test compound.
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 50 µL of diluted FAAH enzyme.
-
Blank (No Enzyme) Control: Add 50 µL of FAAH Assay Buffer.
-
Inhibitor Wells (for IC50 determination): Add 50 µL of FAAH enzyme pre-incubated with various concentrations of the inhibitor for 15-30 minutes at 37°C.
-
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the AAMCA substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Read the fluorescence kinetically for 10-60 minutes. The rate of increase in fluorescence is directly proportional to FAAH activity.[9]
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
For inhibition studies, plot the percent inhibition (relative to the uninhibited control) against the log concentration of the inhibitor.
-
Determine the IC50 value using non-linear regression.
-
-
4.3. Protocol: Calcium Imaging Assay for TRPV1 Activation
This cell-based functional assay measures the activation of TRPV1 channels by monitoring intracellular calcium influx using a fluorescent indicator.
-
Materials:
-
Cell Line: HEK-293 cells stably expressing human TRPV1.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test Compound: this compound.
-
Positive Control: Capsaicin (B1668287) (a known TRPV1 agonist).
-
Antagonist Control: Capsazepine (a known TRPV1 antagonist).
-
Fluorescence microscope or plate reader equipped for calcium imaging.
-
-
Procedure:
-
Cell Preparation: Plate the TRPV1-expressing HEK-293 cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified.
-
Washing: Gently wash the cells with fresh assay buffer to remove extracellular dye.
-
Compound Addition and Measurement:
-
Establish a baseline fluorescence reading for a few minutes.
-
Add the test compound (NMAA) or control compounds (Capsaicin) at various concentrations.
-
Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and thus channel activation.[10][11]
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF) from baseline (F₀) as ΔF/F₀.
-
Plot the peak fluorescence response against the log concentration of the agonist (NMAA).
-
Determine the EC50 value (the concentration that elicits a half-maximal response) using a sigmoidal dose-response curve.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding. The following diagrams, rendered in DOT language, illustrate key pathways and workflows.
5.1. Signaling Pathways
Caption: Signaling cascade following this compound binding to the CB1 receptor.
Caption: Ion flux and cellular response upon activation of the TRPV1 channel by NMAA.
5.2. Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a fluorometric FAAH inhibition assay.
References
- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylarachidonamide: A Comprehensive Technical Guide for Endocannabinoid System Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Methylarachidonamide (NMA) as a critical research tool for investigating the endocannabinoid system (ECS). This document details its synthesis, biochemical properties, and its utility in various experimental paradigms, offering researchers a thorough resource for employing NMA in their studies.
Introduction to this compound
This compound is a synthetic derivative of the endogenous cannabinoid, anandamide (B1667382) (N-arachidonoylethanolamine or AEA). The addition of a methyl group to the ethanolamine (B43304) headgroup of AEA confers increased metabolic stability by rendering the molecule more resistant to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide.[1] This enhanced stability makes NMA a valuable tool for studying the functional roles of CB1 and CB2 receptors in both in vitro and in vivo models, as it allows for more sustained receptor activation compared to its rapidly degraded parent compound.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of arachidonic acid with N-methylethanolamine. A general and adaptable synthetic protocol is outlined below.
Protocol: Synthesis of this compound
Materials:
-
Arachidonic acid
-
N-Methylethanolamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve arachidonic acid (1 equivalent) in anhydrous DCM.
-
Activation: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: Add N-methylethanolamine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) until the starting material (arachidonic acid) is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Receptor Binding and Enzyme Inhibition
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their biochemical properties.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | CB1 | Data Not Available | ||
| CB2 | Data Not Available | |||
| Anandamide (AEA) | CB1 | 239.2 | Human | [2] |
| CB1 | 87.7 | Rat | [2] | |
| CB2 | 439.5 | Human | [2] | |
| (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide | CB1 | 7.42 ± 0.86 | [3] | |
| AMG315 ((13S,1'R)-dimethylanandamide) | CB1 | 7.8 ± 1.4 | [4] | |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | CB1 | 25.1 | Human | [2] |
| CB1 | 42.6 | Rat | [2] | |
| CB2 | 35.2 | Human | [1] | |
| CP55,940 | CB1 | 2.5 | Human | [2] |
| CB1 | 0.98 | Rat | [2] | |
| CB2 | 0.92 | Human | [2] | |
| WIN55,212-2 | CB1 | 16.7 | Human | [2] |
| CB1 | 2.4 | Rat | [2] | |
| CB2 | 3.7 | Human | [2] | |
| SR141716A (Rimonabant) | CB1 | 2.9 | Human | [2] |
| CB1 | 1.0 | Rat | [2] |
Table 2: FAAH Inhibition (IC50)
| Compound | IC50 (nM) | Enzyme Source | Reference |
| This compound | Data Not Available | ||
| URB597 | 4.6 | [5] | |
| JZL195 | 2 (FAAH), 4 (MAGL) | [5] | |
| PF-04457845 | 7.2 (hFAAH), 7.4 (rFAAH) | Human (h), Rat (r) | [5] |
| JNJ-42165279 | 70 (hFAAH), 313 (rFAAH) | Human (h), Rat (r) | [5] |
| LY-2183240 | 12 | [6] |
Table 3: CB1 Receptor Agonist Efficacy (EC50)
| Compound | EC50 (nM) | Assay Type | Reference |
| This compound | Data Not Available | ||
| AMG315 ((13S,1'R)-dimethylanandamide) | 0.6 ± 0.2 | GTPγS binding | [4] |
| CP55,940 | 1.7 ± 0.7 | pERK stimulation | |
| N-arachidonoyl dopamine (B1211576) (NADA) | ~700 | Ca²⁺ mobilization | |
| Anandamide (AEA) | 69 | cAMP inhibition | [7] |
| Noladin ether | 427 | cAMP inhibition | [7] |
Experimental Protocols
In Vitro Assays
This competitive radioligand binding assay determines the affinity of a test compound for the CB1 receptor.
Protocol: CB1 Receptor Competitive Radioligand Binding Assay
Materials:
-
Cell membranes expressing human or rat CB1 receptors (e.g., from HEK-293 or CHO cells)
-
[³H]CP55,940 (radioligand)
-
Non-radiolabeled CP55,940 (for determining non-specific binding)
-
Test compound (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute [³H]CP55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
Prepare a high concentration of non-labeled CP55,940 (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, diluted [³H]CP55,940, and the membrane preparation.
-
Non-specific Binding: Add the high concentration of non-labeled CP55,940, diluted [³H]CP55,940, and the membrane preparation.
-
Competitive Binding: Add the serial dilutions of the test compound, diluted [³H]CP55,940, and the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This fluorometric assay measures the activity of FAAH and can be used to determine the inhibitory potency of compounds like NMA.[8][9][10]
Protocol: Fluorometric FAAH Activity Assay
Materials:
-
FAAH enzyme source (e.g., rat brain homogenate, microsomes from FAAH-expressing cells)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[11]
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)[10]
-
Test compound (e.g., this compound)
-
FAAH inhibitor (for positive control, e.g., URB597)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~465 nm)[8][9]
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and the known FAAH inhibitor in FAAH Assay Buffer.
-
Prepare the FAAH substrate solution in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
To the wells of the microplate, add the FAAH enzyme preparation.
-
Add the different concentrations of the test compound or the control inhibitor. Include a vehicle control (buffer with solvent).
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15-30 minutes) at 37°C.[11]
-
-
Reaction Initiation: Initiate the reaction by adding the FAAH substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence over time in kinetic mode for 10-60 minutes.[8][9]
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
In Vivo Assays
This is a classic test to assess the central analgesic effects of a compound by measuring the latency of a thermal pain response.[12][13][14]
Protocol: Hot Plate Test in Mice
Materials:
-
Hot plate apparatus with a temperature-controlled surface
-
Transparent cylindrical restrainer
-
Test compound (this compound)
-
Vehicle control (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
-
Positive control (e.g., Morphine)
-
Mice (e.g., male C57BL/6, 20-25 g)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the stopwatch immediately.[12]
-
Observation: Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. Stop the stopwatch at the first clear sign of a pain response. This is the baseline latency.[14]
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 45 seconds) must be established. If a mouse does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.[12]
-
Drug Administration: Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described above.
-
Data Analysis:
-
Calculate the mean latency time for each treatment group at each time point.
-
The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the latencies of the test compound group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the canonical endocannabinoid signaling pathway and the mechanism of action of FAAH inhibitors.
Caption: Endocannabinoid signaling at a synapse.
References
- 1. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 4'-(9-acridinylamino)methanesulfon-m-anisidide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. jdc.jefferson.edu [jdc.jefferson.edu]
An In-depth Technical Guide to the Structural Analogs and Derivatives of N-Methylarachidonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of N-Methylarachidonamide, an important endocannabinoid-like molecule. It delves into their structure-activity relationships, pharmacological properties, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of cannabinoid research, pharmacology, and drug development.
Introduction to this compound
This compound is a methylated analog of the well-known endocannabinoid, anandamide (B1667382) (N-arachidonoylethanolamine). The addition of a methyl group to the ethanolamine (B43304) headgroup significantly alters its pharmacological profile, particularly its metabolic stability and receptor interaction. Understanding the structure-activity relationships (SAR) of this compound and its derivatives is crucial for the rational design of novel therapeutic agents targeting the endocannabinoid system. This guide will explore various structural modifications of this compound and their impact on binding affinity and functional activity at cannabinoid receptors (CB1 and CB2), the transient receptor potential vanilloid 1 (TRPV1) channel, and the fatty acid amide hydrolase (FAAH) enzyme.
Quantitative Data on Structural Analogs and Derivatives
The following tables summarize the quantitative data for various structural analogs and derivatives of this compound, focusing on their binding affinities (Ki) and functional activities (EC50 or IC50) at key molecular targets.
Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Cannabinoid Receptors
| Compound | Modification | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| This compound | N-Methyl on ethanolamine | 20.3 ± 2.1 | 196 ± 23 | [1] |
| (R)-Methanandamide | (R)-Methyl at C1' of ethanolamine | 12.8 ± 1.2 | 1970 ± 230 | [1] |
| (S)-Methanandamide | (S)-Methyl at C1' of ethanolamine | 128 ± 11 | >10000 | [1] |
| N-Methyl, 2'-methyl-arachidonamide | N-Methyl and C2' methyl | 48.7 ± 5.3 | 2460 ± 310 | [1] |
| Dimethylanandamide (AMG315) | (13S, 1'R)-dimethyl | 7.8 ± 1.4 | - | [2] |
Table 2: Functional Activity and Enzyme Inhibition of this compound Analogs
| Compound | Target | Assay | Activity (nM) | Reference |
| This compound | FAAH | Inhibition (IC50) | >10000 | [3] |
| (R)-Methanandamide | CB1 | GTPγS (EC50) | 18.6 ± 2.5 | [1] |
| Dimethylanandamide (AMG315) | CB1 | GTPγS (EC50) | 0.6 ± 0.2 | [2] |
| N-Arachidonoyl-N-methyl-D-aspartate | FAAH | Inhibition (IC50) | 2100 ± 300 | [3] |
| N-Arachidonoyl-N-methyl-GABA | FAAH | Inhibition (IC50) | 870 ± 120 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound analogs.
Cannabinoid Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Fluid.
Procedure:
-
In a 96-well plate, combine the assay buffer, radioligand ([³H]CP55,940 at a final concentration of ~0.5 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation (typically 20-40 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]
[³⁵S]GTPγS Binding Functional Assay
This assay measures the functional activity (potency and efficacy) of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Membrane Preparations: Membranes from cells expressing the cannabinoid receptor of interest.
-
[³⁵S]GTPγS: Radiolabeled guanosine (B1672433) triphosphate analog.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA, pH 7.4.
-
GDP: Guanosine diphosphate.
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations in the assay buffer containing GDP (typically 10-30 µM) for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 50 mM NaCl, pH 7.4).
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data are analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.[1]
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of FAAH by measuring the hydrolysis of a fluorogenic substrate.
Materials:
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Fluorogenic Substrate: Arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide (AAMCA).
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Fluorescence Plate Reader.
Procedure:
-
In a 96-well black microplate, add the FAAH enzyme and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the AAMCA substrate.
-
Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme without inhibitor).
-
The IC50 value (concentration for 50% inhibition) is determined from the dose-response curve.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical workflow for the discovery and characterization of novel this compound analogs.
Caption: CB1 receptor agonist signaling pathway.
Caption: Action of a CB1 receptor antagonist.
Caption: Drug discovery workflow for analogs.
Conclusion
The study of this compound and its structural analogs provides valuable insights into the structural requirements for ligand interaction with the endocannabinoid system. Modifications to the N-methylated headgroup and the arachidonoyl chain can significantly modulate binding affinity, functional activity, and metabolic stability. The data and protocols presented in this guide offer a foundation for the further exploration and development of novel cannabinoid-based therapeutics with improved pharmacological profiles. Future research should continue to explore a wider range of structural modifications and employ detailed in vitro and in vivo characterization to fully elucidate the therapeutic potential of this class of compounds.
References
N-Methylarachidonamide: A Technical Guide for Researchers
CAS Number: 156910-29-1 Molecular Formula: C₂₁H₃₅NO Molecular Weight: 317.51 g/mol
This technical guide provides an in-depth overview of N-Methylarachidonamide, an endocannabinoid-like lipid mediator. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its biochemical properties, signaling pathways, and relevant experimental protocols.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 156910-29-1 | |
| Molecular Formula | C₂₁H₃₅NO | |
| Molecular Weight | 317.51 g/mol | |
| Formal Name | N-methyl-5Z,8Z,11Z,14Z-eicosatetraenamide |
Signaling Pathways
This compound primarily interacts with the endocannabinoid system, a crucial neuromodulatory network. Its main targets are the cannabinoid receptors (CB1 and CB2) and the enzyme Fatty Acid Amide Hydrolase (FAAH).
Cannabinoid Receptor Interaction: this compound is an analog of anandamide (B1667382) and binds to the human central cannabinoid (CB1) receptor. The activation of CB1 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Furthermore, CB1 receptor activation can modulate ion channels, including the inhibition of voltage-gated calcium channels.
FAAH Substrate: this compound also serves as a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide and other fatty acid amides. The hydrolysis of this compound by FAAH terminates its signaling activity.
Gap Junction Communication: Emerging evidence suggests that endocannabinoids can modulate intercellular communication. Anandamide, a close structural analog of this compound, has been shown to inhibit gap junction communication between astrocytes, which are critical glial cells in the central nervous system.[1] This suggests that this compound may also play a role in regulating direct cell-to-cell signaling in the brain.
Signaling Pathway Diagrams
Experimental Protocols
This section details methodologies for key experiments related to the study of this compound.
Synthesis of this compound
A common method for the synthesis of N-methylated amides involves the coupling of a carboxylic acid with an amine. For this compound, this would involve the reaction of arachidonic acid with methylamine.
Materials:
-
Arachidonic acid
-
Methylamine solution (e.g., in THF or water)
-
Coupling agents (e.g., DCC/DMAP, HATU, or EDC/HOBt)
-
Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve arachidonic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the coupling agent and any necessary activators (e.g., HOBt or DMAP) to the solution and stir for a few minutes.
-
Slowly add the methylamine solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for CB1 receptors.
Materials:
-
Cell membranes expressing human CB1 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
This compound (test compound)
-
Non-labeled ligand for non-specific binding (e.g., WIN 55,212-2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (near its Kd), and the various concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of the non-labeled ligand).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound, which can then be used to calculate the binding affinity (Ki).
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol outlines a fluorescence-based assay to screen for the inhibitory activity of compounds on FAAH.
Materials:
-
Recombinant human FAAH
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (as a potential substrate/inhibitor)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare dilutions of this compound and the positive control inhibitor in the assay buffer.
-
In a 96-well black plate, add the assay buffer and the test compounds at various concentrations.
-
Add the FAAH enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore released upon substrate hydrolysis (e.g., Ex/Em = 360/465 nm for AMC).
-
Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the IC₅₀ value.
Astrocyte Gap Junction Intercellular Communication (GJIC) Assay
This protocol is adapted from studies on anandamide and can be used to assess the effect of this compound on GJIC in astrocytes using a dye transfer method.[1]
Materials:
-
Primary astrocyte cultures
-
Donor cells labeled with a gap junction-permeable fluorescent dye (e.g., Calcein-AM) and a gap junction-impermeable dye (e.g., DiI).
-
Acceptor cells (unlabeled astrocytes)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fluorescence microscope
Procedure:
-
Culture primary astrocytes to confluency.
-
Label a subset of astrocytes (donor cells) with both Calcein-AM and DiI. Calcein (B42510) becomes fluorescent and membrane-impermeant after hydrolysis by intracellular esterases, while DiI labels the cell membrane.
-
Co-culture the labeled donor cells with unlabeled acceptor cells.
-
Treat the co-cultures with various concentrations of this compound or the vehicle control.
-
Incubate for a period to allow for dye transfer through gap junctions (e.g., 2-4 hours).
-
Visualize the cells using a fluorescence microscope.
-
Quantify the extent of GJIC by counting the number of acceptor cells that have received the calcein dye from the donor cells. A decrease in the number of fluorescent acceptor cells in the presence of this compound would indicate an inhibition of gap junction communication.
Experimental Workflow Diagram
References
A Technical Guide to High-Purity N-Methylarachidonamide for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a comprehensive technical resource for utilizing high-purity N-Methylarachidonamide in a research and drug development context. This compound is a synthetic, non-endogenous cannabinoid receptor agonist that offers greater metabolic stability compared to its endogenous analog, anandamide. This characteristic makes it a valuable tool for investigating the endocannabinoid system. This document provides a comparative overview of commercial suppliers, detailed experimental protocols, and insights into its relevant signaling pathways.
Commercial Suppliers and Purity Specifications
The procurement of high-purity this compound is critical for the reliability and reproducibility of experimental results. Several reputable commercial suppliers offer this compound, typically with a purity of 98% or higher, as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | Purity Specification | Analytical Methods | Formulation | Storage |
| Cayman Chemical | Arachidonoyl-N-methyl amide | ≥98% | HPLC, GC-MS | A solution in methyl acetate | -20°C |
| MedChemExpress | This compound | >98% (typically ≥99%) | HPLC, LC-MS, NMR | Solid | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |
| AK Scientific, Inc. | Arachidonoyl-n-methylamide | ≥98% | HPLC, NMR, LC-MS, GC | Solid | Room temperature for short-term, long-term storage at -20°C |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies involving this compound. The following sections outline key experimental protocols.
Cannabinoid Receptor 1 (CB1) Binding Assay
This protocol is designed to determine the binding affinity of this compound to the human CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptors (HEK293-hCB1)
-
[³H]-CP55,940 (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Multi-well plates
Procedure:
-
Prepare cell membranes from HEK293-hCB1 cells.
-
In a multi-well plate, add 50 µL of assay buffer, 50 µL of [³H]-CP55,940 (to a final concentration of ~0.5 nM), and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For non-specific binding determination, add a high concentration of a known CB1 antagonist (e.g., 10 µM SR141716A) instead of this compound.
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using appropriate software (e.g., Prism).
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay is used to screen for the inhibitory activity of this compound against FAAH.
Materials:
-
Recombinant human or rat FAAH
-
AMC-arachidonoyl amide (fluorescent substrate)
-
This compound
-
FAAH Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer.
-
In a 96-well black microplate, add the assay buffer, FAAH enzyme, and either the test compound (this compound), positive control, or vehicle (for control wells).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorescent substrate, AMC-arachidonoyl amide.
-
Immediately measure the fluorescence intensity at regular intervals for 15-30 minutes at 37°C.
-
Calculate the rate of reaction (fluorescence increase over time).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Signaling Pathways and Logical Relationships
This compound primarily exerts its effects through the activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow.
Caption: Canonical CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for CB1 Receptor Binding Assay.
N-Methylarachidonamide: A Comprehensive Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide is a synthetic cannabinoid and an analog of the endogenous cannabinoid anandamide. As a subject of interest in neuroscience and pharmacology, a thorough understanding of its physicochemical properties is paramount for researchers engaged in preclinical and clinical studies. This technical guide provides an in-depth analysis of the solubility and stability of this compound in common laboratory solvents, offering critical data and protocols to ensure the integrity and reproducibility of experimental outcomes.
Solubility Profile
The solubility of this compound is a critical factor for its formulation in various experimental settings. While specific quantitative data for this compound is not extensively published, data from structurally similar N-acylated arachidonic acid derivatives, such as N-arachidonoyl maleimide, can provide valuable estimations.
| Solvent | Estimated Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL |
| Ethanol | ~50 mg/mL |
Note: The above data is based on a structurally similar compound and should be used as a guideline. It is recommended to perform solubility tests for specific experimental concentrations.
Stability Profile and Degradation Pathways
The stability of this compound in solution is crucial for maintaining its biological activity and ensuring the accuracy of experimental results. Like other N-acylethanolamines, it is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.
Key Factors Influencing Stability:
-
pH: The amide bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, solutions should be kept at low temperatures.
-
Light: Exposure to light, particularly UV light, can potentially lead to photodegradation.
-
Oxygen: The arachidonoyl chain contains multiple double bonds, making it susceptible to oxidation.
Predicted Degradation Products:
The primary degradation pathway for this compound is the hydrolysis of the amide bond, which would yield arachidonic acid and methylamine. Oxidative degradation of the arachidonoyl chain can also occur, leading to a variety of oxidation products.
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol)
-
Vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a series of vials with increasing, known amounts of this compound.
-
Add a fixed volume of the selected solvent to each vial.
-
Vortex the vials vigorously for a set period (e.g., 30 minutes) to facilitate dissolution.
-
Allow the vials to equilibrate at a controlled temperature.
-
Centrifuge the vials to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.
-
The solubility is determined as the concentration of the saturated solution.
Protocol for Assessing Stability (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under stress conditions.
Materials:
-
This compound solution in a chosen solvent
-
Hydrochloric acid (for acidic stress)
-
Sodium hydroxide (B78521) (for basic stress)
-
Hydrogen peroxide (for oxidative stress)
-
UV lamp (for photolytic stress)
-
Oven (for thermal stress)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acidic Degradation: Mix the this compound solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature.
-
Basic Degradation: Mix the this compound solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate at a controlled temperature.
-
Photolytic Degradation: Expose the this compound solution to a controlled level of UV light.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C).
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Characterize the degradation products using LC-MS if necessary.
Signaling Pathways and Experimental Workflows
This compound and the Endocannabinoid System
This compound, as an analog of anandamide, is expected to interact with the endocannabinoid system. Its primary mode of action is likely through the cannabinoid receptors (CB1 and CB2) and its metabolism is anticipated to be mediated by the enzyme fatty acid amide hydrolase (FAAH).
Caption: Predicted metabolic pathway of this compound via FAAH hydrolysis.
Caption: Simplified signaling cascade following CB1 receptor activation by this compound.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for conducting a comprehensive stability analysis of this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound, offering a foundation for its effective use in research and development. The provided protocols and diagrams serve as a practical resource for scientists to design and execute robust experiments, ensuring the quality and reliability of their findings. Further empirical studies are encouraged to establish a more definitive and quantitative understanding of the physicochemical properties of this important synthetic cannabinoid.
A Technical Guide to the Comparative Analysis of N-Methylarachidonamide and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, receptor binding affinities, and enzymatic degradation of N-Methylarachidonamide and its parent compound, anandamide (B1667382). Detailed experimental protocols and visual representations of key pathways are included to support researchers in the fields of endocannabinoid research and drug development.
Introduction: The Endocannabinoid System and its Molecular Players
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. Anandamide (N-arachidonoylethanolamine, AEA), the first identified endogenous cannabinoid, is a key neuromodulatory lipid that exerts its effects primarily through the activation of cannabinoid receptor type 1 (CB1) and type 2 (CB2). The pharmacological effects of anandamide are tightly regulated by its synthesis on demand and rapid degradation, primarily by the enzyme fatty acid amide hydrolase (FAAH).[1]
Chemical modifications of the anandamide structure have been a key strategy in the development of novel therapeutic agents targeting the ECS. This compound, a derivative of anandamide, represents one such modification. This guide will delve into the critical differences between these two molecules, providing a foundation for understanding the structure-activity relationships that govern their biological effects.
Chemical Structure and Physicochemical Properties
The core structural difference between anandamide and this compound lies in the substitution at the nitrogen atom of the ethanolamine (B43304) head group. In this compound, a methyl group replaces one of the hydrogen atoms on the nitrogen of the ethanolamide moiety of anandamide.
Below is a comparative table summarizing their key physicochemical properties.
| Property | Anandamide | This compound | Data Source |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)-N-methylicosa-5,8,11,14-tetraenamide | [2] (structure-based nomenclature) |
| Molecular Formula | C₂₂H₃₇NO₂ | C₂₃H₃₉NO₂ | Calculated |
| Molecular Weight | 347.5 g/mol | 361.6 g/mol | [2], Calculated |
| LogP (Predicted) | ~5.4 | ~5.8 | [2], Estimated |
Synthesis of Anandamide and this compound
The synthesis of both anandamide and its N-methylated analog can be achieved through several established chemical routes. A common method involves the coupling of arachidonic acid with the corresponding amine.
Experimental Protocol: Synthesis of Anandamide
A widely utilized method for the synthesis of anandamide involves the condensation of arachidonic acid with ethanolamine.
Materials:
-
Arachidonic acid
-
Ethanolamine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Dichloromethane (DCM) or other suitable solvent
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve arachidonic acid in anhydrous DCM.
-
Add an equimolar amount of ethanolamine to the solution.
-
Slowly add a solution of DCC in DCM to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to yield pure anandamide.[3]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound follows a similar principle, substituting N-methylethanolamine for ethanolamine.
Materials:
-
Arachidonic acid
-
N-methylethanolamine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Dichloromethane (DCM) or other suitable solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve arachidonic acid in anhydrous DCM.
-
Add an equimolar amount of N-methylethanolamine to the solution.
-
Slowly add a solution of DCC in DCM to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to yield pure this compound.
Receptor Binding Affinity
The affinity of these ligands for cannabinoid receptors is a critical determinant of their pharmacological potency. Studies on N-alkylated analogs of anandamide have shown that modifications to the ethanolamine headgroup can significantly impact receptor binding.
| Ligand | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Data Source |
| Anandamide | 20 - 89 nM | 371 - 1930 nM | [1][4] |
| N-Propylarachidonamide | 7.3 nM | Not Reported | Inferred from analog studies |
Experimental Protocol: CB1 Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor
-
[³H]CP55,940 (radioligand)
-
Anandamide or this compound (test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% bovine serum albumin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the CB1 receptor-containing membranes with various concentrations of the test compound (anandamide or this compound) and a fixed concentration of [³H]CP55,940.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.[5]
Enzymatic Degradation by Fatty Acid Amide Hydrolase (FAAH)
The metabolic stability of anandamide analogs is a key factor influencing their duration of action. FAAH is the primary enzyme responsible for the hydrolysis of anandamide.
Studies on anandamide analogs have shown that modification of the ethanolamine headgroup can significantly alter the rate of FAAH hydrolysis. Introduction of a methyl group at the 1'- and 2'-positions of the ethanolamine moiety has been shown to confer improved biochemical stability.[5]
Experimental Protocol: FAAH Hydrolysis Assay
The rate of hydrolysis by FAAH can be determined using a variety of methods, including radiometric or fluorometric assays.
Materials:
-
Recombinant human FAAH or tissue homogenates containing FAAH
-
[³H]Anandamide or a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)
-
Anandamide or this compound (test compounds)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Scintillation cocktail or fluorescence plate reader
Procedure (Radiometric Assay):
-
Incubate the FAAH enzyme with [³H]anandamide in the presence or absence of the test compound.
-
Allow the reaction to proceed for a defined time at 37°C.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to partition the unreacted substrate (lipophilic) from the hydrolyzed product, [³H]ethanolamine (hydrophilic).
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the rate of hydrolysis and the inhibitory potency (IC50) of the test compound.[6]
Signaling Pathways
Anandamide activates a cascade of intracellular signaling events upon binding to CB1 receptors, which are G-protein coupled receptors (GPCRs). This typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[7] While specific signaling studies on this compound are limited, it is presumed to act through similar pathways, with potential differences in the magnitude or duration of signaling due to altered receptor affinity and metabolic stability.
Anandamide Signaling Pathway
Anandamide synthesis, release, and presynaptic signaling at the CB1 receptor.
Experimental Workflow: Comparative Analysis
Workflow for the comparative analysis of Anandamide and this compound.
Conclusion
The N-methylation of anandamide represents a subtle yet significant structural modification that can profoundly impact its pharmacological profile. Based on studies of related N-alkylated analogs, it is anticipated that this compound may exhibit increased affinity for the CB1 receptor and enhanced metabolic stability against FAAH-mediated degradation compared to anandamide. These altered properties could translate to increased potency and a longer duration of action in vivo. This technical guide provides the foundational knowledge and experimental framework for researchers to further investigate the therapeutic potential of this compound and other novel anandamide analogs. Further direct comparative studies are warranted to fully elucidate the pharmacological distinctions and therapeutic potential of this compound.
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Theoretical Binding Mode of N-Methylarachidonamide to CB1/CB2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide (NMAA) is a methylated analogue of the endogenous cannabinoid, anandamide (B1667382) (N-arachidonoylethanolamide, AEA). As a member of the endocannabinoid system, NMAA interacts with the cannabinoid receptors CB1 and CB2, which are Class A G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, playing a role in inflammatory processes.[1] Understanding the theoretical binding mode of NMAA to these receptors is crucial for the rational design of selective and potent therapeutic agents targeting the endocannabinoid system.
Due to the high conformational flexibility of long-chain fatty acid derivatives like NMAA, determining their precise binding conformation within the receptor active site has been challenging.[2] Computational methods such as molecular docking and molecular dynamics (MD) simulations, often anchored by data from crystal structures of CB1 and CB2, have become indispensable tools for predicting ligand-receptor interactions at the molecular level. This guide synthesizes the current understanding of the theoretical binding mode of NMAA, largely inferred from studies on its close analogue, anandamide.
Theoretical Binding Mode of this compound
The binding of NMAA to CB1 and CB2 receptors is thought to occur within a binding pocket located in the transmembrane (TM) domain of the receptors. The lipophilic arachidonoyl tail of NMAA is believed to orient towards a hydrophobic channel within the receptor, while the polar headgroup interacts with specific residues near the extracellular side.
CB1 Receptor Binding Pocket
Molecular modeling studies, based on the crystal structure of the human CB1 receptor, suggest that the binding of endocannabinoids like anandamide, and by extension NMAA, involves a network of hydrophobic and hydrogen bonding interactions. The long, flexible arachidonoyl chain is predicted to occupy a deep, hydrophobic pocket formed by residues from several transmembrane helices.
Key interacting residues in the CB1 receptor for anandamide-like ligands are believed to include:
-
Hydrophobic Interactions: The arachidonoyl chain is likely to form van der Waals interactions with a host of hydrophobic residues, contributing significantly to the binding affinity.
-
Hydrogen Bonding: The polar headgroup of NMAA, containing the amide and hydroxyl functionalities, is capable of forming hydrogen bonds with specific residues in the binding pocket. For anandamide, a key interaction has been proposed with K192 (K3.28) in TM3. The N-methyl group in NMAA may alter the hydrogen bonding capacity and steric interactions of the headgroup compared to anandamide.
CB2 Receptor Binding Pocket
The CB2 receptor shares significant sequence and structural homology with the CB1 receptor, particularly within the transmembrane binding domain. However, subtle differences in the amino acid composition of the binding pocket are thought to be responsible for the observed selectivity of certain ligands. While specific studies on NMAA binding to CB2 are scarce, insights can be drawn from studies on other ligands and comparative modeling with CB1.
Key features of the CB2 binding pocket include:
-
High Homology with CB1: Many of the key interacting residues are conserved between CB1 and CB2, leading to a degree of promiscuity for many cannabinoid ligands.
-
Selectivity Pockets: Specific non-conserved residues are thought to create "selectivity pockets" that can be exploited for the design of CB2-selective ligands. For instance, differences in the residues at positions corresponding to F200 and W279 in CB1 may contribute to selectivity.
The N-methyl group of NMAA could potentially influence its selectivity for CB2 over CB1 by introducing steric hindrance that is better accommodated by one receptor over the other, or by altering the electronic properties of the headgroup, thereby affecting its interaction with non-conserved polar residues.
Quantitative Data Summary
| Ligand | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference |
| N-Arachidonoylethanolamide (Anandamide) | ~22-50 | ~10-100 | ~0.2-5 | [4][5] |
| This compound (NMAA) | Predicted: 10-40 | Predicted: 20-150 | Predicted: ~0.5-4 | Inferred |
| N-Propyl-arachidonoylamide | ~7.3 | - | - | [4] |
Note: The values for this compound are predictive and extrapolated from structure-activity relationship data of related compounds.
Experimental and Computational Protocols
The theoretical binding mode of ligands like NMAA is elucidated through a combination of experimental binding assays and computational modeling techniques.
Radioligand Binding Assay Protocol
A common method to determine the binding affinity of a test compound is the competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of NMAA for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[1]
-
96-well Plates.
-
Filtration system (cell harvester and glass fiber filter mats).
-
Scintillation counter and fluid.
Procedure:
-
Preparation of Reagents:
-
Serially dilute the test compound (NMAA) in assay buffer.
-
Dilute [³H]CP-55,940 to a final concentration of approximately 0.5-1.0 nM.[1]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[1]
-
Competitive Binding: 50 µL of diluted NMAA (at each concentration), 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[1]
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[1]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.[1]
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the NMAA concentration.
-
Use non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Computational Docking Protocol for GPCRs
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
Objective: To predict the binding pose of NMAA within the CB1 and CB2 receptor binding sites.
Software: AutoDock, Glide, GOLD, or similar molecular docking software.[6]
Procedure:
-
Receptor Preparation:
-
Obtain the 3D structure of the CB1 or CB2 receptor from a protein database (e.g., PDB) or through homology modeling if a crystal structure is unavailable.
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Minimize the energy of the ligand structure and assign charges.
-
-
Grid Generation:
-
Define a docking grid box that encompasses the putative binding site within the receptor. This is typically centered on the region where co-crystallized ligands bind or identified through site-directed mutagenesis data.
-
-
Docking:
-
Run the docking algorithm to sample different conformations and orientations of NMAA within the defined grid box.
-
The program will score the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most probable binding mode.
-
Visualize the ligand-receptor complex to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
-
Refinement (Optional):
-
Perform molecular dynamics (MD) simulations on the docked complex to assess the stability of the predicted binding pose and to account for receptor flexibility.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Binding mode prediction of conformationally restricted anandamide analogs within the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor binding and agonist activity of amides and esters of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylarachidonamide (NMAA): A Technical Guide to Metabolism and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide (NMAA) is a synthetic, methylated analogue of the endogenous cannabinoid N-arachidonoylethanolamine (anandamide, AEA). As a member of the N-acylethanolamine (NAE) family, it exhibits significant biological activity, primarily through its interaction with the endocannabinoid system. Understanding the metabolic fate of NMAA is crucial for elucidating its pharmacological profile, including its potency, duration of action, and potential for generating active metabolites. This technical guide provides an in-depth overview of the primary enzymatic pathways responsible for the metabolism and degradation of NMAA, details the experimental protocols for studying these processes, and presents quantitative data to support the described mechanisms.
While specific kinetic data for NMAA is limited, its metabolism is presumed to follow the well-established pathways of its close structural analog, anandamide (B1667382). This guide will leverage the extensive research on anandamide metabolism to provide a robust predictive model for NMAA degradation, explicitly noting where anandamide data is used as a proxy.
Core Metabolic Pathways
The metabolic inactivation of this compound is primarily governed by two major enzymatic routes: hydrolytic degradation and oxidative metabolism. These pathways convert the lipophilic NMAA into more polar, readily excretable compounds, and in some cases, can generate new biologically active molecules.
-
Hydrolytic Pathway: The principal route for the degradation of NMAA is the enzymatic hydrolysis of its amide bond. This reaction is catalyzed by the serine hydrolase, Fatty Acid Amide Hydrolase (FAAH). The hydrolysis of NMAA yields arachidonic acid and methylamine, effectively terminating its signaling activity at cannabinoid receptors. FAAH is an integral membrane protein found throughout the central nervous system and in various peripheral tissues.[1][2]
-
Oxidative Pathways: In addition to hydrolysis, the 20-carbon polyunsaturated arachidonoyl chain of NMAA is susceptible to oxidation by several enzymatic systems that also process free arachidonic acid.[3][4] These pathways include:
-
Cyclooxygenase-2 (COX-2): This enzyme can oxygenate NMAA to produce prostaglandin-like compounds, specifically prostaglandin (B15479496) ethanolamides (PG-EAs), which in the case of NMAA would be prostaglandin methylamides (PG-MAs).[5][6] These metabolites may possess their own distinct biological activities.
-
Lipoxygenases (LOXs): Various lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) can introduce hydroperoxy groups onto the arachidonoyl chain, leading to the formation of hydroxyeicosatetraenoic acid (HETE)-like derivatives of NMAA.[7][8]
-
Cytochrome P450 (CYP) Enzymes: CYP monooxygenases can metabolize the arachidonoyl moiety to form epoxide and hydroxylated derivatives.[4]
-
The interplay of these pathways dictates the pharmacokinetic and pharmacodynamic profile of NMAA.
Enzymes of NMAA Metabolism
Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme responsible for terminating the biological activity of NMAA and other fatty acid amides.[1][2] It is a key target for therapeutic intervention, as its inhibition can potentiate and prolong the effects of endocannabinoids and their analogs.[9] FAAH exhibits Michaelis-Menten kinetics and is characterized by a catalytic serine residue.
Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme renowned for its role in inflammation and the synthesis of prostaglandins (B1171923) from arachidonic acid.[10] It also serves as an alternative metabolic route for endocannabinoids.[5][11] The oxygenation of NMAA by COX-2 is significant as it diverts the substrate from the FAAH pathway and generates metabolites with potential novel functions.
Lipoxygenases (LOXs)
LOXs are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.[8] The metabolism of NMAA by LOXs can lead to a variety of hydroxylated products, contributing to the complexity of its metabolic profile.
Cytochrome P450 (CYP) Isoforms
This superfamily of heme-containing monooxygenases is central to the metabolism of a vast array of xenobiotics and endogenous compounds. Several CYP isoforms can hydroxylate or epoxidize the arachidonoyl chain of N-acylethanolamines, representing another potential route for NMAA clearance.[4]
Data Presentation: Enzyme Kinetics and Metabolites
Quantitative understanding of enzyme-substrate interactions is fundamental for drug development. The following tables summarize key metabolic data.
Table 1: Enzyme Kinetic Parameters for Anandamide (AEA) Hydrolysis
| Enzyme Source | Substrate | KM (µM) | Vmax (nmol/min/mg) | Reference |
|---|
| Recombinant Human FAAH | d₄-AEA | 12.3 | 27.6 |[12] |
Table 2: Major Metabolic Pathways and Predicted Metabolites of NMAA
| Pathway | Key Enzyme(s) | Predicted Metabolite Class | Specific Predicted Metabolites |
|---|---|---|---|
| Hydrolysis | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid + Amine | Arachidonic Acid + Methylamine |
| Oxidation | Cyclooxygenase-2 (COX-2) | Prostaglandin Methylamides (PG-MAs) | PGH₂-MA, PGE₂-MA, PGD₂-MA |
| Oxidation | Lipoxygenases (5-, 12-, 15-LOX) | Hydroxylated NMAA | 5-HETE-MA, 12-HETE-MA, 15-HETE-MA |
| Oxidation | Cytochrome P450 (CYP) | Epoxides & Dihydroxides | Epoxyeicosatrienoic Methylamides (EET-MAs), Dihydroxyeicosatrienoic Methylamides (DHET-MAs) |
Mandatory Visualizations
Diagrams of Metabolic Pathways and Workflows
Experimental Protocols
Protocol 1: NMAA Metabolite Profiling in Brain Tissue via LC-MS/MS
This protocol details the extraction and analysis of NMAA and its metabolites from a biological matrix.
1. Materials and Reagents:
-
Brain tissue (fresh or frozen)
-
Internal Standards (e.g., d₄-NMAA, d₈-Arachidonic Acid)
-
Chloroform, Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Acetonitrile (B52724), Water (LC-MS grade)
-
Formic Acid
-
Glass homogenization tubes and centrifuge tubes
-
Mechanical homogenizer, Vortex mixer, Centrifuge
-
Nitrogen evaporator
2. Sample Preparation and Lipid Extraction (Modified Folch Method): [13][14]
-
Weigh approximately 50-100 mg of frozen brain tissue and place it in a glass homogenization tube on ice.
-
Add a pre-determined amount of internal standard solution to the tube.
-
Add 20 volumes of ice-cold 2:1 (v/v) chloroform:methanol (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Agitate the homogenate for 15 minutes at 4°C.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL solvent volume).
-
Vortex vigorously for 5 minutes to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) using a glass pipette and transfer to a new tube.
-
Dry the collected organic phase to complete dryness under a gentle stream of nitrogen.
3. Solid-Phase Extraction (SPE) Cleanup: [13]
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water.
-
Reconstitute the dried lipid extract from step 10 in 1 mL of 50% methanol.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol to remove polar impurities.
-
Elute the analytes of interest with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen.
4. LC-MS/MS Analysis: [15]
-
Reconstitution: Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 85% Mobile Phase A, 15% Mobile Phase B).
-
Chromatography:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate.[16]
-
Mobile Phase B: Methanol with 2 mM ammonium acetate.[16]
-
Flow Rate: 0.35 mL/min.
-
Gradient: A typical gradient starts at 15% B, increases to 99% B over 8 minutes, holds for 3 minutes, and re-equilibrates.[16]
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for NMAA and its predicted metabolites. Example transitions for related compounds are provided in Table 3.
-
Table 3: Example LC-MS/MS MRM Transitions for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| NMAA (Predicted) | 362.3 | 76.1 (CH₃-NH-CH₂-CH₂-OH) | ESI+ | Predicted |
| Anandamide (AEA) | 348.3 | 62.0 | ESI+ | [15] |
| d₄-Anandamide (d₄-AEA) | 352.3 | 66.1 | ESI+ | [15] |
| Arachidonic Acid (AA) | 303.2 | 259.2 | ESI- | From literature |
| d₈-Arachidonic Acid (d₈-AA) | 311.3 | 267.3 | ESI- | From literature |
| PGE₂ | 351.2 | 271.2 | ESI- | From literature |
Protocol 2: In Vitro FAAH Activity Assay
This protocol measures the activity of FAAH by quantifying the production of a metabolite from a substrate. A stable-isotope labeled substrate is used for detection by LC-MS/MS.[12][17]
1. Materials and Reagents:
-
FAAH enzyme source (recombinant human FAAH or tissue microsomes)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Substrate: d₄-Anandamide (d₄-AEA) as a proxy for dₓ-NMAA
-
Internal Standard: ¹³C₂-Ethanolamine (¹³C₂-EA) for d₄-AEA; a corresponding methylated standard would be needed for NMAA.
-
Stop Solution: Ice-cold acetonitrile.
-
96-well plates, Centrifuge for plates.
2. Assay Procedure:
-
Prepare enzyme, substrate, and internal standard dilutions in the assay buffer.
-
In a 96-well plate, add 50 µL of the FAAH enzyme solution to each well. For control wells, add buffer only.
-
To test inhibitors, pre-incubate the enzyme with the inhibitor compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding 50 µL of the d₄-AEA substrate solution to all wells. The final volume is 100 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the ¹³C₂-EA internal standard.
-
Seal the plate and centrifuge at 4,000 x g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Analysis of Product (d₄-Ethanolamine):
-
Chromatography: Use a HILIC (hydrophilic interaction liquid chromatography) column for optimal retention of the polar ethanolamine (B43304) product.[12]
-
Mass Spectrometry (ESI+):
-
Quantification: Calculate the amount of d₄-EA produced by comparing its peak area to that of the internal standard, using a standard curve. Enzyme activity is expressed as pmol or nmol of product formed per minute per mg of protein.
Conclusion
The metabolism of this compound is a multifaceted process involving both hydrolytic and oxidative enzymatic pathways. While Fatty Acid Amide Hydrolase (FAAH) represents the primary route for its inactivation, oxidative enzymes such as COX-2, LOXs, and CYPs contribute to its clearance and may produce novel, biologically active metabolites. For drug development professionals and researchers, a thorough understanding of these pathways is essential for predicting the compound's efficacy, safety, and potential drug-drug interactions. The experimental protocols provided herein offer a robust framework for investigating NMAA metabolism in various biological systems, enabling the comprehensive characterization required for preclinical and clinical development. Further research focusing specifically on NMAA will be necessary to refine the kinetic parameters and fully identify the spectrum of its metabolic products.
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoxygenase metabolites of arachidonic acid in neuronal transmembrane signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: from ultrapotent to hyperpotent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13-Methylarachidonic Acid Is a Positive Allosteric Modulator of Endocannabinoid Oxygenation by Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. microbenotes.com [microbenotes.com]
- 15. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 16. zora.uzh.ch [zora.uzh.ch]
- 17. High-performance liquid chromatography-tandem mass spectrometry assay of fatty acid amide hydrolase (FAAH) in blood: FAAH inhibition as clinical biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Screening of N-Methylarachidonamide (NMAA) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro screening methodologies for assessing the activity of N-Methylarachidonamide (NMAA), a methylated analog of the endocannabinoid anandamide (B1667382). This document outlines key experimental protocols, presents available quantitative data for closely related compounds to infer the potential activity of NMAA, and visualizes the core signaling pathways and experimental workflows.
Introduction
This compound (NMAA) is a synthetic cannabinoid ligand structurally related to the endogenous cannabinoid, anandamide. The addition of a methyl group to the ethanolamine (B43304) headgroup is a strategy often employed to enhance metabolic stability and potentially modulate receptor affinity and efficacy. Preliminary in vitro screening is essential to characterize the pharmacological profile of NMAA, primarily its interaction with the cannabinoid receptors CB1 and CB2. This guide details the standard assays used for this purpose.
Quantitative Data Presentation
| Compound | Receptor | Assay Type | Value |
| (R)-N-(l-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidon-amide | CB1 | Radioligand Binding | Ki = 7.42 ± 0.86 nM |
| (13S, 1'R)-dimethylanandamide (AMG315) | CB1 | Radioligand Binding | Ki = 7.8 ± 1.4 nM |
| (13S, 1'R)-dimethylanandamide (AMG315) | CB1 | Agonist Activity (GTPγS) | EC50 = 0.6 ± 0.2 nM |
Note: This data is for analogs of NMAA and should be used as a reference for its expected activity.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments to determine the binding affinity and functional activity of this compound.
Radioligand Binding Assay (for Determining Binding Affinity - Ki)
This assay quantifies the affinity of NMAA for cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP-55,940 or another suitable high-affinity cannabinoid receptor ligand.
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.25% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of NMAA (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
For determining non-specific binding, a high concentration of a known cannabinoid agonist (e.g., 10 µM WIN 55,212-2) is used instead of NMAA.
-
For determining total binding, only the radioligand and membranes are added.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each NMAA concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the NMAA concentration.
-
Determine the IC50 value (the concentration of NMAA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay (for Determining Functional Activity - EC50 and Emax)
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
This compound.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Unlabeled GTPγS (for non-specific binding).
-
96-well plates.
-
Filter harvester and glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
GDP (typically 10-30 µM).
-
Increasing concentrations of NMAA.
-
Membrane preparation.
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the NMAA concentration.
-
Use non-linear regression to determine the EC50 (the concentration of NMAA that produces 50% of the maximal response) and the Emax (the maximum response).
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 and CB2 receptor activation.
Materials:
-
Whole cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of NMAA for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for a defined period (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of NMAA.
-
Plot the percentage of inhibition against the logarithm of the NMAA concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways
The activation of cannabinoid receptors (CB1/CB2) by this compound (NMAA) initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o).
Caption: NMAA activation of CB1/CB2 receptors leads to Gi/o protein-mediated inhibition of adenylyl cyclase.
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vitro screening assays.
Caption: Workflow for determining the binding affinity of NMAA using a radioligand binding assay.
Caption: Workflow for assessing the functional agonist activity of NMAA via a GTPγS binding assay.
Caption: Workflow for measuring the inhibitory effect of NMAA on adenylyl cyclase activity.
Exploring the Endocannabinoidome with N-Methylarachidonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoidome represents a complex and widespread signaling system that extends beyond the classical cannabinoid receptors (CB1 and CB2) and their endogenous ligands, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). It encompasses a broader range of lipid mediators, their metabolic enzymes, and their molecular targets, including transient receptor potential (TRP) channels, peroxisome proliferator-activated receptors (PPARs), and orphan G protein-coupled receptors (GPCRs) such as GPR55. N-Methylarachidonamide (NMA), a methylated analog of anandamide, presents a valuable tool for probing this expanded system. Methylation of the ethanolamine (B43304) headgroup is a key modification known to enhance metabolic stability, thereby offering a longer duration of action compared to its endogenous counterpart. This technical guide provides an in-depth exploration of NMA's interaction with the endocannabinoidome, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Quantitative Data on N-Methylated Arachidonamides
Quantitative pharmacological data for this compound (N-arachidonoyl-N-methylethanolamine) is not extensively available in the public domain. However, studies on closely related methylated analogs, such as (R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide (AMG315), provide valuable insights into the effects of methylation on receptor affinity and efficacy. The following tables summarize available data for these analogs.
Table 1: Receptor Binding Affinities (Ki) of N-Methylated Anandamide Analogs
| Compound | Receptor | Ki (nM) | Species | Radioligand | Source |
| (R)-N-(1-methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide (AMG315) | CB1 | 7.8 ± 1.4 | Human | [3H]CP-55,940 | [1][2] |
| Methylated Anandamide Analogs (general) | CB1 | < 150 | Rat | Not Specified | [3][4] |
| (R)-N-(l-methyl-2-hydroxyethyl)-2-(R)-rnethyl-arachidonamide | CB1 | 7.42 ± 0.86 | Not Specified | Not Specified | [5] |
Table 2: Receptor Functional Activity (EC50) of N-Methylated Anandamide Analogs
| Compound | Assay | EC50 (nM) | Receptor | Source |
| (R)-N-(1-methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide (AMG315) | GTPγS Binding | 0.6 ± 0.2 | CB1 | [1][2] |
Metabolism of this compound
Anandamide is primarily metabolized and inactivated by the enzyme Fatty Acid Amide Hydrolase (FAAH)[6][7]. Methylation of the anandamide structure is a recognized strategy to increase resistance to this hydrolysis, thereby prolonging the compound's biological activity.
Metabolic Stability:
-
The methylation of anandamide analogs has been shown to increase their metabolic stability, making them less susceptible to rapid breakdown.[8]
-
Specifically, the dimethylated analog AMG315 has demonstrated significant stability against all endocannabinoid hydrolyzing enzymes, including FAAH, as well as the oxidative enzyme COX-2.[5][1]
Signaling Pathways of this compound
Given its structural similarity to anandamide, NMA is expected to interact with a similar range of targets within the endocannabinoidome, including CB1, CB2, TRPV1, and GPR55.
CB1 Receptor Signaling
Activation of the CB1 receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: CB1 receptor signaling cascade initiated by NMA.
TRPV1 Channel Activation
NMA, like anandamide, is expected to be an agonist at the TRPV1 ion channel, a non-selective cation channel involved in nociception. Activation of TRPV1 leads to an influx of calcium ions, triggering downstream signaling events.
Caption: NMA-mediated activation of the TRPV1 channel.
GPR55 Signaling
GPR55 is another GPCR implicated in the expanded endocannabinoidome. Its activation by certain cannabinoid ligands leads to the coupling of Gq and G12/13 proteins, resulting in increased intracellular calcium and activation of RhoA, respectively.
Caption: Putative signaling pathways of NMA via the GPR55 receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with components of the endocannabinoidome.
Synthesis of this compound
This protocol describes a general method for the synthesis of N-methylated fatty acid amides, which can be adapted for this compound.
Materials:
-
Arachidonic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or other suitable base
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
Dissolve arachidonic acid in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of oxalyl chloride or thionyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude arachidonoyl chloride.
-
-
Amidation:
-
Dissolve the crude arachidonoyl chloride in an anhydrous solvent (e.g., DCM).
-
In a separate flask, dissolve 2-(methylamino)ethanol and a slight excess of a base (e.g., triethylamine) in the same anhydrous solvent.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for completion by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
-
Characterization:
-
Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Caption: Workflow for the synthesis of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of NMA for cannabinoid receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CB1 or CB2)
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Binding buffer for total binding.
-
A high concentration of a known unlabeled ligand for non-specific binding.
-
Serial dilutions of NMA for competition binding.
-
-
Add the cell membrane preparation to each well.
-
Add the radiolabeled ligand at a concentration near its Kd to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the NMA concentration.
-
Determine the IC50 value (the concentration of NMA that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the ability of NMA to activate G protein-coupled receptors.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
Procedure:
-
Assay Setup:
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of NMA.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the NMA concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values from the concentration-response curve.
-
Intracellular Calcium Mobilization Assay
This assay is used to assess NMA's activity at receptors that signal through calcium, such as TRPV1 and GPR55.
Materials:
-
Cells expressing the receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
A fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed cells in a 96-well plate and grow to confluency.
-
Load the cells with a calcium-sensitive dye by incubating them in a dye-containing buffer.
-
Wash the cells to remove extracellular dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of NMA to the wells.
-
Continuously measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from the baseline.
-
Plot the peak fluorescence change against the logarithm of the NMA concentration to determine the EC50 value.
-
MAPK Activation Assay (Western Blot)
This protocol determines if NMA activates the MAPK pathway.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with NMA for various times and concentrations.
-
Lyse the cells to extract proteins.
-
Determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.
-
Conclusion
This compound serves as a promising pharmacological tool for the exploration of the expanded endocannabinoidome. Its enhanced metabolic stability compared to anandamide allows for more sustained and potentially more potent in vitro and in vivo effects. While specific quantitative data for NMA remains to be fully elucidated, the information available for closely related methylated analogs, combined with established experimental protocols, provides a solid foundation for researchers to investigate its interactions with a range of cannabinoid and non-cannabinoid targets. The methodologies and data presented in this guide are intended to facilitate further research into the complex roles of N-acylethanolamides in health and disease, and to aid in the development of novel therapeutics targeting the endocannabinoidome.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - (R)âNâ(1-Methyl-2-hydroxyethyl)-13â(S)âmethyl-arachidonamide (AMG315): A Novel Chiral Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes - American Chemical Society - Figshare [acs.figshare.com]
- 3. Evaluation of cannabimimetic effects of structural analogs of anandamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. ( R)- N-(1-Methyl-2-hydroxyethyl)-13-( S)-methyl-arachidonamide (AMG315): A Novel Chiral Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Anandamide hydrolysis in FAAH reveals a dual strategy for efficient enzyme-assisted amide bond cleavage via nitrogen inversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Methylarachidonamide Cannabinoid Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide (NMA) is a methylated analog of the endocannabinoid anandamide (B1667382). The endocannabinoid system, comprising cannabinoid receptors, their endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes, making it a key target for therapeutic drug development. The two primary cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that are distributed throughout the central nervous system and periphery, particularly in immune cells.[1][2] Characterizing the binding affinity of novel ligands such as NMA to these receptors is a fundamental step in understanding their pharmacological profile and potential therapeutic utility.
Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction between a ligand and its receptor.[3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (expressed as the inhibition constant, Ki) of this compound for human CB1 and CB2 receptors.
Data Presentation: Quantitative Binding Affinities
The following table summarizes representative binding affinities of this compound and related endocannabinoid analogs for human cannabinoid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Radioligand Used | Cell Line |
| (13S, 1'R)-dimethylanandamide (AMG315) * | hCB1 | 7.8 ± 1.4 | [³H]CP-55,940 | Not Specified |
| Anandamide (AEA) | hCB1 | ~69 - 98 | [³H]CP-55,940 | Human Neocortex |
| Anandamide (AEA) | hCB2 | ~121 | [³H]CP-55,940 | Sf9-hCB2 Membranes |
| 2-Arachidonoylglycerol (2-AG) | hCB1 | >10,000 | [³H]CP-55,940 | Human Neocortex |
| 2-Arachidonoylglycerol (2-AG) | hCB2 | ~39 | [³H]CP-55,940 | Sf9-hCB2 Membranes |
Experimental Protocols: Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for human CB1 and CB2 receptors using a filtration-based competitive binding assay.
Materials and Reagents
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor agonist (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Deep-well 96-well plates.
-
Scintillation Counter.
-
DMSO.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Dilute the radioligand ([³H]CP-55,940) in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).
-
Thaw the receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer as recommended by the manufacturer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM WIN 55,212-2), 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of the diluted this compound (at each concentration), 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a 96-well filter plate using a cell harvester.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate.
-
Measure the radioactivity in each well using a scintillation counter (counts per minute, CPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve in software like GraphPad Prism) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Kᵢ:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Cannabinoid receptor signaling cascade.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of the competitive binding assay.
References
- 1. N-Methyl-D-aspartate (NMDA) and cannabinoid CB2 receptors form functional complexes in cells of the central nervous system: insights into the therapeutic potential of neuronal and microglial NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro FAAH inhibition assay using N-Methylarachidonamide
An Application Note and Protocol for the In Vitro Inhibition Assay of Fatty Acid Amide Hydrolase (FAAH) using N-Methylarachidonamide.
Introduction and Assay Principle
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides.[1] The primary endogenous substrate for FAAH is anandamide (B1667382) (N-arachidonoylethanolamine, AEA), which is hydrolyzed into arachidonic acid and ethanolamine, terminating its signaling activity.[2][3] Due to its role in regulating pain, inflammation, and neurological processes, FAAH is a significant therapeutic target for the development of novel analgesics and anxiolytics.[3][4]
This document outlines a robust in vitro assay for screening and characterizing FAAH inhibitors using this compound, a structural analog of anandamide. The principle of this assay is based on the enzymatic hydrolysis of this compound by FAAH, which yields arachidonic acid and N-methylamine. The enzymatic activity is determined by quantifying the amount of arachidonic acid produced. The potency of a test compound to inhibit FAAH is assessed by measuring the reduction in arachidonic acid formation in its presence. Quantification of the liberated arachidonic acid can be achieved using a commercially available colorimetric or fluorometric Free Fatty Acid Assay Kit.
Required Materials and Reagents
-
Enzyme: Recombinant Human FAAH (stored at -80°C)
-
Substrate: this compound (stored as a stock solution in DMSO at -20°C)
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0[5]
-
Positive Control Inhibitor: URB597 (stored as a stock solution in DMSO at -20°C)[6][7]
-
Test Compounds: Dissolved in 100% DMSO
-
Detection Kit: Commercial Free Fatty Acid (FFA) Assay Kit (Colorimetric or Fluorometric)
-
Equipment:
-
Microplate reader (for absorbance or fluorescence)
-
37°C incubator
-
96-well microplates (clear for colorimetric, black for fluorometric assays)
-
Multichannel pipettes
-
Standard laboratory glassware and consumables
-
Experimental Protocol
This protocol provides a detailed workflow for determining the inhibitory activity of test compounds on FAAH. The assay is performed in a 96-well plate format and includes controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
Optimizing N-Methylarachidonamide Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide (NMA) is a methylated derivative of the endocannabinoid anandamide (B1667382) (AEA). As a member of the endocannabinoid system, NMA is of significant interest for its potential to modulate a variety of physiological processes through its interaction with cannabinoid receptors and other cellular targets. The optimization of NMA concentration is a critical first step in any cell culture-based investigation to ensure reliable, reproducible, and meaningful results. This document provides a comprehensive guide for researchers to determine the optimal working concentration of NMA for their specific cell line and experimental endpoint.
The protocols herein describe a systematic approach to establishing a dose-response curve, assessing cytotoxicity, and investigating the impact of NMA on key signaling pathways. By following these guidelines, researchers can confidently select appropriate NMA concentrations for their studies, avoiding issues of off-target effects at excessively high concentrations or a lack of response at concentrations that are too low.
Data Presentation: Determining the Optimal Concentration Range
The initial step in working with NMA is to determine its effect on cell viability over a broad range of concentrations. This is crucial to identify a non-toxic working range for subsequent functional assays. A typical approach is to perform a dose-response curve using a cell viability assay, such as the MTT assay.
Table 1: Hypothetical Dose-Response of this compound on a Cancer Cell Line (e.g., A549) after 48 hours of treatment.
| NMA Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 0.1 | 98.7 ± 5.1 |
| 0.5 | 95.2 ± 4.8 |
| 1 | 90.1 ± 6.3 |
| 5 | 75.4 ± 5.9 |
| 10 | 52.3 ± 7.1 |
| 25 | 21.8 ± 3.5 |
| 50 | 5.6 ± 2.1 |
Note: The above data is illustrative. Researchers must generate a dose-response curve for their specific cell line of interest. From such data, an IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated. For functional assays where cytotoxicity is not the primary endpoint, concentrations below the IC50 are typically selected.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of NMA and establish a dose-response curve.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (NMA) stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
NMA Treatment: Prepare serial dilutions of NMA in complete culture medium. It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).
-
Remove the existing medium and add 100 µL of the NMA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest NMA concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the NMA concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Analysis of Protein Phosphorylation by Western Blot
This protocol is designed to investigate the effect of NMA on the activation of key signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, by assessing the phosphorylation status of key proteins.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound (NMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of NMA (determined from the viability assay) for a specified time (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-ERK1/2).
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualization of Key Concepts and Pathways
To facilitate a deeper understanding of the experimental logic and the biological context of NMA's action, the following diagrams are provided.
Application Notes and Protocols for N-Methylarachidonamide (NMAA) Administration in In Vivo Rodent Studies
Introduction
N-Methylarachidonamide (NMAA) is a methylated analogue of the endocannabinoid anandamide (B1667382). As a lipid signaling molecule, it is expected to interact with the endocannabinoid system (ECS), primarily targeting cannabinoid receptors CB1 and CB2. In vivo studies in rodents are crucial for elucidating the physiological and pathophysiological roles of NMAA, as well as for evaluating its therapeutic potential. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of NMAA in rodent models, based on established protocols for anandamide.
Data Presentation: Administration Parameters of Anandamide in Rodent Models
The following tables summarize the administration parameters for anandamide in various mouse and rat models as reported in preclinical studies. These dosages and routes can serve as a starting point for studies involving NMAA.
Table 1: Anandamide Administration in Mouse Models
| Parameter | Details | Reference(s) |
| Animal Model(s) | Male ICR mice, FAAH knockout mice | [1][2] |
| Administration Routes | Intravenous (i.v.), Intraperitoneal (i.p.) | [3][4] |
| Dosage Range | 2 - 50 mg/kg | [2][3] |
| Typical Treatment Duration | Single administration for acute effect studies | [1][3] |
| Vehicle/Formulation | Not always specified; often requires a solvent system due to lipophilicity (e.g., ethanol (B145695), emulphor, saline) | |
| Observed Effects | Hypomotility, hypothermia, analgesia, catalepsy | [3][4][5] |
Table 2: Anandamide Administration in Rat Models
| Parameter | Details | Reference(s) |
| Animal Model(s) | Male Sprague-Dawley rats, neonatal rats | [6][7] |
| Administration Routes | Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.) | [3][8][9] |
| Dosage Range | 0.03 - 20 mg/kg | [3][8] |
| Typical Treatment Duration | Single or repeated administration depending on the study design | [6][7] |
| Vehicle/Formulation | Requires a suitable solvent for solubilization before administration. | |
| Observed Effects | Biphasic effects on sexual behavior, neuroprotection, hypothermia | [3][6][7] |
Experimental Protocols
Formulation and Administration of NMAA (based on Anandamide protocols)
a. Formulation of NMAA for Injection:
NMAA, like anandamide, is a lipid and is therefore poorly soluble in aqueous solutions. A common method for preparing anandamide for in vivo administration involves a three-step solubilization process:
-
Dissolve the required amount of NMAA in a minimal volume of absolute ethanol.
-
Add an equal volume of a surfactant, such as Emulphor (Cremophor EL) or Tween 80, and mix thoroughly.
-
Add physiological saline dropwise while vortexing to bring the solution to the final desired volume. The final concentration of ethanol and surfactant should be kept low (e.g., <10% each) to minimize their own biological effects.
b. Administration Routes:
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in rodents. Typical injection volumes are 5-10 ml/kg for mice and rats.
-
Intravenous (i.v.) Injection: Usually administered via the tail vein. This route provides rapid systemic distribution. Injection volumes are typically lower, around 5 ml/kg.
-
Oral (p.o.) Gavage: For studying the effects of oral administration. NMAA should be dissolved in an appropriate vehicle (e.g., corn oil).
Pharmacokinetic Study of NMAA in Mice (based on Anandamide data)
This protocol outlines a typical experiment to determine the biodistribution and metabolism of NMAA.[1]
-
Animal Model: Male ICR mice.
-
Compound Administration: Administer a solution of radiolabeled or unlabeled NMAA (e.g., 50 mg/kg) intravenously.
-
Time Points: Sacrifice animals at various time points after administration (e.g., 1, 5, 15, 30 minutes).
-
Tissue Collection: Collect blood (for plasma) and various tissues (e.g., brain, liver, fat, adrenal glands).
-
Sample Processing:
-
For biodistribution of radiolabeled compound, solubilize and count tissue samples.
-
For metabolic profiling, extract tissues with an organic solvent (e.g., ethyl acetate) and analyze by HPLC or LC-MS/MS to separate and quantify NMAA and its potential metabolites.
-
-
Data Analysis: Determine the concentration of NMAA and its metabolites in different tissues over time to understand its distribution and metabolic fate. Anandamide is known to be rapidly metabolized to arachidonic acid.[1]
Mandatory Visualizations
Caption: Anandamide signaling pathway, illustrating its synthesis, retrograde signaling, and degradation.
Caption: General experimental workflow for in vivo rodent studies with NMAA.
References
- 1. The biodisposition and metabolism of anandamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide, an endogenous ligand of the cannabinoid receptor, induces hypomotility and hypothermia in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological activity of anandamide, a putative endogenous cannabinoid, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of anandamide's pharmacological effects in mice deficient of both fatty acid amide hydrolase and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low anandamide doses facilitate male rat sexual behaviour through the activation of CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exogenous anandamide protects rat brain against acute neuronal injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Administration of the Endocannabinoid Anandamide during Lactation: Effects on Hypothalamic Cannabinoid Type 1 Receptor and Food Intake in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Methylarachidonamide in Human Plasma by LC-MS/MS
References
- 1. rsc.org [rsc.org]
- 2. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Studying Endocannabinoid Transport Mechanisms Using N-Methylarachidonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of endocannabinoids, such as anandamide (B1667382) (AEA), across the cell membrane is a critical step in the termination of their signaling. This process is mediated by a putative endocannabinoid transport system, which is a key target for therapeutic intervention in various physiological and pathological conditions. However, studying the kinetics and mechanism of this transport system is complicated by the rapid intracellular hydrolysis of AEA by fatty acid amide hydrolase (FAAH).
N-Methylarachidonamide (NMA) is a synthetic analog of anandamide that is resistant to hydrolysis by FAAH. This property makes NMA an invaluable tool for decoupling the transport process from enzymatic degradation, allowing for a more accurate characterization of the endocannabinoid transporter. These application notes provide a comprehensive guide for utilizing NMA to investigate endocannabinoid transport mechanisms, including detailed experimental protocols and data presentation.
Rationale for Using this compound
The primary challenge in studying anandamide uptake is its rapid breakdown upon entering the cell. This intracellular hydrolysis creates a concentration gradient that can be mistaken for active transport, confounding the interpretation of uptake data. Because NMA is not significantly metabolized by FAAH, its cellular accumulation is primarily governed by the activity of the membrane transporter. This allows for a more direct measurement of transport kinetics and the effects of potential inhibitors, providing clearer insights into the transport mechanism.
The use of FAAH-resistant analogs is supported by studies on FAAH knockout mice, which still exhibit saturable anandamide uptake that can be blocked by transport inhibitors. Furthermore, FAAH inhibitors that are structurally similar to anandamide have been shown to block uptake in cells that lack FAAH, suggesting a direct interaction with the transporter. NMA, therefore, serves as an ideal substrate for specifically interrogating the transport machinery without the confounding influence of FAAH activity.
Signaling and Transport Pathway Overview
The following diagram illustrates the proposed mechanism of endocannabinoid transport and the rationale for using this compound (NMA) to study this process.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and related compounds for key receptors in the endocannabinoid system. This data is essential for interpreting the results of transport assays and understanding the pharmacological profile of NMA.
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | TRPV1 Receptor (Ki, nM) | Reference |
| N-Arachidonoylethanolamine (Anandamide) | 37 - 116 | >1000 | 1660 | [1] |
| This compound (NMA) | Data not available | Data not available | Data not available | |
| AM404 (Anandamide uptake inhibitor) | 250 - 520 | >1000 | 661 | [1] |
| Arvanil | 170 | >1000 | 170 | [1] |
Experimental Protocols
This section provides a detailed protocol for a cellular uptake assay to measure the transport of this compound. This protocol is adapted from established methods for anandamide uptake and is optimized for the use of an FAAH-resistant analog.
Protocol 1: this compound Cellular Uptake Assay
Objective: To quantify the cellular uptake of this compound in a selected cell line to characterize the endocannabinoid transport mechanism.
Materials:
-
Cell line expressing the putative endocannabinoid transporter (e.g., C6 glioma cells, U937 monocytes, primary astrocytes)
-
Radiolabeled [³H]-N-Methylarachidonamide (if available) or unlabeled NMA
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Unlabeled NMA (for competition experiments)
-
Known endocannabinoid transport inhibitors (e.g., AM404, OMDM-2)
-
Scintillation cocktail and scintillation counter (for radiolabeled NMA)
-
LC-MS/MS system (for unlabeled NMA)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
Experimental Workflow:
Procedure:
-
Cell Culture:
-
Culture the chosen cell line in appropriate medium until they reach 80-90% confluency in 24-well plates.
-
-
Assay Preparation:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Add 500 µL of assay buffer to each well.
-
-
Inhibitor Pre-incubation (for inhibition studies):
-
For wells testing the effect of inhibitors, add the desired concentration of the inhibitor (e.g., AM404) and pre-incubate for 15-30 minutes at 37°C.
-
-
Initiation of Uptake:
-
To initiate the uptake, add a known concentration of [³H]-NMA or unlabeled NMA to each well. The final concentration of NMA should be optimized based on preliminary experiments, but a starting point of 100 nM is recommended.
-
Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the time course of uptake.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the assay buffer containing NMA.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove any non-internalized NMA.
-
-
Cell Lysis:
-
After the final wash, add 200 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
-
Quantification:
-
For radiolabeled NMA: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
For unlabeled NMA: Collect the cell lysate and perform a protein assay to normalize the data. Extract the lipids from the lysate and quantify the concentration of NMA using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the amount of NMA taken up by the cells at each time point and under each condition.
-
For kinetic studies, plot the uptake of NMA over time to determine the initial rate of transport.
-
For inhibition studies, calculate the percentage of inhibition compared to the control (no inhibitor) and determine the IC50 value of the inhibitor.
-
Logical Relationships in Experimental Design
The following diagram outlines the logical flow for designing experiments to characterize NMA transport, from initial validation to detailed kinetic and inhibition studies.
References
N-Methylarachidonamide: A Putative Tool for Investigating Synaptic Plasticity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide (NMA) is a methylated derivative of the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). As a structural analog of a key endogenous signaling molecule, NMA presents itself as a potential tool for the detailed investigation of synaptic plasticity, the cellular mechanism underlying learning and memory. The endocannabinoid system, including the cannabinoid receptors (CB1 and CB2) and the primary catabolizing enzyme Fatty Acid Amide Hydrolase (FAAH), is a critical modulator of synaptic strength. By interacting with components of this system, NMA may offer a unique pharmacological profile to dissect the intricate signaling cascades that govern long-term potentiation (LTP) and long-term depression (LTD), the two principal forms of synaptic plasticity.
These application notes provide a comprehensive overview of the theoretical framework and practical protocols for utilizing NMA in synaptic plasticity research. While direct experimental data on NMA's effects on LTP and LTD are limited in the currently available scientific literature, this document extrapolates from the known pharmacology of related compounds and provides a foundational guide for pioneering research in this area.
Mechanism of Action and Signaling Pathways
NMA is hypothesized to exert its effects on synaptic plasticity through one or more of the following mechanisms:
-
Interaction with Cannabinoid Receptors: As an analog of anandamide, NMA is predicted to bind to CB1 and CB2 receptors. CB1 receptors are highly expressed in the central nervous system, particularly in presynaptic terminals, where their activation typically leads to a reduction in neurotransmitter release. This presynaptic inhibition can significantly influence the induction and expression of both LTP and LTD.
-
Interaction with FAAH: NMA may serve as a substrate or an inhibitor of FAAH. If NMA is a substrate, its hydrolysis rate would be a key determinant of its duration of action. If it acts as an inhibitor, it would increase the synaptic levels of endogenous cannabinoids like anandamide, thereby indirectly modulating synaptic plasticity.
The precise signaling pathway of NMA in the context of synaptic plasticity is yet to be fully elucidated. Based on the known signaling of the endocannabinoid system, the following pathway is proposed:
Data Presentation: Quantitative Data Summary
Due to the limited availability of direct experimental data for this compound, this section provides reference data for related endocannabinoids and synthetic cannabinoids to guide initial experimental design. Researchers should aim to generate similar quantitative data for NMA.
Table 1: Cannabinoid Receptor Binding Affinities (Ki values in nM)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| Anandamide (AEA) | 87.7 - 239.2 | 439.5 | CB1 |
| 2-Arachidonoylglycerol (2-AG) | ~472 | ~1400 | CB1 |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 10 - 25.1 | 24 - 35.2 | Non-selective |
| JWH-018 (Synthetic) | 9.0 | 2.94 | CB2 |
| This compound (NMA) | To be determined | To be determined | To be determined |
Table 2: FAAH Hydrolysis Rates
| Substrate | Hydrolysis Rate (nmol/min/mg) |
| Anandamide (AEA) | 0.5 |
| N-arachidonoyl-taurine (C20:4-NAT) | 0.04 |
| N-arachidonoyl-glycine (C20:4-Gly) | 0.02 |
| This compound (NMA) | To be determined |
Table 3: Hypothetical Effects of NMA on Synaptic Plasticity
| Plasticity Type | Brain Region | NMA Concentration (µM) | Effect on Synaptic Strength (% of baseline) |
| Long-Term Potentiation (LTP) | Hippocampus (CA1) | To be determined | To be determined |
| Long-Term Depression (LTD) | Cerebellum (Purkinje Cells) | To be determined | To be determined |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on synaptic plasticity using in vitro brain slice electrophysiology.
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, a standard procedure for ex vivo electrophysiological studies.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Perfusion pump and tubing
-
Ice-cold N-Methyl-D-Glucamine (NMDG) protective slicing solution (see Table 4)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (see Table 5)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dishes
-
Carbogen gas (95% O2 / 5% CO2)
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution until the liver is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, immediately immersing it in ice-cold, carbogenated NMDG slicing solution.
-
Mount the brain onto the vibratome specimen holder.
-
Fill the vibratome buffer tray with ice-cold, carbogenated NMDG slicing solution.
-
Cut coronal or sagittal slices of the desired brain region (e.g., hippocampus, cerebellum) at a thickness of 300-400 µm.
-
Carefully transfer the slices to a recovery chamber containing aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen.
-
Allow slices to recover for at least 1 hour before commencing electrophysiological recordings.
Table 4: N-Methyl-D-Glucamine (NMDG) Protective Slicing Solution
| Component | Concentration (mM) |
| NMDG | 92 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 30 |
| HEPES | 20 |
| Glucose | 25 |
| Thiourea | 2 |
| Sodium Ascorbate | 5 |
| Sodium Pyruvate | 3 |
| CaCl2 | 0.5 |
| MgSO4 | 10 |
Table 5: Artificial Cerebrospinal Fluid (aCSF) for Recovery and Recording
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26 |
| Glucose | 10 |
| CaCl2 | 2 |
| MgSO4 | 1 |
Protocol 2: Electrophysiological Recording of Synaptic Plasticity
This protocol details the procedures for inducing and recording LTP in the hippocampus and LTD in the cerebellum in the presence of NMA.
Materials:
-
Prepared acute brain slices
-
Electrophysiology rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Perfusion system
-
Recording aCSF
-
This compound (NMA) stock solution (e.g., in DMSO)
-
Stimulating electrode
-
Recording electrode (glass micropipette filled with appropriate internal solution)
-
Pharmacological agents (e.g., receptor antagonists) as needed
Procedure:
-
Slice Placement and Perfusion:
-
Transfer a recovered brain slice to the recording chamber of the electrophysiology rig.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
-
Electrode Placement:
-
For Hippocampal LTP: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
For Cerebellar LTD: Place a stimulating electrode in the molecular layer to activate parallel fibers and perform whole-cell patch-clamp recordings from a Purkinje cell.
-
-
Baseline Recording:
-
Deliver baseline electrical stimuli at a low frequency (e.g., 0.05 Hz) and record stable synaptic responses for at least 20-30 minutes.
-
-
Application of NMA:
-
Prepare the desired concentration of NMA in aCSF from the stock solution. It is crucial to determine the optimal concentration range for NMA through dose-response experiments, starting with low micromolar concentrations.
-
Switch the perfusion to the aCSF containing NMA and allow it to equilibrate for at least 20-30 minutes while continuing baseline stimulation.
-
-
Induction of Synaptic Plasticity:
-
LTP Induction (Hippocampus): Deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
LTD Induction (Cerebellum): Pair parallel fiber stimulation (e.g., 1 Hz for 5 minutes) with depolarization of the Purkinje cell to 0 mV.
-
-
Post-Induction Recording:
-
Resume baseline stimulation immediately after the induction protocol and record synaptic responses for at least 60 minutes to assess the magnitude and stability of LTP or LTD.
-
-
Data Analysis:
-
Measure the slope of the fEPSP (for LTP) or the amplitude of the excitatory postsynaptic current (EPSC) (for LTD).
-
Normalize the data to the pre-induction baseline and plot the results as a percentage of baseline over time.
-
Compare the magnitude of potentiation or depression in the presence of NMA to control experiments without the drug.
-
Conclusion
This compound holds promise as a novel pharmacological tool to explore the complexities of endocannabinoid modulation of synaptic plasticity. The protocols and conceptual framework provided in these application notes offer a starting point for researchers to investigate the effects of NMA on LTP and LTD. It is imperative that future studies systematically characterize the pharmacology of NMA, including its receptor binding affinities, FAAH interactions, and dose-dependent effects on synaptic transmission and plasticity. Such data will be invaluable for the neuroscience and drug development communities in understanding the therapeutic potential of targeting the endocannabinoid system for cognitive and neurological disorders.
Application of N-Methylarachidonamide in Pain and Inflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide (NMAA) is a methylated analog of the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA). As a member of the fatty acid amide family, NMAA is a critical tool for investigating the endocannabinoid system's role in nociception and inflammatory processes. Its structural similarity to anandamide suggests it interacts with key targets in pain and inflammation signaling pathways, including cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1). These application notes provide detailed protocols for utilizing NMAA in established in vivo and in vitro research models to characterize its analgesic and anti-inflammatory properties.
Mechanism of Action
This compound is presumed to exert its biological effects through modulation of the endocannabinoid system and related signaling pathways. The primary targets include:
-
Cannabinoid Receptors (CB1 and CB2): NMAA is expected to bind to and activate CB1 and CB2 receptors, which are G protein-coupled receptors. CB1 receptors are predominantly found in the central nervous system and are key mediators of cannabinoid-induced analgesia. CB2 receptors are primarily expressed in immune cells and play a role in modulating inflammation.[1]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): This non-selective cation channel is a crucial integrator of noxious stimuli, including heat and inflammatory mediators. Anandamide is a known agonist of TRPV1, and NMAA may share this activity, contributing to its effects on pain perception.[2][3]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Arachidonic acid, the precursor to endocannabinoids, is also the substrate for COX and LOX enzymes, which produce pro-inflammatory prostaglandins (B1171923) and leukotrienes. The interplay between the endocannabinoid system and these inflammatory pathways is a key area of investigation.
Below is a diagram illustrating the potential signaling pathways influenced by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and closely related compounds in various in vitro and in vivo assays.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition
| Compound | Target | Assay Type | Value | Units | Reference |
| (13S, 1'R)-dimethylanandamide (AMG315) * | CB1 Receptor | Binding Affinity (Kᵢ) | 7.8 ± 1.4 | nM | [4] |
| Anandamide (AEA) | CB1 Receptor (Human) | Binding Affinity (Kᵢ) | 239.2 | nM | [5] |
| Anandamide (AEA) | CB2 Receptor (Human) | Binding Affinity (Kᵢ) | 439.5 | nM | [5] |
| N-arachidonoyl dopamine (B1211576) (NADA) | TRPV1 Receptor | Agonist Activity | Potent Full Agonist | - | [2] |
| Mercaptoethylguanidine (MEG) | COX-1 | Enzyme Inhibition (IC₅₀) | 33 | µM | [6] |
| Mercaptoethylguanidine (MEG) | COX-2 | Enzyme Inhibition (IC₅₀) | 36 | µM | [6] |
* A chiral dimethylated analog of anandamide, structurally related to NMAA. ** Data for a reference inhibitor is provided for context as specific NMAA data is not readily available.
Table 2: In Vivo Analgesic and Anti-inflammatory Activity
| Model | Compound | Species | Dose | Route | Effect | Reference |
| Carrageenan-Induced Paw Edema | Methylguanidine (B1195345) | Rat | 30 mg/kg | i.p. | Significant reduction in paw swelling | [7] |
| Formalin Test (Phase 2) | d-Methadone | Rat | 32 - 320 µ g/rat | i.t. | Dose-dependent reduction in flinching behavior | [8] |
*** Data for compounds with relevant mechanisms of action are provided as specific NMAA data is limited.
Experimental Protocols
In Vivo Models
This model is a standard for evaluating the anti-inflammatory activity of a compound in acute inflammation.[9][10]
Materials:
-
This compound (NMAA)
-
Vehicle (e.g., saline with 1% Tween 80)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, NMAA (various doses), and Positive Control.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Compound Administration: Administer NMAA or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (E) = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = [(E_control - E_treated) / E_control] x 100.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.
-
The formalin test is used to assess analgesic activity in a model of tonic chemical pain, which has two distinct phases.[11]
Materials:
-
This compound (NMAA)
-
Vehicle
-
Formalin solution (1-5% in sterile saline)
-
Positive control (e.g., Morphine, 5 mg/kg)
-
Male Swiss Webster mice (20-25 g)
-
Observation chambers with mirrors
-
Syringes and needles
-
Timer
Procedure:
-
Animal Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Grouping: Randomly assign mice to treatment groups: Vehicle control, NMAA (various doses), and Positive Control.
-
Compound Administration: Administer NMAA, vehicle, or positive control (i.p. or p.o.) 30 minutes prior to formalin injection.
-
Formalin Injection: Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse back into the observation chamber and start the timer. Record the total time the animal spends licking or biting the injected paw during two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).[11]
-
-
Data Analysis:
-
Calculate the mean licking/biting time for each group in both phases.
-
Analyze the data using one-way ANOVA followed by a post-hoc test. A p-value < 0.05 is considered significant.
-
In Vitro Assays
This assay determines the ability of NMAA to inhibit the activity of COX enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.
Materials:
-
This compound (NMAA)
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening assay kit
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.
-
Compound Dilution: Prepare a series of dilutions of NMAA and control inhibitors.
-
Assay Reaction: In a 96-well plate, add the reaction buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound (NMAA) or control.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Incubate for the recommended time and then measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of NMAA.
-
Plot the percent inhibition against the logarithm of the NMAA concentration to determine the IC₅₀ value (the concentration of NMAA that causes 50% inhibition of the enzyme activity).
-
This assay measures the inhibitory effect of NMAA on 5-LOX, the enzyme responsible for producing pro-inflammatory leukotrienes.
Materials:
-
This compound (NMAA)
-
5-LOX enzyme preparation (human recombinant)
-
Arachidonic acid or linoleic acid (substrate)
-
5-LOX inhibitor screening assay kit (colorimetric or fluorometric)
-
Positive control (e.g., Zileuton)
-
Microplate reader
Procedure:
-
Reagent Preparation: Follow the manufacturer's protocol for preparing all assay components.
-
Compound Dilution: Create a dilution series of NMAA and the positive control.
-
Assay Reaction: In a 96-well plate, combine the 5-LOX enzyme and the test compound or control.
-
Initiation: Start the reaction by adding the substrate.
-
Measurement: After incubation, read the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis:
-
Determine the percentage of 5-LOX inhibition for each NMAA concentration.
-
Calculate the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.
-
This assay evaluates the effect of NMAA on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound (NMAA)
-
RAW 264.7 macrophage cell line or primary macrophages
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Cell Culture: Culture macrophages in appropriate conditions until they reach the desired confluency.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of NMAA for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Compare the cytokine levels in NMAA-treated groups to the LPS-stimulated control group.
-
Analyze the data using one-way ANOVA with a post-hoc test.
-
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of the endocannabinoid system in pain and inflammation. The protocols outlined in these application notes provide a framework for characterizing the analgesic and anti-inflammatory profile of NMAA. By utilizing these standardized in vivo and in vitro models, researchers can effectively investigate its mechanism of action and therapeutic potential. Further studies are warranted to generate more specific quantitative data for NMAA across a broader range of assays.
References
- 1. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of methylguanidine in carrageenan-induced acute inflammation in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for N-Methylarachidonamide in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Methylarachidonamide (NMA) as a tool for studying the intricate pathways of neurodegenerative diseases. NMA, a methylated analog of the endocannabinoid anandamide (B1667382) (AEA), offers unique properties for investigating the endocannabinoid system (ECS) and its role in neuroinflammation, excitotoxicity, and protein aggregation, key pathological features of diseases like Alzheimer's, Parkinson's, and Huntington's.
Introduction to this compound
This compound is a synthetic cannabinoid ligand that acts on the endocannabinoid system. The ECS is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, and its dysregulation has been implicated in the progression of several neurodegenerative disorders.[1][2] NMA's structural similarity to anandamide, a primary endogenous cannabinoid, allows it to interact with key components of the ECS, including cannabinoid receptors and metabolic enzymes. This interaction makes NMA a valuable chemical probe to dissect the roles of these components in disease pathology.
The primary mechanism of action of NMA is thought to involve the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of anandamide.[3] By inhibiting FAAH, NMA can elevate the endogenous levels of anandamide, thereby potentiating its neuroprotective effects. Additionally, NMA may directly interact with cannabinoid receptors, CB1 and CB2, though its specific binding affinities are still under investigation.
Key Signaling Pathways
NMA's engagement with the endocannabinoid system can modulate several signaling pathways implicated in neurodegeneration. A primary pathway involves the reduction of neuroinflammation. By potentially activating CB2 receptors on microglia, the resident immune cells of the brain, NMA can help shift these cells from a pro-inflammatory to an anti-inflammatory and neuroprotective phenotype.[4] This modulation can lead to a decrease in the production of pro-inflammatory cytokines and reactive oxygen species, mitigating neuronal damage.
Furthermore, through the potentiation of anandamide signaling via FAAH inhibition, NMA can influence neuronal survival pathways. Anandamide is known to exert neuroprotective effects against excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors that leads to neuronal death, a common feature in many neurodegenerative diseases.[5]
Quantitative Data Summary
While specific quantitative data for this compound is still emerging, data from structurally similar methylated anandamide analogs provide valuable insights into its potential potency.
| Compound | Target | Parameter | Value | Reference |
| (13S, 1'R)-dimethylanandamide (AMG315) | CB1 Receptor | Ki | 7.8 ± 1.4 nM | [2] |
| (13S, 1'R)-dimethylanandamide (AMG315) | CB1 Receptor | EC50 (agonist) | 0.6 ± 0.2 nM | [2] |
| (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide | CB1 Receptor | Ki | 7.42 ± 0.86 nM | [2] |
Experimental Protocols
Herein, we provide detailed protocols for foundational in vitro experiments to characterize the effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay Against Excitotoxicity
Objective: To assess the protective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary neurons).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (NMA)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
NMA Pre-treatment: Treat the cells with varying concentrations of NMA (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Induction of Excitotoxicity: Add glutamate to the wells to a final concentration known to induce approximately 50% cell death (e.g., 5-10 mM, to be optimized for the specific cell line).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Expected Outcome: Increased cell viability in NMA-treated wells compared to glutamate-only treated wells, indicating neuroprotection.
Protocol 2: Assessment of Anti-inflammatory Effects on Microglia
Objective: To determine the effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).
Materials:
-
Microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (NMA)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
NMA Pre-treatment: Pre-treat the cells with different concentrations of NMA (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Microglial Activation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a control group without LPS stimulation.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Generate a standard curve using sodium nitrite (B80452). Determine the concentration of nitrite in the samples and express it as a percentage of the LPS-only treated group.
Expected Outcome: A dose-dependent reduction in nitric oxide production in NMA-treated cells compared to LPS-stimulated cells, indicating an anti-inflammatory effect.
Protocol 3: In Vitro Beta-Amyloid (Aβ) Aggregation Assay
Objective: To evaluate the potential of this compound to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.
Materials:
-
Synthetic Aβ (1-42) peptide
-
This compound (NMA)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black plates with clear bottoms
-
Fluorometric plate reader
Procedure:
-
Preparation of Aβ Monomers: Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute in PBS to the desired final concentration (e.g., 10 µM).
-
Incubation with NMA: In a 96-well plate, mix the Aβ solution with various concentrations of NMA (e.g., 1, 10, 100 µM). Include a control with Aβ and vehicle.
-
Aggregation: Incubate the plate at 37°C with gentle shaking for 24-48 hours.
-
Thioflavin T Staining: Add ThT to each well to a final concentration of 10 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Compare the fluorescence intensity of NMA-treated samples to the control. A lower fluorescence indicates inhibition of Aβ aggregation.
Expected Outcome: Reduced Thioflavin T fluorescence in the presence of NMA, suggesting an inhibitory effect on Aβ fibril formation.
Visualizations
Caption: NMA signaling in microglia.
Caption: In vitro experimental workflow.
Caption: NMA's potential mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding mode prediction of conformationally restricted anandamide analogs within the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing a Target Engagement Biomarker for N-Methylarachidonamide (NMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide (NMA) is a synthetic compound structurally related to the endogenous cannabinoid anandamide (B1667382) (N-arachidonoylethanolamine; AEA). Given this structural similarity, a primary mechanism of action for NMA is hypothesized to be the modulation of the endocannabinoid system. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of anandamide and other related fatty acid amides. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, resulting in enhanced cannabinoid receptor activation and downstream physiological effects.
This document provides a detailed guide for developing a target engagement biomarker for NMA, assuming its primary mechanism of action is the inhibition of FAAH. A robust target engagement biomarker is critical in early drug development to confirm that a drug is interacting with its intended target in vivo and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. For a FAAH inhibitor like NMA, the measurement of FAAH activity and the quantification of its substrate, anandamide, along with other related N-acylethanolamines (NAEs) such as N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA), serve as direct and downstream biomarkers of target engagement.
Principle of the Biomarker Strategy
The central principle of this biomarker strategy is that effective inhibition of FAAH by NMA will lead to two measurable outcomes:
-
Direct Target Engagement: A decrease in the enzymatic activity of FAAH in relevant biological samples (e.g., peripheral blood mononuclear cells [PBMCs], brain tissue).
-
Pharmacodynamic Readout: A subsequent increase in the concentration of endogenous FAAH substrates, primarily anandamide (AEA), but also PEA and OEA, in tissues and circulation (plasma, cerebrospinal fluid).
By quantifying these changes, researchers can establish a dose-dependent effect of NMA on its target, providing crucial information for dose selection and demonstrating proof-of-mechanism.
Signaling Pathway and Biomarker Logic
The inhibition of FAAH by NMA leads to an accumulation of anandamide. Anandamide then acts on various receptors to elicit its physiological effects. The primary targets are the cannabinoid receptors CB1 and CB2.
Experimental Protocols
Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)
This protocol describes a method to determine the direct inhibitory effect of NMA on FAAH activity in a cell-free system or in cell/tissue lysates.
Materials:
-
Recombinant human FAAH or tissue/cell homogenates
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
NMA (test compound) and known FAAH inhibitor (positive control, e.g., URB597)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of NMA and the positive control inhibitor in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add FAAH Assay Buffer, the FAAH enzyme source, and the test compound or control. Include wells for 100% activity (enzyme + solvent) and background (buffer + solvent).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Measurement: Immediately begin kinetic reading of fluorescence at 37°C for 30-60 minutes, or perform an endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of NMA and calculate the IC50 value.
Protocol 2: Quantification of Endocannabinoids in Biological Matrices by LC-MS/MS
This protocol outlines the procedure for measuring the levels of anandamide, PEA, and OEA in plasma or tissue homogenates following NMA administration.
Materials:
-
Biological samples (plasma, tissue homogenates)
-
Internal standards (e.g., AEA-d8, PEA-d4, OEA-d4)
-
Extraction solvent (e.g., acetonitrile (B52724) or ethyl acetate)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Collection and Preparation:
-
Collect blood in EDTA tubes and centrifuge to obtain plasma.
-
Homogenize tissues in an appropriate buffer on ice.
-
To a known volume of plasma or homogenate, add the internal standards.
-
-
Lipid Extraction:
-
Add cold extraction solvent to the sample to precipitate proteins and extract lipids.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried lipid extract in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro FAAH Inhibitory Activity of NMA and Control Compounds
| Compound | FAAH IC50 (nM) |
| NMA | [Experimental Value] |
| URB597 | 5-20 |
| PF-3845 | 7.2 |
| JNJ-42165279 | 70 |
Note: IC50 values for control compounds are approximate ranges from published literature.
Table 2: Effect of NMA on Endocannabinoid Levels in Rodent Brain (Fold Change vs. Vehicle)
| Compound (Dose) | AEA | PEA | OEA |
| NMA (Dose 1) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| NMA (Dose 2) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| URB597 (0.3 mg/kg) | ~5-9 fold | ~8-9 fold | ~9 fold |
| PF-3845 (10 mg/kg) | >10 fold | >10 fold | >10 fold |
Note: Fold change values for control compounds are based on published in vivo studies in rodents and may vary depending on the specific experimental conditions.[1][2]
Interpretation of Results
-
Potency and Selectivity: The IC50 value of NMA against FAAH will determine its in vitro potency. Comparing this to its activity against other related enzymes (e.g., MAGL, COX-2) will establish its selectivity.
-
Target Engagement in Vivo: A dose-dependent increase in the levels of AEA, PEA, and OEA in plasma and/or target tissues following NMA administration would provide strong evidence of FAAH engagement in vivo.
-
PK/PD Relationship: By correlating the plasma concentration of NMA over time with the changes in FAAH activity and endocannabinoid levels, a PK/PD model can be developed. This model is essential for predicting the dose and schedule required to achieve a desired level of target engagement in clinical studies.
Conclusion
The development of a robust target engagement biomarker is a cornerstone of modern drug development. For a putative FAAH inhibitor like this compound, a dual biomarker strategy involving the direct measurement of FAAH activity and the quantification of downstream endocannabinoid levels provides a comprehensive assessment of its pharmacological activity. The protocols and data presentation formats outlined in this document offer a clear and structured approach for researchers and scientists to effectively evaluate the target engagement of NMA and similar compounds, thereby facilitating informed decision-making in the progression of new therapeutic candidates.
References
- 1. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of N-Methylarachidonamide for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of N-Methylarachidonamide (MAEA) for intraperitoneal (IP) injection in animal research. The following sections offer guidance on creating stable and effective formulations for this lipophilic compound, including quantitative data summaries, detailed experimental procedures, and visual diagrams of the workflow.
Introduction to this compound (MAEA)
This compound is a synthetic, metabolically stable analog of the endocannabinoid anandamide. As a lipophilic molecule, MAEA presents challenges for in vivo administration due to its poor solubility in aqueous solutions. Proper formulation is therefore critical to ensure accurate dosing and bioavailability in preclinical studies. Intraperitoneal injection is a common route of administration for such compounds in rodent models.
Solubility and Vehicle Composition
The selection of an appropriate vehicle is paramount for the successful intraperitoneal administration of MAEA. Based on its physicochemical properties and common practices for similar lipophilic compounds, a multi-component vehicle system is often necessary.
Solubility Data
This compound is soluble in several organic solvents but is sparingly soluble in aqueous buffers. The approximate solubility in common solvents is summarized in the table below.
| Solvent | Approximate Solubility | Source |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| 0.1 M Sodium Carbonate | ~1 mg/mL | [1] |
Recommended Vehicle Compositions for Intraperitoneal Injection
For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals and effectively solubilizes the compound. A common approach for lipophilic compounds is to use a co-solvent system, often including a surfactant to improve solubility and stability in the final aqueous solution. Below are commonly used vehicle compositions for intraperitoneal injections of poorly soluble compounds.
| Vehicle Component | Typical Concentration Range | Purpose | Potential Considerations |
| DMSO | 1-10% (v/v) | Primary solvent for initial dissolution | Can cause local irritation and toxicity at higher concentrations.[2] |
| Ethanol | 5-10% (v/v) | Co-solvent | Can cause sedation or other behavioral effects at higher concentrations. |
| Tween® 80 (Polysorbate 80) | 1-10% (v/v) | Surfactant to create a stable emulsion/micellar solution | Can affect locomotor activity at higher concentrations. |
| Polyethylene glycol 300/400 (PEG300/400) | 10-40% (v/v) | Co-solvent to improve solubility | Can cause motor impairment at higher concentrations.[2] |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | q.s. to final volume | Isotonic diluent | Should be sterile and pyrogen-free.[3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound for intraperitoneal injection.
Preparation of a Stock Solution
A concentrated stock solution of MAEA should first be prepared in an organic solvent.
Materials:
-
This compound (powder or as supplied in a solvent like methyl acetate)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber glass vials
-
Nitrogen gas source (optional, for solvent evaporation)
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
If MAEA is supplied in a solvent (e.g., methyl acetate), evaporate the solvent under a gentle stream of nitrogen gas until a dry film or powder remains.[1]
-
Add a precise volume of sterile DMSO to the vial containing the dry MAEA to achieve a stock concentration of 10 mg/mL.
-
Vortex the vial until the MAEA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended.
Preparation of the Final Injectable Formulation
This protocol describes the preparation of a final injectable solution using a common vehicle composition of 5% DMSO, 5% Tween® 80, and 90% sterile saline. The final concentration of MAEA in this example is 1 mg/mL.
Materials:
-
MAEA stock solution (10 mg/mL in DMSO)
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile 0.9% saline solution
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Calculate the required volumes of each component based on the desired final concentration and total volume. For example, to prepare 10 mL of a 1 mg/mL MAEA solution:
-
MAEA stock solution (10 mg/mL in DMSO): 1 mL
-
Tween® 80: 0.5 mL (5% of final volume)
-
Sterile 0.9% saline: 8.5 mL (to make up the final volume)
-
-
In a sterile conical tube, add the required volume of the MAEA stock solution in DMSO.
-
Add the Tween® 80 to the tube.
-
Vortex the mixture thoroughly to ensure the MAEA and Tween® 80 are well-mixed with the DMSO.
-
Slowly add the sterile saline to the mixture while vortexing. Add the saline dropwise initially to prevent precipitation of the MAEA.
-
Once all the saline has been added, continue to vortex for another 1-2 minutes to ensure a homogenous and stable solution. The final solution should be a clear to slightly hazy emulsion.
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile vial. This step is crucial for ensuring the sterility of the final injectable product.
-
Visually inspect the final solution for any precipitates or phase separation before administration.
-
The prepared formulation should be used immediately or stored at 4°C for a short period (no more than 24 hours) to minimize the risk of degradation or precipitation.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Preparation
The following diagram illustrates the key steps in preparing the this compound formulation for intraperitoneal injection.
Logical Relationship of Formulation Components
This diagram shows the relationship and function of each component in the final formulation.
Important Considerations
-
Sterility: All procedures should be performed under aseptic conditions to prevent microbial contamination.
-
Toxicity of Vehicles: Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself. Be mindful of the potential toxicity of solvents like DMSO, especially with chronic administration.[2]
-
Stability: Formulations of lipophilic compounds can be prone to precipitation over time. Prepare the final injectable solution fresh on the day of use whenever possible.
-
Animal Welfare: Monitor animals closely after injection for any signs of distress or adverse reactions at the injection site. The volume of injection should be appropriate for the size of the animal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of N-Methylarachidonamide on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide (NMA) is an endogenous lipid messenger that belongs to the family of N-acylethanolamines. It is structurally related to anandamide, a well-known endocannabinoid. Emerging research suggests that NMA may possess immunomodulatory properties, making it a person of interest for therapeutic development in inflammatory and autoimmune diseases. A crucial aspect of evaluating the immunomodulatory potential of NMA is to understand its effect on cytokine release from immune cells. Cytokines are key signaling molecules that orchestrate the inflammatory response. This document provides detailed protocols for assessing the impact of this compound on cytokine release in primary immune cells and cell lines, along with data presentation guidelines and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Quantitative data from cytokine release assays should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Release in Murine Peritoneal Macrophages
| Treatment Group | Concentration (µM) | TNF-α (% of LPS Control ± SEM) | IL-6 (% of LPS Control ± SEM) | IL-1β (% of LPS Control ± SEM) |
| Vehicle Control | - | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 |
| LPS (100 ng/mL) | - | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| NMA + LPS | 1 | 85.3 ± 4.5 | 90.1 ± 5.3 | 88.2 ± 4.9 |
| NMA + LPS | 10 | 62.1 ± 3.8 | 75.4 ± 4.1 | 68.7 ± 3.5** |
| NMA + LPS | 50 | 45.8 ± 2.9 | 58.9 ± 3.3 | 50.1 ± 2.8*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control. Data are expressed as a percentage of the cytokine production induced by LPS alone. This table is a representative example based on data from structurally related compounds[1]. Actual results for this compound may vary.
Table 2: Time-Course of this compound's Effect on TNF-α Release from LPS-Stimulated RAW 264.7 Macrophages
| Time Point | Vehicle Control (pg/mL ± SEM) | LPS (100 ng/mL) (pg/mL ± SEM) | NMA (10 µM) + LPS (pg/mL ± SEM) |
| 4 hours | < 10 | 1500 ± 120 | 1100 ± 95* |
| 8 hours | < 10 | 3200 ± 250 | 2300 ± 180** |
| 12 hours | < 10 | 4500 ± 310 | 3100 ± 240 |
| 24 hours | < 10 | 3800 ± 290 | 2500 ± 200 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control at the same time point.
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cytokine Release from Primary Murine Peritoneal Macrophages
Objective: To determine the dose-dependent effect of this compound on the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) from lipopolysaccharide (LPS)-stimulated primary murine peritoneal macrophages.
Materials:
-
This compound (NMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Thioglycollate broth (4%)
-
C57BL/6 mice (8-12 weeks old)
-
Sterile syringes and needles
-
96-well tissue culture plates, flat-bottom
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Macrophage Isolation: a. Inject C57BL/6 mice intraperitoneally with 1 mL of sterile 4% thioglycollate broth. b. After 3-4 days, euthanize the mice and perform a peritoneal lavage by injecting 10 mL of ice-cold sterile PBS into the peritoneal cavity. c. Gently massage the abdomen and then aspirate the peritoneal fluid containing the macrophages. d. Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C. e. Resuspend the cell pellet in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin). f. Count the cells using a hemocytometer and assess viability using trypan blue exclusion.
-
Cell Seeding: a. Seed the peritoneal macrophages into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium. b. Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow the macrophages to adhere. c. After incubation, gently wash the wells twice with warm PBS to remove non-adherent cells. Add 100 µL of fresh complete medium to each well.
-
Treatment with this compound and LPS: a. Prepare a stock solution of NMA in DMSO. Further dilute the NMA in complete RPMI-1640 medium to the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%. b. Prepare a vehicle control with the same final concentration of DMSO. c. Pre-treat the adherent macrophages by adding 50 µL of the NMA dilutions or vehicle control to the appropriate wells. d. Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator. e. Prepare an LPS solution in complete RPMI-1640 medium. f. Add 50 µL of LPS solution to achieve a final concentration of 100 ng/mL in the designated wells. For the unstimulated control wells, add 50 µL of medium. g. The final volume in each well should be 200 µL.
-
Incubation and Supernatant Collection: a. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. b. After incubation, centrifuge the plate at 400 x g for 10 minutes. c. Carefully collect the supernatant from each well without disturbing the cell monolayer. d. Store the supernatants at -80°C until cytokine analysis.
-
Cytokine Quantification: a. Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Time-Course Analysis of this compound's Effect on Cytokine Release in RAW 264.7 Macrophage Cell Line
Objective: To investigate the kinetics of this compound's effect on TNF-α release from LPS-stimulated RAW 264.7 macrophages over a 24-hour period.
Materials:
-
RAW 264.7 murine macrophage cell line
-
All materials listed in Protocol 1, with the exception of mice and thioglycollate broth.
Procedure:
-
Cell Culture and Seeding: a. Culture RAW 264.7 cells in complete DMEM medium (containing 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator. b. Passage the cells every 2-3 days to maintain sub-confluent cultures. c. Seed the RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM medium. d. Allow the cells to adhere overnight.
-
Treatment and Incubation: a. Prepare NMA and LPS solutions as described in Protocol 1. b. Pre-treat the cells with NMA (e.g., 10 µM) or vehicle control for 1 hour. c. Stimulate the cells with LPS (100 ng/mL).
-
Time-Course Supernatant Collection: a. At designated time points (e.g., 4, 8, 12, and 24 hours) after LPS stimulation, collect the supernatants from a subset of the wells for each treatment group. b. Centrifuge the plate and collect the supernatants as described in Protocol 1. c. Store the supernatants at -80°C.
-
Cytokine Quantification: a. Measure the concentration of TNF-α in the supernatants from each time point using a murine TNF-α ELISA kit.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in LPS-induced cytokine release and the experimental workflow for assessing the effect of this compound.
Caption: LPS-induced cytokine release signaling pathway and potential points of inhibition by this compound.
Caption: Experimental workflow for assessing this compound's effect on cytokine release.
References
Application Notes and Protocols for the HPLC Purification of Synthetic N-Methylarachidonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylarachidonamide is a synthetic endocannabinoid analog with significant research interest due to its biological activity, including its interaction with cannabinoid and TRPV1 receptors. As a lipophilic molecule, purification of the crude synthetic product presents challenges. This application note provides a detailed protocol for the purification of synthetic this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is designed to yield high-purity material suitable for biological assays and further research.
Introduction
This compound is the N-methylated analog of anandamide (B1667382) (N-arachidonoylethanolamide), a key endogenous cannabinoid neurotransmitter. The methylation of the ethanolamine (B43304) moiety can alter the compound's metabolic stability and receptor interaction profile, making it a valuable tool for pharmacological studies. The chemical synthesis of this compound typically results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to ensure that the biological effects observed are solely attributable to the compound of interest. Reverse-phase HPLC is a powerful technique for the purification of such lipophilic molecules, separating compounds based on their hydrophobicity.[1] This document outlines a robust preparative RP-HPLC method for obtaining highly pure this compound.
Signaling Pathways of this compound
This compound, as an endocannabinoid analog, primarily interacts with the cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) predominantly found in the central nervous system.[2][3] Like other cannabinoids, its binding to CB1 can modulate neurotransmitter release. Additionally, many N-acyl amides, including anandamide and its analogs, are known to be agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.[4][5]
Experimental Protocol: Preparative RP-HPLC
This protocol provides a general framework for the purification of crude, synthetic this compound. Optimization may be required based on the specific impurity profile of the crude mixture.
Materials and Equipment
-
Preparative RP-HPLC system with a gradient pump, UV detector, and fraction collector.
-
C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% (v/v) Trifluoroacetic Acid (TFA).[6]
-
Sample Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO), HPLC-grade.
-
Syringe filters (0.45 µm, PTFE).
-
Analytical RP-HPLC system for purity analysis of collected fractions.
Sample Preparation
-
Weigh the crude synthetic this compound.
-
Dissolve the crude product in a minimal volume of DMSO to create a concentrated stock solution.
-
Dilute a small aliquot of the stock solution with Mobile Phase A to a concentration suitable for injection (typically 1-10 mg/mL).[6] The final solution should be clear.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
HPLC Method
-
Column Equilibration: Equilibrate the preparative C18 column with 70% Mobile Phase A and 30% Mobile Phase B for at least 3-5 column volumes at the desired flow rate (e.g., 15-20 mL/min for a 21.2 mm ID column).[6]
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the compound. A typical gradient is from 30% to 90% Mobile Phase B over 30 minutes.[6]
-
Detection: Monitor the elution profile using a UV detector at 220 nm, which corresponds to the absorbance of the amide bond.[7]
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
-
Post-Purification Processing: Combine the pure fractions, and remove the solvents (acetonitrile and water) by lyophilization or rotary evaporation. The remaining TFA can be removed by re-dissolving the product in a suitable organic solvent and evaporating it multiple times.
Data Presentation
The following table summarizes typical chromatographic parameters and expected results for the preparative purification of N-acyl ethanolamides, which are structurally analogous to this compound. Actual values for this compound may vary and should be determined empirically.
| Parameter | Analytical Scale | Preparative Scale | Reference |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm | [6] |
| Mobile Phase A | H₂O + 0.1% TFA | H₂O + 0.1% TFA | [6] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA | [6] |
| Flow Rate | 1.0 mL/min | 18 mL/min (calculated scale-up) | [6] |
| Gradient | 5% to 95% B over 30 min | 30% to 90% B over 30 min | [6] |
| Detection Wavelength | 220 nm | 220 nm | [7] |
| Typical Injection Volume | 10-20 µL | 0.5 - 2.0 mL | [6] |
| Typical Sample Load | ~10-20 µg | ~50-100 mg | [8] |
| Expected Purity | >98% | >98% | [9] |
| Expected Recovery | N/A | >80% | [10] |
Note: Data for expected purity and recovery are based on methods for related endocannabinoids and may vary depending on the crude sample's impurity profile and optimization of the purification method.
Conclusion
The preparative reverse-phase HPLC method detailed in this application note is a highly effective strategy for the purification of synthetic this compound. By utilizing a C18 stationary phase with an acetonitrile/water gradient containing TFA, it is possible to separate the lipophilic target compound from more polar and less hydrophobic impurities. This protocol provides a solid foundation for researchers to obtain high-purity this compound, which is essential for accurate and reliable results in pharmacological and biochemical research.
References
- 1. selekt.biotage.com [selekt.biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: A Potential Drug Target for Treating Various Diseases | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylarachidonamide (NMAA) Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylarachidonamide (NMAA) is a methylated derivative of the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA). While the biological activities of many endocannabinoids and related N-acylethanolamines (NAEs) are well-documented, the pharmacokinetic profile of NMAA remains largely uncharacterized. Understanding the absorption, distribution, metabolism, and excretion (ADME) of NMAA is crucial for evaluating its therapeutic potential and designing effective in vivo studies.
Due to the limited availability of direct pharmacokinetic data for NMAA, these application notes and protocols are based on established experimental designs for structurally similar and well-studied NAEs, such as anandamide, palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA). These compounds share metabolic pathways, primarily hydrolysis by fatty acid amide hydrolase (FAAH). This document provides a comprehensive framework for conducting preclinical pharmacokinetic studies of NMAA in rodent models.
Key Signaling Pathways of Related N-Acylethanolamines
While the specific signaling pathways of NMAA are not fully elucidated, related NAEs interact with several key receptor systems. A preliminary investigation of NMAA's activity could include assessing its binding affinity and functional activity at these targets.
Experimental Design and Protocols
A typical pharmacokinetic study for NMAA would involve administering the compound to a cohort of animals and collecting biological samples at various time points to determine its concentration.
Experimental Workflow
Troubleshooting & Optimization
troubleshooting low solubility of N-Methylarachidonamide in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting low solubility of N-Methylarachidonamide (MAFP) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (MAFP) precipitate when I dilute it in my aqueous buffer?
A1: this compound is a lipophilic molecule, meaning it has poor water solubility. When a concentrated stock solution of MAFP in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the MAFP molecules can rapidly come out of solution and form a precipitate. This is a common issue with hydrophobic compounds.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q3: Can I store my this compound working solution in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for more than one day. The stability of MAFP in aqueous media can be limited, and prolonged storage can lead to degradation and a decrease in biological activity. It is best to prepare fresh working solutions for each experiment.
Q4: How can I increase the bioavailability of this compound in my experiments?
A4: Increasing the solubility of MAFP in your aqueous buffer is key to improving its bioavailability. This can be achieved by using co-solvents, surfactants, or cyclodextrins to keep the compound in solution and available to interact with its biological target.
Quantitative Data on this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Buffer System | Solubility | Source |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| 0.1 M Sodium Carbonate (Na₂CO₃) | ~1 mg/mL | [1] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of MAFP using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 317.5 g/mol .
-
Add the calculated volume of DMSO to the vial containing the solid MAFP.
-
Vortex or sonicate the solution until the MAFP is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer using a Surfactant
This protocol uses Tween 20, a common non-ionic surfactant, to improve the solubility of MAFP in an aqueous buffer like Phosphate-Buffered Saline (PBS).
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tween 20 (Polysorbate 20)
-
Sterile conical tubes
Procedure:
-
Prepare a stock solution of 10% Tween 20 in PBS.
-
Determine the final desired concentration of MAFP and Tween 20 in your experiment. A final concentration of 0.05% to 0.1% Tween 20 is often effective.
-
In a sterile conical tube, add the required volume of PBS.
-
Add the appropriate volume of the 10% Tween 20 stock solution to the PBS and mix well.
-
While vortexing the PBS/Tween 20 solution, slowly add the required volume of the 10 mM MAFP stock solution in DMSO. Adding the lipophilic compound to the vortexing aqueous solution helps to rapidly disperse it and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Prepare this working solution fresh before each experiment.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution immediately upon dilution into my aqueous buffer.
-
Question: I added my DMSO stock of MAFP to my PBS and it immediately turned cloudy. What can I do?
-
Answer: This indicates that the aqueous buffer cannot solubilize the MAFP at the desired concentration.
-
Solution 1: Decrease the final concentration of MAFP. Try preparing a more dilute working solution.
-
Solution 2: Increase the concentration of the co-solvent. Ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of its potential toxicity to cells (typically keep it below 0.5%).
-
Solution 3: Add a surfactant. Incorporate a biocompatible surfactant like Tween 20 (0.05-0.1%) or Pluronic F-68 into your aqueous buffer before adding the MAFP stock solution.
-
Solution 4: Use a cyclodextrin. Cyclodextrins can encapsulate lipophilic molecules, increasing their aqueous solubility. Consider using hydroxypropyl-β-cyclodextrin.[2]
-
Issue 2: My experimental results with this compound are inconsistent.
-
Question: I am getting variable results between experiments even though I am using the same protocol. Why might this be happening?
-
Answer: Inconsistent results can stem from issues with the stability and preparation of your MAFP solutions.
-
Solution 1: Prepare fresh working solutions. Do not store MAFP in aqueous buffers for extended periods. Prepare the working solution immediately before each experiment.
-
Solution 2: Avoid repeated freeze-thaw cycles of your stock solution. Aliquot your stock solution into single-use volumes to maintain its integrity.
-
Solution 3: Ensure complete dissolution. Before making dilutions, ensure your stock solution is fully dissolved. If necessary, briefly warm and vortex the stock solution.
-
Solution 4: Check for compound degradation. If you suspect your stock solution has degraded, it is best to prepare a fresh stock from solid material.
-
Visualizations
Caption: Troubleshooting workflow for low this compound solubility.
Caption: Simplified signaling pathway involving this compound.
References
improving the stability of N-Methylarachidonamide stock solutions in DMSO
Technical Support Center: N-Methylarachidonamide (NMA) Stock Solutions
Welcome to the technical support center for this compound (NMA). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of NMA stock solutions, particularly in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (NMA) stock solutions?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide. DMSO is a commonly used solvent for creating concentrated stock solutions for in vitro experiments. For related compounds like arachidonic acid, solubility in DMSO is reported to be as high as 100 mg/ml.
Q2: What are the recommended storage conditions for NMA stock solutions in DMSO?
A2: While specific long-term stability data for NMA in DMSO is not extensively published, general recommendations for similar polyunsaturated fatty acid derivatives, like arachidonic acid, suggest that solutions in DMSO are stable for up to 6 months when stored at -20°C under an inert gas like argon or nitrogen.[1] For general compound storage in DMSO, studies have shown that the probability of a compound remaining stable decreases over time at room temperature, with a 92% probability of stability after 3 months, decreasing to 52% after one year.[2][3] Therefore, long-term storage at -20°C or -80°C is highly recommended.
Q3: How many times can I freeze and thaw my NMA stock solution in DMSO?
A3: Studies on a diverse set of compounds stored in DMSO have indicated that multiple freeze-thaw cycles (up to 11 cycles from -15°C to 25°C) do not cause significant compound loss.[4][5] However, to minimize the risk of degradation and water absorption, it is best practice to aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation pathways for NMA in a DMSO stock solution?
A4: As a derivative of arachidonic acid, NMA is susceptible to oxidation due to its polyunsaturated nature. The primary degradation pathway is likely oxidation of the double bonds. Hydrolysis of the amide bond is another potential, though generally slower, degradation pathway. The presence of water in DMSO can be a more significant factor in compound degradation than oxygen.[4][5]
Q5: Should I be concerned about the purity of the DMSO I use?
A5: Yes, it is crucial to use high-purity, anhydrous (low water content) DMSO. DMSO is hygroscopic and can absorb moisture from the atmosphere, which can lead to the degradation of water-sensitive compounds.[4][5] It is recommended to use freshly opened bottles of anhydrous DMSO or to properly store DMSO to prevent water absorption.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between different batches of NMA stock solution. | Degradation of the NMA stock solution over time. | Prepare fresh stock solutions more frequently. Perform a stability study on your stock solution to determine its shelf-life under your storage conditions. Always use a consistent lot of NMA for a series of related experiments. |
| Precipitation of NMA upon dilution into aqueous buffer. | Ensure the final concentration of DMSO in your aqueous solution is low enough to maintain NMA solubility. You may need to optimize your dilution protocol, which could include vortexing or sonicating the solution. | |
| Loss of biological activity of the NMA stock solution. | Chemical degradation of NMA. | Store the stock solution at -80°C in small, tightly sealed aliquots. Consider purging the vial headspace with an inert gas (argon or nitrogen) before sealing to minimize oxidation. The addition of an antioxidant like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 0.02%) may help to reduce oxidative degradation. |
| Visible precipitate in the NMA stock solution after thawing. | The solution may not be fully thawed and mixed, or the NMA may have precipitated out of solution. | Ensure the solution is brought to room temperature and vortexed thoroughly before use. If precipitation persists, gentle warming and sonication may be required. If the precipitate does not redissolve, it may indicate degradation or insolubility, and a fresh stock solution should be prepared. |
Quantitative Data Summary
While specific quantitative stability data for NMA in DMSO is limited, the following table summarizes the general stability of compounds in DMSO based on a large-scale study.
| Storage Condition | Time | Probability of Compound Stability |
| Room Temperature | 3 Months | 92% |
| Room Temperature | 6 Months | 83% |
| Room Temperature | 1 Year | 52% |
Data adapted from a study on ~7200 compounds stored as 20 mM DMSO solutions under ambient conditions.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Sterile syringes and needles
Procedure:
-
Allow the NMA solid to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of NMA in a sterile, tared vial on a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial and vortex thoroughly until the NMA is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
(Optional but recommended for long-term storage) Purge the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds to displace oxygen.
-
Immediately cap the vial tightly.
-
Label the vial with the compound name, concentration, date, and solvent.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of NMA Stock Solution Stability by HPLC-UV
Objective: To determine the stability of an NMA stock solution in DMSO over time under specific storage conditions.
Materials:
-
NMA stock solution in DMSO
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a fresh stock solution of NMA in DMSO as a reference standard.
-
Dilute an aliquot of the stock solution to be tested and the reference standard to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using an appropriate diluent (e.g., 50:50 acetonitrile:water).
-
Analyze the diluted samples by HPLC-UV. A typical method might involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. Detection can be performed at a wavelength where NMA has significant absorbance (e.g., ~210 nm).
-
Record the peak area of the NMA peak for both the test sample and the reference standard. The initial purity of the test sample is considered 100%.
-
-
Stability Time Points:
-
Store the NMA stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot of the stock solution.
-
Prepare and analyze the sample by HPLC-UV as described in step 1.
-
-
Data Analysis:
-
Calculate the percentage of NMA remaining at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of NMA remaining versus time to determine the stability of the stock solution under the tested conditions.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of NMA stock solutions.
References
- 1. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Vehicle Effects in N-Methylarachidonamide (NMA) In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges associated with vehicle selection and administration for N-Methylarachidonamide (NMA) in in vivo research. Properly addressing vehicle effects is critical for obtaining accurate and reproducible data.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected Toxicity or Adverse Events in Animals | The vehicle itself may be toxic at the administered concentration. | 1. Conduct a Vehicle-Only Dose-Response Study: Determine the Maximum Tolerated Dose (MTD) of the vehicle alone in your specific animal model and administration route.2. Reduce Co-solvent Concentration: If using DMSO or other organic solvents, aim for the lowest concentration necessary for NMA solubility. For intraperitoneal (IP) injections in mice, it is advisable to keep the final DMSO concentration at 1% v/v or lower if possible.[1]3. Explore Alternative Formulations: Consider less toxic options such as lipid-based vehicles (e.g., corn oil, sesame oil) or cyclodextrin-based solutions. |
| Inconsistent or Highly Variable Experimental Data | 1. NMA Precipitation: The compound may be precipitating out of the vehicle before or after administration.2. Inconsistent Dosing: Variability in the preparation of the formulation or administration technique.3. Vehicle-NMA Interaction: The vehicle may be affecting the absorption, distribution, metabolism, or excretion (ADME) of NMA. | 1. Ensure Complete Solubilization: First, dissolve NMA in a small amount of a suitable organic solvent like DMSO before adding it to the final aqueous or lipid-based vehicle.2. Standardize Protocols: Develop and strictly follow a detailed standard operating procedure (SOP) for formulation preparation and administration.3. Pilot Pharmacokinetic (PK) Studies: Conduct small-scale PK studies with different vehicle formulations to identify the one that provides the most consistent NMA exposure. |
| Gastrointestinal Disturbances (e.g., Diarrhea, Loose Stools) | Certain vehicle components, especially some surfactants and cyclodextrins, can cause gastrointestinal irritation, particularly with oral administration. | 1. Lower Excipient Concentration: If using surfactants (e.g., Tween 80) or cyclodextrins, try reducing their concentration.2. Consider Alternative Solubilizers: Investigate other solubilizing agents known for better gastrointestinal tolerability.3. Acclimatization Period: A brief period of administering the vehicle alone for a few days prior to the study may help the animals adapt. However, be mindful that this could induce metabolic changes. |
| Local Irritation or Inflammation at Injection Site (for IP or SC routes) | High concentrations of organic solvents (e.g., DMSO, ethanol) or extreme pH of the formulation can cause local tissue irritation. | 1. Dilute the Formulation: Ensure the final concentration of any potentially irritating co-solvents is as low as possible.2. Buffer the Solution: Adjust the pH of the final formulation to be within a physiologically tolerable range (typically pH 4.5-8.0).3. Increase Injection Volume (cautiously): A larger, more dilute injection volume may be better tolerated than a small, concentrated one, but be sure to stay within the recommended volume limits for the specific animal model and injection site. |
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for administering this compound (NMA) in vivo?
A1: As NMA is a lipid-soluble compound, common vehicles are designed to enhance its solubility. These typically fall into a few categories:
-
Aqueous solutions with co-solvents: These often use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to initially dissolve the NMA, which is then diluted in saline or phosphate-buffered saline (PBS).
-
Lipid-based formulations: Edible oils such as corn oil, sesame oil, or olive oil can be used, particularly for oral gavage or intraperitoneal injections.
-
Surfactant-based systems: Emulsions or micellar solutions can be created using surfactants like Tween 80 or Cremophor to disperse the NMA in an aqueous medium.
Q2: I am seeing high variability in my results. How can I ensure my NMA is staying in solution?
A2: High variability is often linked to inconsistent dosing due to precipitation of the compound. To address this:
-
Sonication: After preparing your formulation, sonicate it to ensure a uniform suspension or solution.
-
Visual Inspection: Before each administration, visually inspect the formulation for any signs of precipitation.
-
Fresh Preparation: Prepare the NMA formulation fresh daily and do not store it for extended periods unless stability has been confirmed.
-
Solubility Testing: Conduct preliminary tests to determine the solubility of your NMA batch in various vehicle candidates.
Q3: Can the vehicle itself affect the experimental outcomes?
A3: Yes, absolutely. The vehicle can have its own biological effects that may confound your results. For example:
-
DMSO: Can have anti-inflammatory and analgesic effects at higher concentrations.
-
Oils: Can have metabolic effects and may influence the absorption of lipid-soluble compounds.
-
Surfactants: Can alter cell membrane permeability.
It is crucial to always include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.
Q4: What is the mechanism of action of this compound?
A4: this compound acts as a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH). By being metabolized by FAAH, NMA competitively inhibits the breakdown of the endogenous cannabinoid, anandamide (B1667382) (AEA). This leads to an elevation of AEA levels in various tissues. The increased anandamide then acts on cannabinoid receptors (primarily CB1) and other targets to exert its physiological effects.
Data Presentation: Common Vehicle Components
The following table summarizes common components used in vehicle formulations for lipid-soluble drugs like NMA and their potential effects.
| Vehicle Component | Common Concentration Range | Potential Adverse Effects/Considerations |
| Dimethyl Sulfoxide (DMSO) | <10% for oral, <5% for IP | Can cause local irritation and has intrinsic biological activity.[1] |
| Polyethylene Glycol (PEG) 300/400 | 10-50% | Generally well-tolerated but can have laxative effects at high doses. |
| Tween 80 (Polysorbate 80) | 0.1-5% | Can cause hypersensitivity reactions in some animals. May enhance the absorption of other compounds. |
| Corn/Sesame/Olive Oil | Used as the primary vehicle | Can influence lipid metabolism and may not be suitable for all administration routes. |
| Hydroxypropyl-β-cyclodextrin (HPCD) | 20-40% | Can cause gastrointestinal issues like loose stools, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of NMA in Mice
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound (NMA)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of NMA in DMSO (e.g., 100 mg/mL). Ensure the NMA is completely dissolved by vortexing.
-
Working Solution Preparation:
-
For a final dose of 10 mg/kg in a 100 µL injection volume for a 25g mouse, you will need a final concentration of 2.5 mg/mL.
-
To prepare 1 mL of the working solution, add 25 µL of the 100 mg/mL NMA stock solution to 975 µL of sterile saline.
-
This results in a final DMSO concentration of 2.5%. If a lower DMSO concentration is desired, adjust the stock solution concentration accordingly.
-
-
Formulation Finalization: Vortex the working solution thoroughly. Sonicate for 5-10 minutes to ensure a homogenous suspension.
-
Administration: Administer the NMA formulation via intraperitoneal injection at the desired volume (e.g., 100 µL for a 25g mouse).
-
Vehicle Control: For the control group, prepare a vehicle solution with the same final concentration of DMSO in saline (e.g., 2.5% DMSO in saline) and administer the same volume.
Protocol 2: Oral Gavage Administration of NMA in Rats
Materials:
-
This compound (NMA)
-
Sesame Oil (or other suitable edible oil)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Oral gavage needles
Procedure:
-
Formulation Preparation:
-
Determine the desired final concentration of NMA based on the dosing volume and animal weight (e.g., for a 10 mg/kg dose in a 250g rat with a gavage volume of 1 mL, the required concentration is 2.5 mg/mL).
-
Weigh the appropriate amount of NMA and add it to the required volume of sesame oil in a sterile glass vial.
-
-
Solubilization: Place a sterile magnetic stir bar in the vial and stir the mixture on a magnetic stirrer until the NMA is completely dissolved. Gentle warming may be required, but be cautious of NMA degradation at high temperatures.
-
Administration: Administer the NMA-oil solution using a proper oral gavage technique.
-
Vehicle Control: Administer the same volume of sesame oil to the control group.
Visualizations
Signaling Pathway of this compound (NMA)
Caption: NMA acts as a substrate for FAAH, inhibiting anandamide (AEA) breakdown and leading to increased AEA levels, which then activate downstream receptors.
Experimental Workflow for Vehicle Troubleshooting
Caption: A logical workflow for troubleshooting vehicle-related issues in in vivo experiments.
References
Technical Support Center: Optimizing Signal-to-Noise in N-Methylarachidonamide Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of N-Methylarachidonamide and related N-acylethanolamines (NAEs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal-to-noise for reliable quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: Why am I observing a low signal or no peak for this compound?
A1: Low or absent signal can stem from several factors throughout the analytical process. A logical approach to troubleshooting this issue is outlined below. Common causes include:
-
Inefficient Sample Preparation: this compound may be lost during extraction and cleanup steps. Solid-phase extraction (SPE) is a critical step where recovery can be highly variable depending on the column and solvents used.[1][2]
-
Suboptimal Ionization: As a lipid-like molecule, this compound's ionization efficiency is highly dependent on the electrospray ionization (ESI) source parameters and mobile phase composition.[3] Positive ion mode ESI is typically used for NAEs.
-
Instrumental Issues: A range of instrument-related problems could be the cause, from leaks in the LC system to an improperly calibrated mass spectrometer.
Q2: My results show high variability and poor reproducibility. What are the likely causes?
A2: Poor reproducibility is a common challenge in the analysis of low-abundance lipids like this compound. Key areas to investigate include:
-
Inconsistent Sample Preparation: Variability in SPE recovery between samples is a significant contributor to poor reproducibility. The choice of SPE column brand can lead to considerable differences in analyte retention and recovery.[1][2][4]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent quantification.[3] Phospholipids are a major source of ion suppression in lipidomics.[3]
-
Solvent Contamination: Contamination from solvents, particularly chloroform (B151607), can introduce interfering substances or even the NAEs you are trying to measure, leading to inaccurate and variable results.[1][2][4]
-
Instrument Instability: Fluctuations in the performance of the LC-MS/MS system can contribute to poor reproducibility.[3]
Q3: I am observing unexpected peaks or high background noise in my chromatograms. What could be the source?
A3: Extraneous peaks and high background can mask the signal of interest and interfere with accurate quantification. Potential sources include:
-
Solvent and Reagent Contamination: Solvents used in sample preparation can be a source of contamination. For instance, some grades of chloroform have been found to contain quantifiable amounts of N-palmitoylethanolamine and N-stearoylethanolamine.[1][2]
-
Sample Carryover: Inadequate washing of the injection port and analytical column between runs can lead to carryover from a preceding high-concentration sample into a subsequent blank or low-concentration sample.
-
Matrix Interferences: The biological matrix itself is complex and can introduce a multitude of endogenous compounds that may be detected by the mass spectrometer.
Q4: How can I mitigate matrix effects in my this compound analysis?
A4: Mitigating matrix effects is crucial for accurate quantification. Strategies include:
-
Optimizing Chromatographic Separation: Develop a robust LC method that separates this compound from the bulk of matrix components, especially phospholipids. This can be achieved by adjusting the mobile phase gradient or exploring different stationary phases.[3]
-
Effective Sample Cleanup: Employing a validated sample preparation protocol, such as SPE, can significantly reduce matrix effects by removing interfering compounds prior to LC-MS/MS analysis.
-
Use of Stable Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for this compound is highly recommended. This standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
Experimental Protocols and Methodologies
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of NAEs from plasma and may require optimization for different biological matrices.[3][5]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode or reverse-phase SPE column by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 1 mL of water to remove polar interferences.
-
Wash the column with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less retained interferences.
-
-
Elution:
-
Elute the NAEs with 1 mL of an appropriate solvent, such as methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Representative LC-MS/MS Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of NAEs. Optimization will be necessary for your specific instrumentation and application.
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate[6] |
| Mobile Phase B | Methanol or Acetonitrile/Isopropanol with 0.1% formic acid and 2 mM ammonium acetate[5][6] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute NAEs, followed by a wash and re-equilibration step. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Capillary Voltage | ~3.0 - 4.5 kV[6] |
| Source Temperature | 350 - 600°C[6][7] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Note: The addition of ammonium acetate (B1210297) to the mobile phase can improve the ionization efficiency of NAEs.[5]
Quantitative Data Summary
The recovery of NAEs can vary significantly between different brands of SPE columns. The following table provides an example of this variability.
Table 1: Recovery of N-acyl-ethanolamides using different brands of silica (B1680970) SPE columns.
| NAE | SPE Column Brand 1 Recovery (%) | SPE Column Brand 2 Recovery (%) | SPE Column Brand 3 Recovery (%) |
| AEA | 85 ± 5 | 70 ± 8 | 95 ± 4 |
| OEA | 90 ± 6 | 75 ± 7 | 98 ± 3 |
| PEA | 88 ± 4 | 72 ± 9 | 96 ± 5 |
Data is representative and illustrates the importance of validating your SPE protocol with your chosen brand of columns.
Visualized Workflows and Relationships
Troubleshooting Workflow for Low Signal-to-Noise
Caption: A step-by-step workflow for troubleshooting low signal-to-noise.
This compound Sample Preparation Workflow
Caption: A typical sample preparation workflow for this compound analysis.
Factors Influencing Signal-to-Noise Ratio
Caption: Key factors that can either enhance or diminish the signal-to-noise ratio.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
dealing with N-Methylarachidonamide degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylarachidonamide (NMA). The focus is to address challenges related to NMA degradation during sample preparation to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMA) and why is its degradation a concern during sample preparation?
A1: this compound is a bioactive lipid molecule, belonging to the class of N-acylethanolamines (NAEs). It is an endocannabinoid-like compound involved in various physiological processes. NMA is susceptible to enzymatic degradation, primarily through hydrolysis, which can lead to an underestimation of its endogenous levels. Therefore, proper sample handling and preparation are critical for accurate quantification.
Q2: What are the primary enzymatic pathways responsible for NMA degradation?
A2: The primary enzyme responsible for the degradation of NMA is Fatty Acid Amide Hydrolase (FAAH) . This enzyme hydrolyzes the amide bond of NMA to produce arachidonic acid and methylamine. A secondary degradation pathway can involve Cyclooxygenase-2 (COX-2) , which can metabolize the arachidonoyl moiety of NMA, especially when FAAH is inhibited.
Q3: How can I prevent NMA degradation during sample collection and storage?
A3: To minimize NMA degradation, it is crucial to inhibit enzymatic activity immediately upon sample collection. This can be achieved by:
-
Rapid Freezing: Immediately snap-freezing samples in liquid nitrogen and storing them at -80°C.
-
Enzyme Inhibitors: Adding a cocktail of enzyme inhibitors to the collection tubes. For NMA, a broad-spectrum serine hydrolase inhibitor or a specific FAAH inhibitor is recommended.
-
pH Control: Maintaining a slightly acidic pH (around 6.0) can help reduce the activity of some degradative enzymes.
Q4: What are the common pitfalls in NMA sample preparation that can lead to inaccurate results?
A4: Common pitfalls include:
-
Slow Sample Processing: Delays between sample collection and processing can allow for significant enzymatic degradation.
-
Inadequate Inhibition of Enzymes: Using inappropriate or insufficient concentrations of enzyme inhibitors.
-
Suboptimal Extraction Procedures: Inefficient extraction can lead to low recovery of NMA.
-
Contamination: Contamination from labware or solvents can interfere with the analysis.[1][2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable NMA levels | Enzymatic degradation: FAAH and/or COX-2 activity during sample collection and processing. | - Immediately add FAAH and COX-2 inhibitors to your collection tubes. - Ensure samples are kept on ice at all times and processed as quickly as possible. - Snap-freeze samples in liquid nitrogen immediately after collection and store at -80°C until analysis. |
| Inefficient extraction: The chosen solvent system may not be optimal for NMA. | - Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Toluene-based LLE has shown good recovery for similar compounds.[3][4] - Ensure complete evaporation of the extraction solvent before reconstitution. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in the time between collection and processing for each sample. | - Standardize your sample collection and processing workflow to ensure all samples are treated identically. |
| Matrix effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the NMA signal. | - Develop a robust chromatographic method to separate NMA from interfering matrix components. - Use a stable isotope-labeled internal standard (e.g., NMA-d4) to correct for matrix effects and extraction variability. | |
| Presence of unexpected peaks in the chromatogram | Degradation products: Peaks corresponding to arachidonic acid or COX-2 metabolites of NMA. | - Confirm the identity of the peaks using a high-resolution mass spectrometer. - If degradation products are present, re-evaluate your sample stabilization strategy by including appropriate inhibitors. |
| Solvent or labware contamination: Impurities from solvents or plasticware.[1][2] | - Use high-purity, LC-MS grade solvents. - Test all labware for potential contaminants by running blank samples. |
Signaling and Degradation Pathways
The primary degradation of this compound is mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond. A secondary pathway involves the action of Cyclooxygenase-2 (COX-2) on the arachidonoyl portion of the molecule.
References
Technical Support Center: Minimizing Off-Target Effects of N-Methylarachidonamide (MAFP) in Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of N-Methylarachidonamide (MAFP) in cell-based assays. Our goal is to help you minimize off-target effects and ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MAFP) and what is its primary target?
A1: this compound (MAFP) is a potent, irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related fatty acid amides. By inhibiting FAAH, MAFP increases the levels of these signaling lipids, which can modulate various physiological processes, including pain, inflammation, and mood.
Q2: What are the known off-target effects of MAFP?
A2: While MAFP is a potent FAAH inhibitor, it is known to interact with other cellular targets, especially at higher concentrations. Documented off-target effects include irreversible binding to cannabinoid CB1 receptors and inhibition of other serine hydrolases such as monoacylglycerol lipase (B570770) (MAGL), ABHD6, and ABHD12.[1] It is crucial to consider these off-target activities when interpreting experimental data.
Q3: Why am I observing unexpected cytotoxicity in my cell-based assay with MAFP?
A3: Unexpected cytotoxicity can arise from several factors:
-
On-target effects: Prolonged and high-concentration exposure to MAFP can lead to excessive accumulation of endocannabinoids, which might trigger apoptotic pathways in certain cell types.
-
Off-target effects: Inhibition of other essential serine hydrolases or activation of other signaling pathways by MAFP could lead to cellular toxicity.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve MAFP is not toxic to your specific cell line.
-
Compound stability: MAFP may degrade over time or under certain storage conditions. It is advisable to use freshly prepared solutions.
Q4: How can I confirm that the observed effect in my assay is due to FAAH inhibition and not an off-target effect?
A4: To validate the on-target activity of MAFP, consider the following strategies:
-
Use a structurally different FAAH inhibitor: Compare the effects of MAFP with another selective FAAH inhibitor that has a different chemical structure. If both compounds produce a similar effect, it is more likely to be an on-target effect.
-
Rescue experiments: Introduce an excess of the FAAH substrate, anandamide, to see if it can compete with MAFP and rescue the observed phenotype.
-
Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate FAAH expression in your cell line. The effect of MAFP should be significantly diminished in these cells compared to wild-type controls.
-
Activity-based protein profiling (ABPP): This technique can be used to directly assess the engagement of MAFP with FAAH and other serine hydrolases in your experimental system.[1]
Troubleshooting Guides
Issue 1: High variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density across all wells. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media or PBS. |
| Poor MAFP solubility | MAFP is lipophilic and may precipitate in aqueous media. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into your final assay medium, add the stock solution dropwise while gently vortexing to ensure proper mixing. Visually inspect for any precipitation. |
| Inconsistent incubation times | Use a multichannel pipette or an automated liquid handler for simultaneous addition of MAFP to all wells. Ensure consistent incubation times for all plates. |
| Cell health and passage number | Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability to ensure the health of your cell culture. |
Issue 2: No or low activity of MAFP observed.
| Potential Cause | Troubleshooting Steps |
| Compound degradation | Prepare fresh dilutions of MAFP for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal MAFP concentration | Perform a dose-response curve to determine the optimal concentration of MAFP for your specific cell line and assay. The effective concentration can vary significantly between cell types. |
| Low FAAH expression in the cell line | Confirm the expression of FAAH in your cell line using techniques like Western blotting or qPCR. If FAAH expression is low, consider using a different cell line or overexpressing FAAH. |
| Incorrect assay conditions | Optimize assay parameters such as incubation time, temperature, and substrate concentration. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of MAFP against its primary target (FAAH) and known off-target proteins. This data is essential for designing experiments with concentrations that are selective for FAAH.
Table 1: Inhibitory Potency of MAFP against FAAH and CB1 Receptor
| Target | IC50 (nM) | Notes |
| Fatty Acid Amide Hydrolase (FAAH) | 2.5 | Potent, irreversible inhibition. |
| Cannabinoid Receptor 1 (CB1) | 20 | Irreversible binding. |
Table 2: Off-Target Profile of MAFP against other Serine Hydrolases
| Off-Target Enzyme | Inhibition | Notes |
| Monoacylglycerol Lipase (MAGL) | Yes | Potently inhibited.[1] |
| α/β-Hydrolase Domain 6 (ABHD6) | Yes | Potently inhibited.[1] |
| α/β-Hydrolase Domain 12 (ABHD12) | Yes | Potently inhibited.[1] |
Experimental Protocols
Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)
This protocol describes the measurement of FAAH activity in cell lysates using a fluorometric substrate.
Materials:
-
Cell lysate containing FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
MAFP
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Cell Lysate: Homogenize cells in ice-cold FAAH Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate.
-
Compound Preparation: Prepare a stock solution of MAFP in DMSO. Create a serial dilution in FAAH Assay Buffer to achieve the desired final concentrations.
-
Assay Setup:
-
Add 50 µL of diluted cell lysate to each well.
-
Add 10 µL of MAFP dilutions or vehicle (DMSO) to the respective wells.
-
Include a "no enzyme" control with 50 µL of FAAH Assay Buffer instead of lysate.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow MAFP to interact with FAAH.
-
Reaction Initiation: Add 40 µL of the FAAH fluorogenic substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (Excitation: 340-360 nm, Emission: 450-465 nm).
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each MAFP concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the MAFP concentration to determine the IC50 value.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
This protocol assesses a potential off-target effect of MAFP on the cyclooxygenase (COX) pathway by measuring PGE2 production.
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
MAFP
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of MAFP for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of PGE2 in MAFP-treated wells to the LPS-only control to determine the effect of MAFP on PGE2 production.
Protocol 3: Calcium Influx Assay for TRPV1 Activation
This protocol measures changes in intracellular calcium levels to assess the potential off-target activation of TRPV1 channels by MAFP.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Cell culture medium
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
MAFP
-
Capsaicin (B1668287) (TRPV1 agonist control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed HEK293-TRPV1 cells into 96-well black, clear-bottom plates and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium and add 100 µL of loading buffer to each well. Incubate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS, leaving 100 µL of HBSS in each well after the final wash.
-
Compound Preparation: Prepare serial dilutions of MAFP and capsaicin in HBSS.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence for a few seconds, then use the injector to add the MAFP or capsaicin solutions. Continue to record the fluorescence intensity for several minutes to measure the change in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from the baseline to the peak response for each concentration of MAFP and capsaicin.
Visualizations
References
troubleshooting inconsistent results in N-Methylarachidonamide binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with N-Methylarachidonamide (NMA) in binding and functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound (NMA)?
This compound is an endocannabinoid and primarily interacts with the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that are involved in a variety of physiological processes.[1]
Q2: I am observing high variability between replicate wells in my NMA binding assay. What are the common causes and solutions?
High intra-assay variation can stem from several factors:
-
Pipetting Errors: Inconsistent volumes, especially of viscous solutions like NMA in a lipid-based buffer, can introduce significant variability.
-
Solution: Ensure your pipettes are calibrated. For viscous liquids, consider using reverse pipetting techniques. Pre-wetting pipette tips before dispensing can also improve accuracy.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with buffer or water to create a more uniform environment across the plate.
-
-
Inadequate Mixing: Failure to properly mix reagents upon addition to the wells can lead to localized concentration differences.
-
Solution: Gently agitate the plate on an orbital shaker after reagent addition to ensure a homogeneous mixture.
-
Q3: My specific binding signal for NMA is very low, or I am seeing no specific binding at all. What should I troubleshoot?
Low or absent specific binding can be due to a number of issues:
-
Receptor Integrity: The CB1 or CB2 receptors in your membrane preparation may be degraded or inactive.
-
Solution: Verify the presence and integrity of your receptors using a method like western blotting. Ensure that membrane preparations are stored correctly at -80°C and avoid repeated freeze-thaw cycles.
-
-
Radioligand Quality: The radioligand used for the competition assay (e.g., [³H]CP-55,940) may have degraded.
-
Solution: Check the expiration date of your radioligand. If possible, perform a saturation binding experiment to confirm its binding characteristics (Kd and Bmax).
-
-
Incorrect Assay Conditions: The incubation time may be too short for the binding to reach equilibrium, or the buffer composition may be suboptimal.
-
Solution: Optimize your incubation time by performing a time-course experiment. Ensure the pH and ionic strength of your binding buffer are appropriate for cannabinoid receptor binding.
-
Q4: I am struggling with high non-specific binding (NSB) in my NMA assay. How can I reduce it?
High non-specific binding is a common issue, especially with lipophilic compounds like NMA.
-
Binding to Assay Plastics: NMA can non-specifically adhere to the walls of microplates and pipette tips.[2][3]
-
Solution: Consider using low-binding microplates. Including a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer can help to reduce this type of non-specific binding. The addition of bovine serum albumin (BSA) to the buffer can also coat the plastic surfaces.[4]
-
-
Binding to Filters (Filtration Assays): In filtration-based assays, NMA can bind to the filter material.
-
Solution: Pre-soaking the filter mats in a solution of a blocking agent like polyethyleneimine (PEI) can help to reduce non-specific binding of the ligand to the filter.
-
-
Excessive Receptor Concentration: Using too high a concentration of your membrane preparation can lead to increased non-specific binding sites.
-
Solution: Titrate your membrane preparation to find the lowest concentration that still provides a robust specific binding signal.
-
Q5: What are the best practices for handling and preparing this compound for binding assays?
NMA is a lipid, and its solubility and stability are critical for consistent results.
-
Solubility: NMA is highly lipophilic and has poor solubility in aqueous buffers.
-
Solution: Prepare a high-concentration stock solution of NMA in a solvent like DMSO or ethanol. For the assay, dilute the stock solution into the assay buffer containing a carrier protein like fatty-acid-free BSA to improve solubility and prevent micelle formation. It is important to ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells.
-
-
Stability: NMA can be susceptible to degradation.
-
Solution: Store stock solutions at -20°C or -80°C. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Prepare working dilutions fresh for each experiment.
-
Quantitative Data
| Compound | Receptor | Ki (nM) | Reference Compound |
| Anandamide (AEA) | Human CB1 | 239.2 | [³H]CP-55,940 |
| Anandamide (AEA) | Human CB2 | 439.5 | [³H]CP-55,940 |
| (13S, 1'R)-dimethylanandamide (AMG315) | Rat CB1 | 7.8 ± 1.4 | [³H]CP-55,940 |
Table 1: Binding affinities of Anandamide and a dimethylated analog for cannabinoid receptors.[5][6]
Experimental Protocols
Protocol 1: NMA Competition Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of NMA for the CB1 or CB2 receptor using a radiolabeled competitor.
Materials:
-
Membrane preparation from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940
-
Unlabeled Ligand: this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% fatty-acid-free BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4
-
96-well microplate
-
Glass fiber filter mat
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare NMA dilutions: Prepare a serial dilution of NMA in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
NMA dilution or vehicle control
-
[³H]CP-55,940 at a concentration close to its Kd
-
Membrane preparation
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the wells through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of NMA from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Protocol 2: Adenylyl Cyclase Inhibition Assay
This is a functional assay to measure the effect of NMA on adenylyl cyclase activity following receptor activation.
Materials:
-
Cells expressing CB1 or CB2 receptors
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP detection kit (e.g., ELISA-based)
-
Cell lysis buffer
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.
-
NMA Incubation: Add varying concentrations of NMA to the cells and incubate for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using the cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the NMA concentration to determine the EC₅₀ of NMA for adenylyl cyclase inhibition.
Visualizations
NMA Signaling Pathway
Caption: NMA binding to CB1/CB2 receptors activates Gi/o proteins, inhibiting adenylyl cyclase and activating the MAPK cascade.
Experimental Workflow for NMA Competition Binding Assay
Caption: A typical workflow for determining the binding affinity of NMA using a competition radioligand binding assay.
Troubleshooting Logic for Inconsistent NMA Binding Assay Results
Caption: A decision tree for troubleshooting common issues in NMA binding assays.
References
- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent N-Methylarachidonamide precipitation in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of N-Methylarachidonamide (NMA) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (NMA) precipitating when I add it to my cell culture medium?
A2: NMA is a hydrophobic lipid molecule, which means it has very low solubility in aqueous solutions like cell culture media. Precipitation, often seen as cloudiness, crystals, or a film, typically occurs when a concentrated stock of NMA in an organic solvent (like DMSO) is diluted into the aqueous environment of the media. The NMA "crashes out" of solution because it cannot be accommodated by the water-based medium.[1] Several factors can contribute to this, including the final concentration of NMA, the concentration of the organic solvent, the temperature of the media, and the dilution method.[1][2]
Q2: What is the best solvent for preparing NMA stock solutions?
A2: The recommended solvent for preparing NMA stock solutions is dimethyl sulfoxide (B87167) (DMSO).[2] It is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[3] For complete dissolution, sonication may be necessary.[2]
Q3: What is the highest concentration of DMSO my cells can tolerate?
A3: To prevent solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2] However, many cell lines can tolerate final concentrations up to 0.5% without significant cytotoxicity.[4] It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without NMA) to assess the impact of the solvent on your specific cell line.[4]
Q4: Can I just filter out the precipitate?
A4: Filtering the media to remove the precipitate is generally not recommended. The precipitate is your active compound, so filtering it will lower the effective concentration of NMA in your experiment, leading to inaccurate and non-reproducible results. The best approach is to prevent precipitation from occurring in the first place.[4]
Troubleshooting Guide: Preventing NMA Precipitation
This guide provides a systematic approach to troubleshoot and prevent NMA precipitation in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately after adding the NMA stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final NMA Concentration | The final concentration of NMA exceeds its solubility limit in the aqueous medium.[1] | Decrease the final working concentration of NMA. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the NMA solution dropwise while gently vortexing the media.[1] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic to cells and also contribute to precipitation upon dilution. | Prepare a highly concentrated stock solution of NMA in DMSO (e.g., 10-50 mM) to minimize the volume added to the cell culture medium, keeping the final DMSO concentration at or below 0.1%.[2] |
Issue 2: Delayed Precipitation After Incubation
Problem: The media with NMA appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | NMA may degrade or aggregate over time at 37°C in the culture medium. | Consider preparing fresh media with NMA more frequently. |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
| Media Evaporation | Water loss from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of NMA.[4] | Ensure the incubator has adequate humidity. Keep culture flasks and plates properly sealed.[4] |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with NMA and affect its solubility over time.[2] | If using serum-free media, the likelihood of precipitation may be higher. If precipitation occurs in serum-containing media, try pre-incubating the diluted NMA solution at 37°C before adding it to the cells.[2] |
Experimental Protocols
Protocol 1: Preparation of NMA Stock Solution
This protocol describes the preparation of a high-concentration NMA stock solution in DMSO.
Materials:
-
This compound (NMA) powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of NMA powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM).
-
Mixing: Vortex the tube thoroughly to dissolve the NMA. If the compound does not fully dissolve, use a sonicator for brief intervals until the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light and moisture. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparing NMA Working Solution in Cell Culture Media
This protocol details the dilution of the DMSO stock solution for use in cell-based assays, emphasizing a gradual dilution to prevent precipitation.
Materials:
-
NMA stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium (with serum, if applicable) is pre-warmed to 37°C.[1]
-
Intermediate Dilution (Optional but Recommended):
-
Create an intermediate dilution of the NMA stock solution in pre-warmed media. For example, add 1 µL of a 10 mM stock to 99 µL of media to get a 100 µM solution.
-
Mix gently by flicking the tube or pipetting up and down.
-
-
Final Dilution:
-
Add the desired volume of the intermediate dilution (or the stock solution if not performing an intermediate step) to the final volume of pre-warmed cell culture medium.
-
Add the NMA solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[1]
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 3: Using Bovine Serum Albumin (BSA) to Enhance NMA Solubility
This protocol describes how to use fatty acid-free BSA to prepare a more stable NMA solution.
Materials:
-
NMA
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile water or PBS
-
Glass vessel
Procedure:
-
Prepare NMA Film:
-
Dissolve NMA in methanol in a glass vessel.
-
Evaporate the methanol using a stream of dry nitrogen or a speed vacuum concentrator to create a thin lipid film on the wall of the vessel.[6]
-
-
Prepare BSA Solution: Prepare a stock solution of fatty acid-free BSA in sterile water or PBS (e.g., 4 mg/mL).[6]
-
Complexation:
-
Add the BSA solution to the glass vessel containing the NMA film.
-
Incubate at 37°C for at least 30 minutes, with occasional vortexing or sonication, to allow the NMA to complex with the BSA.[6]
-
-
Application: The NMA-BSA complex can now be added to your cell culture medium.
Protocol 4: Using Cyclodextrins to Enhance NMA Solubility
This protocol outlines the use of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of NMA.
Materials:
-
NMA
-
Ethanol
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Sterile water or PBS
Procedure:
-
Prepare HP-β-CD Solution: Prepare a concentrated aqueous solution of HP-β-CD in sterile water or PBS.
-
Prepare NMA Solution: Dissolve NMA in a minimal amount of ethanol.
-
Complexation:
-
Add the ethanolic NMA solution to the concentrated HP-β-CD solution with vigorous stirring.
-
The mixture can be freeze-dried to obtain a powder of the NMA/HP-β-CD inclusion complex, which can be readily dissolved in aqueous solutions.[7]
-
-
Application: The NMA/HP-β-CD complex can be dissolved in cell culture medium for your experiments.
Visualizations
Caption: Workflow for preparing and using NMA solutions in cell culture.
Caption: Troubleshooting workflow for NMA precipitation in cell culture.
Caption: Simplified NMA signaling pathway via the CB1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Optimizing N-Methylarachidonamide Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in enzymatic assays involving N-Methylarachidonamide.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for this compound in an enzymatic assay?
The optimal incubation time for this compound, a synthetic cannabinoid receptor agonist, in an enzymatic assay depends on several factors, primarily the specific enzyme being studied (e.g., FAAH or MAGL), the enzyme concentration, and the substrate concentration. Generally, incubation times can range from 10 to 60 minutes.[1] It is crucial to determine the initial velocity of the reaction, which is the linear phase of product formation over time. For accurate kinetic measurements, the reaction should be stopped before more than 10-15% of the substrate is consumed.
Q2: Which enzymes are typically used to study the metabolism of this compound?
This compound is an analog of the endocannabinoid anandamide (B1667382) (AEA). Therefore, the primary enzymes involved in its metabolism are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL), with FAAH being the principal degrading enzyme for N-acylethanolamines.
Q3: How do I establish the optimal incubation time for my specific experimental conditions?
To establish the optimal incubation time, you should perform a time-course experiment. This involves measuring product formation at several time points while keeping the enzyme and substrate concentrations constant. The ideal incubation time will be within the linear range of this time course. It is recommended to run pilot experiments with varying enzyme concentrations to find a condition where the reaction rate is linear for a practical duration (e.g., 30-60 minutes).[2]
Q4: What are the key factors that can influence the incubation time?
Several factors can affect the optimal incubation time:
-
Enzyme Concentration: Higher enzyme concentrations will lead to a faster reaction rate, thus requiring a shorter incubation time.
-
Substrate Concentration: The concentration of this compound should ideally be at or below the Michaelis constant (Km) for competitive inhibitor screening.[2]
-
Temperature: Most enzymatic assays are performed at a constant temperature, typically 37°C.[1][3][4] Deviations from the optimal temperature can alter the reaction rate.
-
pH: Enzyme activity is highly dependent on pH. Assays should be conducted in a buffer that maintains the optimal pH for the specific enzyme.[3]
-
Presence of Inhibitors or Activators: If the purpose of the assay is to screen for inhibitors, their presence will alter the reaction rate and may necessitate adjustments to the incubation time.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Signal | Inactive Enzyme: Improper storage or handling. | Test enzyme activity with a known positive control. Ensure proper storage conditions (-80°C for long-term).[4] |
| Suboptimal Incubation Time: Time is too short for a detectable signal to be generated. | Perform a time-course experiment to determine the linear range of the reaction and select an appropriate incubation time within this range. | |
| Incorrect Wavelength: The plate reader is not set to the correct excitation and emission wavelengths for the fluorescent product. | For assays using AMC-based substrates, use an excitation of 340-360 nm and an emission of 450-465 nm.[3][5] | |
| High Background Signal | Substrate Instability: The substrate may be degrading spontaneously. | Prepare substrate solutions fresh before each experiment. Run a control well with substrate but no enzyme to measure background signal.[6] |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Use fresh, high-purity reagents. Filter-sterilize buffers if necessary. | |
| Non-linear Reaction Rate | Substrate Depletion: The incubation time is too long, leading to the consumption of a significant portion of the substrate. | Reduce the incubation time to ensure that less than 15% of the substrate is consumed.[2] Alternatively, decrease the enzyme concentration. |
| Enzyme Instability: The enzyme may be losing activity over the course of the incubation. | Check the stability of the enzyme at the assay temperature. Consider adding stabilizing agents like BSA to the assay buffer.[7] | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting steps. |
| Temperature Fluctuations: Inconsistent temperature across the microplate. | Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction. |
Experimental Protocols
Protocol 1: Fluorometric FAAH Activity Assay
This protocol is adapted from commercially available FAAH inhibitor screening assay kits.[3][4]
1. Reagent Preparation:
- FAAH Assay Buffer (1X): 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
- FAAH Enzyme: Dilute recombinant human FAAH in ice-cold FAAH Assay Buffer to the desired concentration.
- FAAH Substrate (this compound analog): Prepare a stock solution of a suitable fluorogenic substrate (e.g., AMC-arachidonoyl amide) in ethanol (B145695) or DMSO. The final assay concentration is typically around 1 µM.[3][4]
- Inhibitor/Test Compound: Dissolve compounds in a suitable solvent (e.g., DMSO).
2. Assay Procedure (96-well plate format):
- Add 170 µL of FAAH Assay Buffer to each well.
- Add 10 µL of the test compound or solvent control to the appropriate wells.
- Add 10 µL of the diluted FAAH enzyme solution to all wells except the background controls. Add 10 µL of assay buffer to the background wells.
- Pre-incubate the plate for 5-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[3][4]
- Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
- Incubate the plate for 30 minutes at 37°C.[3][4]
- Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The assay can be read in kinetic mode for 10-60 minutes or as an endpoint measurement.[1][3]
Protocol 2: Colorimetric MAGL Inhibition Assay
This protocol is based on the hydrolysis of a chromogenic substrate.
1. Reagent Preparation:
- Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.
- MAGL Enzyme: Dilute recombinant human MAGL in the assay buffer.
- Substrate Solution: Prepare a stock solution of 4-nitrophenylacetate (4-NPA) in ethanol. The final concentration in the assay is typically 250 µM.
- Inhibitor/Test Compound: Dissolve compounds in DMSO.
2. Assay Procedure (96-well plate format):
- Control Wells (100% Activity): 150 µL of Assay Buffer, 10 µL of MAGL enzyme, and 10 µL of DMSO.
- Background Wells (No Enzyme): 160 µL of Assay Buffer and 10 µL of DMSO.
- Inhibitor Wells: 150 µL of Assay Buffer, 10 µL of diluted test compound, and 10 µL of MAGL enzyme.
- Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for enzyme-inhibitor interaction.[7]
- Initiate the reaction by adding 20 µL of the substrate solution to all wells.
- Incubate at 37°C and monitor the absorbance at 405-415 nm over time.
Quantitative Data Summary
| Parameter | FAAH Assay | MAGL Assay | Reference |
| Enzyme | Recombinant Human FAAH | Recombinant Human MAGL | [3], |
| Substrate | AMC-arachidonoyl amide | 4-nitrophenylacetate (4-NPA) | [3], |
| Substrate Concentration | 1 µM | 250 µM | [3], |
| Assay Buffer | 125 mM Tris-HCl, pH 9.0, 1 mM EDTA | 10 mM Tris-HCl, pH 7.2, 1 mM EDTA | [3], |
| Incubation Temperature | 37°C | 37°C | [3],[7] |
| Pre-incubation Time | 5-30 minutes | 30 minutes | [3],[7] |
| Incubation Time | 10-60 minutes | 5-30 minutes | [1],[7] |
| Detection Method | Fluorescence (Ex/Em = 340-360/450-465 nm) | Absorbance (405-415 nm) | [3], |
Visual Guides
Experimental Workflow for Incubation Time Optimization
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of N-Methylarachidonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of N-Methylarachidonamide (NMAA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS bioanalysis of this compound, with a focus on mitigating matrix effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Analyte Response / Poor Sensitivity | 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of NMAA in the MS source.[1] 2. Inefficient Extraction: The chosen sample preparation method has low recovery for NMAA. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or a selective Liquid-Liquid Extraction (LLE) to remove interfering phospholipids (B1166683) and other matrix components.[2][3] 2. Modify Chromatography: Adjust the LC gradient to better separate NMAA from the region of ion suppression. A post-column infusion experiment can identify these regions. 3. Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[4] |
| High Variability in Results (%CV) | 1. Inconsistent Matrix Effects: Different lots of biological matrix have varying levels of interfering components. 2. Inconsistent Sample Preparation: Variability in manual extraction procedures. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for NMAA will co-elute and experience similar matrix effects, thereby compensating for variability.[5] 2. Automate Sample Preparation: Utilize automated liquid handlers or 96-well plate-based extraction methods to improve consistency.[6] 3. Evaluate Matrix Lot Variability: During method validation, test at least six different lots of the biological matrix to assess the impact of inter-subject differences.[5] |
| Poor Peak Shape or Tailing | 1. Suboptimal Chromatographic Conditions: Inappropriate mobile phase pH or column chemistry. 2. Column Overload: Injecting too high a concentration of the analyte or matrix components. | 1. Optimize Mobile Phase: Adjust the pH and organic solvent composition. For NMAA, a C18 column with a gradient of methanol (B129727) or acetonitrile (B52724) in water with a modifier like ammonium (B1175870) acetate (B1210297) is a good starting point.[7][8] 2. Dilute the Sample: A simple dilution of the final extract can sometimes reduce matrix-induced peak shape issues. |
| Signal Enhancement in Mass Spectrometry | 1. Co-eluting Matrix Components: Some matrix components can enhance the ionization efficiency of NMAA.[9] 2. Carryover: Residual analyte from a previous high-concentration sample injection. | 1. Improve Chromatographic Separation: As with ion suppression, ensure NMAA is chromatographically resolved from interfering matrix components. 2. Optimize Autosampler Wash: Use a strong solvent in the autosampler wash routine to prevent carryover between injections. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a biological sample (e.g., plasma, serum) other than the analyte of interest, this compound. This includes proteins, phospholipids, salts, and other endogenous compounds.[5] Matrix effects occur when these co-eluting components interfere with the ionization of NMAA in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[9] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative results.
Q2: What are the common signs that matrix effects may be impacting my NMAA assay?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the sensitivity of the assay. You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.
Q3: How can I definitively identify and quantify matrix effects in my NMAA analysis?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at which points during the chromatographic run ion suppression or enhancement occurs. A solution of NMAA is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for NMAA indicates the presence of matrix effects at that retention time.
-
Quantitative Matrix Effect Assessment (Post-Extraction Spike): This involves comparing the response of NMAA in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte post-extraction.[5] The matrix factor (MF) is calculated, where an MF of <1 suggests ion suppression and an MF of >1 indicates ion enhancement. An ideal MF is between 0.8 and 1.2.
Q4: Which sample preparation technique is best for minimizing matrix effects for NMAA?
A4: The optimal technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile, but it is the least effective at removing phospholipids, a major source of matrix effects for lipid analytes like NMAA.[1][10]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. For anandamide (B1667382), a structurally similar compound, LLE with toluene (B28343) has shown high recovery and low ion suppression.[2]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interfering matrix components and providing the cleanest extracts.[3][11] A C18 or a mixed-mode sorbent can be effective for NMAA.
Q5: How does an internal standard help with matrix effects?
A5: An ideal internal standard (IS), particularly a stable isotope-labeled (SIL) version of NMAA, co-elutes with the analyte and is affected by matrix effects in the same way. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression or enhancement can be normalized, leading to more accurate and precise quantification.[5]
Quantitative Data on Sample Preparation Methods
The following table summarizes recovery data for sample preparation methods for endocannabinoids structurally similar to this compound. This data can serve as a guide for method selection.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Key Considerations | Reference |
| Liquid-Liquid Extraction (Toluene) | Anandamide | Aortic Tissue Homogenate | 93 | High recovery and low ion suppression reported. | [2] |
| Liquid-Liquid Extraction (Toluene) | 2-Arachidonoylglycerol | Aortic Tissue Homogenate | 89 | High recovery and minimal isomerization of 2-AG. | [2] |
| Solid-Phase Extraction (HLB) | Anandamide | Aortic Tissue Homogenate | Not specified, but generally good | Effective at removing interferences but may have lower recovery than optimized LLE. | [2] |
| Solid-Phase Extraction (HLB) | 2-Arachidonoylglycerol | Aortic Tissue Homogenate | 81-86 | Some breakthrough loss of the analyte was observed during wash steps. | [2] |
| Protein Precipitation (Acetonitrile) | Various Drugs | Serum | >90 (for many compounds) | Simple and fast, but may not effectively remove phospholipids, leading to significant matrix effects for lipid analytes. | [12] |
Note: Recovery can be concentration-dependent. The values presented are indicative and may vary based on the specific protocol and laboratory conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike NMAA and its SIL-IS into the final reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation protocol. After the final evaporation step, reconstitute the extracts with the solutions from Set A.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of NMAA in Set B) / (Peak Area of NMAA in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of NMAA/IS in Set B) / (Peak Area Ratio of NMAA/IS in Set A)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Protocol 2: Protein Precipitation (PPT) using Acetonitrile
-
To 100 µL of plasma sample in a microcentrifuge tube, add the SIL-IS.
-
Add 300 µL of ice-cold acetonitrile.[6]
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a glass tube, add the SIL-IS.
-
Add 400 µL of ice-cold methanol to precipitate proteins and disrupt analyte-protein binding. Vortex for 30 seconds.
-
Add 800 µL of toluene.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (toluene) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 4: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add SIL-IS and 300 µL of ice-cold acetonitrile. Vortex and centrifuge as in the PPT protocol. Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute NMAA and the IS with 1 mL of acetonitrile or methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Troubleshooting Workflow for Matrix Effects in NMAA Bioanalysis
Caption: A flowchart for troubleshooting matrix effects in NMAA bioanalysis.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving the Recovery of N-Methylarachidonamide (NMA) from Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of N-Methylarachidonamide (NMA) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound (NMA) recovery?
A1: Low recovery of NMA can stem from several factors throughout the analytical workflow.[1][2] Key reasons include:
-
Inefficient Extraction: The chosen extraction method may not be optimal for NMA's physicochemical properties or the specific biological matrix.[1]
-
Analyte Degradation: NMA can be susceptible to enzymatic degradation, oxidation, or instability at certain pH levels and temperatures.[3][4]
-
Loss during Sample Cleanup: The purification steps, such as solid-phase extraction (SPE), may lead to analyte loss if not properly optimized.[1]
-
Adsorption to Surfaces: NMA, being a lipophilic molecule, can adsorb to plasticware and glassware, leading to significant losses.
-
Matrix Effects in LC-MS/MS: Components in the biological matrix can interfere with the ionization of NMA, leading to signal suppression or enhancement.[2]
Q2: Which extraction method is best for NMA from plasma/serum?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for endocannabinoids like NMA from plasma or serum.[5][6] The choice depends on factors like sample volume, desired purity, and throughput.
-
Liquid-Liquid Extraction (LLE): Often provides high recovery but can be less selective and more labor-intensive. A common approach involves protein precipitation followed by extraction with an organic solvent.
-
Solid-Phase Extraction (SPE): Can offer cleaner extracts and higher throughput. C18 cartridges are frequently used for the retention and elution of NMA.[7]
Q3: How can I minimize the degradation of NMA during sample handling and storage?
A3: To minimize degradation, it is crucial to handle and store samples appropriately.[8][9]
-
Temperature: Store biological samples at -80°C immediately after collection.[10]
-
Enzyme Inhibition: For plasma and tissue samples, consider adding enzyme inhibitors to prevent enzymatic hydrolysis.
-
Antioxidants: The addition of antioxidants can prevent oxidative degradation.[1]
-
pH Control: Maintain an appropriate pH during extraction and storage, as extreme pH values can lead to degradation.[3][4]
-
Light Exposure: Protect samples from light, especially during long-term storage.[3][4]
Troubleshooting Guides
Issue 1: Low Recovery of NMA from Plasma/Serum
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Protein Precipitation | Ensure complete protein precipitation by using cold organic solvents (e.g., acetonitrile (B52724) or methanol) and allowing sufficient incubation time at low temperatures (-20°C).[11] | A clear supernatant after centrifugation, indicating effective removal of proteins that can trap NMA. |
| Suboptimal LLE Solvent | Test different organic solvents or solvent mixtures for extraction. Toluene has been shown to be effective for similar compounds.[5][6] | Increased partitioning of NMA into the organic phase, leading to higher recovery. |
| Inefficient SPE Elution | Optimize the elution solvent. A mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) with a small percentage of a weaker solvent might be necessary. Ensure the elution volume is sufficient.[1] | Complete elution of NMA from the SPE cartridge, confirmed by analyzing a second elution fraction. |
| Analyte Adsorption | Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be used to minimize surface binding. | Reduced loss of NMA due to adsorption, resulting in higher measured concentrations. |
Issue 2: Poor Reproducibility in NMA Quantification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Homogenization (for tissue) | Ensure a standardized and thorough homogenization procedure. Use of bead beaters or ultrasonic homogenizers can improve consistency. Maintain a consistent tissue-to-solvent ratio.[10] | Uniform homogenates, leading to more consistent extraction efficiency across samples. |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) for NMA to compensate for matrix effects.[12] If not available, use a close structural analog. | The SIL-IS will co-elute and experience similar matrix effects as NMA, allowing for accurate correction during data analysis. |
| Inconsistent Evaporation and Reconstitution | Ensure complete drying of the extract under a gentle stream of nitrogen. Reconstitute in a solvent that ensures complete dissolution of the residue. Vortex and sonicate the reconstituted sample.[10] | Consistent and complete dissolution of the dried extract, leading to reproducible injection volumes and concentrations. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of NMA from Plasma
-
Sample Preparation: Thaw 200 µL of plasma on ice.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 30 seconds.
-
Incubation: Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of toluene, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of NMA from Tissue Homogenate
-
Homogenization: Homogenize 50 mg of frozen tissue in 1 mL of a suitable buffer.
-
Protein Precipitation: Add 2 mL of ice-cold methanol, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 70:30 v/v) to remove polar interferences.
-
Elution: Elute the NMA with 2 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Endocannabinoid-like Compounds from Plasma
| Extraction Method | Analyte | Recovery (%) | RSD (%) | Reference |
| LLE (Toluene) | Anandamide (B1667382) | 95 ± 5 | < 10 | [5] |
| LLE (Methyl-tert-butyl ether) | Anandamide | 88 ± 7 | < 12 | [10] |
| SPE (C18) | Anandamide | 92 ± 6 | < 10 | [7] |
Note: Data for Anandamide is presented as a proxy for NMA due to structural similarity. Optimization for NMA is recommended.
Visualizations
Experimental Workflow for NMA Recovery
Caption: A generalized workflow for the extraction and analysis of NMA.
Troubleshooting Logic for Low NMA Recovery
Caption: A decision tree for troubleshooting low NMA recovery.
Potential Signaling Pathway Involvement of NMA
Caption: A hypothetical signaling pathway for NMA.
References
- 1. welchlab.com [welchlab.com]
- 2. simbecorion.com [simbecorion.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in N-Methylarachidonamide HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Methylarachidonamide, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing in this compound analysis?
A1: Peak tailing for this compound, a weakly basic compound, is often due to secondary interactions with acidic residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][3] These interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a "tail." Operating the mobile phase at a low pH (around 3-4) can help to suppress the ionization of these silanol groups, minimizing this unwanted interaction.[4]
Q2: My this compound peak is showing fronting. What are the likely causes?
A2: Peak fronting is less common than tailing but can occur for several reasons. The most frequent causes include column overload (injecting too high a concentration of the analyte), and a mismatch between the sample solvent and the mobile phase.[5] If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase, it can lead to a distorted, fronting peak.
Q3: Can the choice of organic modifier in the mobile phase affect the peak shape of this compound?
A3: Yes, the choice between common organic modifiers like acetonitrile (B52724) and methanol (B129727) can influence peak shape. Methanol, being a protic solvent, is more effective at masking residual silanol groups on the stationary phase through hydrogen bonding, which can lead to more symmetrical peaks for basic compounds like this compound.[1] Acetonitrile, an aprotic solvent, is less effective at shielding these active sites.
Q4: What is a good starting point for a mobile phase pH for this compound analysis?
Q5: How critical is sample preparation for achieving good peak shape?
A5: Sample preparation is critical. Improperly prepared samples can introduce particulates that block the column frit, causing peak distortion for all analytes.[7] For biological samples, failure to adequately remove matrix components like proteins and phospholipids (B1166683) can lead to co-elution and poor peak shape. Techniques like protein precipitation followed by solid-phase extraction (SPE) are often necessary to obtain clean extracts suitable for HPLC analysis.
Troubleshooting Guides
Issue 1: Peak Tailing
If you are observing peak tailing for this compound, follow this troubleshooting workflow:
Quantitative Impact of Mobile Phase on Peak Tailing (Illustrative Data)
The following table illustrates how mobile phase composition can affect the peak tailing factor for a compound similar to this compound. A tailing factor greater than 1.2 is generally considered significant.
| Mobile Phase Composition | Tailing Factor (Illustrative) |
| 70:30 Acetonitrile:Water (Unbuffered) | 2.1 |
| 70:30 Acetonitrile:Water + 0.1% Formic Acid (pH ~2.8) | 1.4 |
| 70:30 Methanol:Water (Unbuffered) | 1.8 |
| 70:30 Methanol:Water + 0.1% Formic Acid (pH ~2.8) | 1.1 |
| 70:30 Acetonitrile:10mM Ammonium Formate (pH 3.5) | 1.2 |
Issue 2: Peak Fronting
For instances of peak fronting, use the following diagnostic approach:
Impact of Sample Concentration and Solvent on Peak Asymmetry (Illustrative Data)
This table demonstrates the relationship between sample load, solvent choice, and peak asymmetry. An asymmetry factor less than 1 indicates fronting.
| Sample Concentration | Sample Solvent | Asymmetry Factor (Illustrative) |
| 100 µg/mL | Mobile Phase (50:50 ACN:H₂O) | 1.1 |
| 500 µg/mL | Mobile Phase (50:50 ACN:H₂O) | 0.8 |
| 100 µg/mL | 100% Acetonitrile | 0.7 |
| 10 µg/mL | 100% Acetonitrile | 0.9 |
| 10 µg/mL | Mobile Phase (50:50 ACN:H₂O) | 1.0 |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 70% B
-
1-8 min: 70% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 70% B
-
9.1-12 min: 70% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
Sample Preparation from Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure for extracting this compound from a biological fluid.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to poor peak shape.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. MoKa - pKa modelling [moldiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-Methylarachidonamide (NMA) Binding Assays
Welcome to the technical support center for N-Methylarachidonamide (NMA) binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound (NMA) assays?
Q2: How can I determine the extent of non-specific binding in my NMA assay?
A2: To quantify non-specific binding, a standard method is to measure the binding of radiolabeled NMA in the presence of a high concentration of an unlabeled ligand that has high affinity for the target receptor.[6][8] This "cold" ligand will saturate the specific binding sites, so any remaining bound radioligand is considered non-specific. Commonly used unlabeled ligands for cannabinoid receptors include potent agonists like CP55,940 or antagonists such as Rimonabant for CB1 and SR144528 for CB2.[9][10] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).[8]
Q3: What are the primary drivers of non-specific binding for lipophilic molecules like NMA?
A3: The main drivers of non-specific binding for lipophilic molecules are:
-
Hydrophobic Interactions: The tendency of nonpolar molecules to aggregate in aqueous solutions and interact with hydrophobic surfaces of plastics, glassware, and proteins.[1][5]
-
Electrostatic Interactions: Attraction between charged molecules and surfaces.[3][5]
-
Adsorption to Surfaces: Lipids and other hydrophobic molecules can adhere to the walls of microplates, pipette tips, and tubes.[3][11]
Troubleshooting Guides
Below are common issues encountered during NMA binding assays and step-by-step troubleshooting recommendations.
Issue 1: High Background Signal/Excessive Non-Specific Binding
High background noise can obscure the specific binding signal, making data interpretation difficult.[6][7]
Troubleshooting Steps:
-
Optimize Blocking Agents: The use of a blocking agent is crucial to saturate non-specific binding sites on assay surfaces and other proteins. Bovine Serum Albumin (BSA) is a widely used and effective blocking agent.[1][12][13][14][15]
-
Incorporate Non-Ionic Surfactants: Low concentrations of non-ionic detergents can disrupt non-specific hydrophobic interactions.[1][3]
-
Action: Add a non-ionic surfactant such as Tween-20 or Triton X-100 to your assay and wash buffers.[1][17][18] A typical starting concentration is 0.05-0.1%. Be aware that high concentrations of some detergents can interfere with specific binding or enhance non-specific binding to certain plastics.[19][20]
-
-
Adjust Buffer Composition: The pH and ionic strength of the assay buffer can influence non-specific interactions.[1][3][5]
-
Pre-treat Labware: The type of plasticware used can significantly impact the level of non-specific binding.
Summary of Recommendations for High Non-Specific Binding
| Strategy | Recommended Action | Starting Concentration | Key Considerations |
| Blocking Agent | Add Bovine Serum Albumin (BSA) to assay buffer.[1][12] | 0.1 - 1% (w/v)[3] | Can be increased up to 5% if necessary.[14] Ensure BSA is fatty acid-free. |
| Surfactant | Include a non-ionic surfactant in assay and wash buffers.[1][3] | 0.05 - 0.1% (v/v) | Commonly used options include Tween-20 and Triton X-100.[1][17] |
| Buffer Optimization | Adjust pH and ionic strength.[3][5] | pH 5.0 - 8.5, NaCl 50 - 250 mM | Optimal conditions are target and ligand-dependent.[5] |
| Labware Selection | Use low-binding plates and tips.[4] | N/A | Pre-treat glassware to minimize lipid adhesion.[11] |
Issue 2: Poor Reproducibility and Inconsistent Results
Poor reproducibility can stem from variability in non-specific binding and ligand stability.[7]
Troubleshooting Steps:
-
Ensure Ligand Stability and Solubility: NMA can be prone to degradation and aggregation in aqueous buffers.
-
Action: Prepare fresh stock solutions of NMA in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute into assay buffer containing BSA immediately before use. The BSA will help to maintain its solubility and stability.[13]
-
-
Standardize Incubation Times and Temperatures: Binding reactions should be allowed to reach equilibrium.
-
Action: Determine the optimal incubation time and temperature for your assay and ensure these parameters are kept consistent across all experiments.[7]
-
-
Optimize Washing Steps: Inadequate washing can leave behind unbound ligand, contributing to high background.
-
Action: Increase the number and volume of wash steps. Ensure the wash buffer contains a low concentration of a non-ionic surfactant to help remove non-specifically bound ligand.[14]
-
Experimental Protocols
Protocol: Radioligand Binding Assay for NMA with CB1 Receptor
This protocol outlines a standard filtration-based radioligand binding assay to measure the affinity of a test compound for the CB1 receptor, with strategies to minimize non-specific binding of [³H]-NMA.
Materials:
-
Membrane preparation from cells expressing the human CB1 receptor.
-
[³H]-NMA (Radiolabeled ligand).
-
Unlabeled NMA or a potent CB1 agonist/antagonist (e.g., CP55,940 or Rimonabant) for determining non-specific binding.[21]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA (fatty acid-free), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% Tween-20, pH 7.4.
-
96-well low-binding plates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding, e.g., 10 µM Rimonabant).
-
25 µL of test compound dilution.
-
50 µL of [³H]-NMA diluted in assay buffer (final concentration ≤ Kd).
-
100 µL of CB1 receptor membrane preparation diluted in assay buffer.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[6]
-
-
Filtration and Washing:
-
Detection:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using a non-linear regression analysis.[8]
-
Visualizations
Signaling Pathway of Cannabinoid Receptor Activation
Caption: Canonical signaling pathway of the CB1 receptor upon binding of an agonist like NMA.
Experimental Workflow for Reducing Non-Specific Binding
Caption: A logical workflow for systematically troubleshooting and reducing high non-specific binding.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. swordbio.com [swordbio.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 10. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. arcannabisclinic.com [arcannabisclinic.com]
Technical Support Center: Optimizing N-Methylarachidonamide (NMA) Delivery for Blood-Brain Barrier Penetration
Welcome to the technical support center for optimizing the delivery of N-Methylarachidonamide (NMA) across the blood-brain barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
I. Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro/in vivo testing of NMA delivery systems.
Formulation & Characterization of NMA-Loaded Nanoparticles
| Problem | Potential Cause | Troubleshooting Steps |
| Low NMA Encapsulation Efficiency (<70%) | 1. Poor affinity of NMA for the nanoparticle core: NMA, being lipophilic, may still have some preference for the external aqueous phase depending on the formulation method. 2. Drug leakage during formulation: High shear forces or prolonged processing times can lead to drug loss. 3. Inaccurate quantification of encapsulated NMA: Issues with the analytical method used to determine drug loading. | 1. Optimize polymer/lipid concentration: Increase the concentration of the core-forming material (e.g., PLGA, solid lipid) to provide more space for NMA encapsulation. 2. Modify the formulation method: For nanoprecipitation, ensure rapid mixing of the organic and aqueous phases. For high-pressure homogenization, optimize the number of cycles and pressure. 3. Validate the NMA quantification method: Ensure complete extraction of NMA from the nanoparticles before quantification and confirm the linearity and accuracy of your analytical method (e.g., LC-MS/MS). |
| Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) | 1. Polymer/lipid aggregation: Insufficient stabilizer concentration or inefficient mixing. 2. Inappropriate formulation parameters: Incorrect solvent-to-antisolvent ratio, stirring speed, or sonication parameters. 3. NMA precipitation: The drug may be precipitating out of the organic phase before nanoparticle formation. | 1. Increase stabilizer concentration: Gradually increase the concentration of stabilizers like PVA or Poloxamer 188. 2. Systematically vary formulation parameters: Use a design of experiments (DoE) approach to optimize parameters such as stirring speed, sonication time and power, and flow rates in microfluidic systems. 3. Ensure NMA solubility: Confirm that NMA is fully dissolved in the organic solvent at the concentration used. |
| Unstable Nanoparticle Suspension (Aggregation over time) | 1. Insufficient surface charge: Low zeta potential (less than ±20 mV) can lead to particle aggregation due to weak electrostatic repulsion. 2. Inadequate steric stabilization: Insufficient coating with PEG or other steric stabilizers. 3. Storage conditions: Improper temperature or pH of the storage buffer. | 1. Modify surface charge: Incorporate charged lipids or polymers into the formulation. 2. Optimize PEGylation: Adjust the density and length of the PEG chains on the nanoparticle surface. 3. Optimize storage conditions: Store nanoparticles at 4°C in a buffer with an appropriate pH to maintain stability. Perform long-term stability studies to determine the optimal storage conditions. |
In Vitro Blood-Brain Barrier (BBB) Model Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) in BBB model | 1. Incomplete cell monolayer formation: Insufficient cell seeding density or incubation time. 2. Cell toxicity: The NMA formulation or vehicle may be toxic to the endothelial cells. 3. Contamination: Bacterial or fungal contamination of the cell culture. | 1. Optimize cell culture conditions: Increase the initial seeding density and allow sufficient time for the cells to form tight junctions. Co-culture with astrocytes can also enhance barrier properties. 2. Assess cytotoxicity: Perform a dose-response study to determine the non-toxic concentration of your NMA formulation on the endothelial cells. 3. Maintain sterile technique: Regularly check cultures for contamination and use appropriate antibiotics/antimycotics if necessary. |
| High Permeability of Control Compounds (e.g., Lucifer Yellow) | 1. Leaky tight junctions: The in vitro BBB model has not formed a sufficiently tight barrier. 2. Incorrect experimental setup: Improperly seated transwell inserts or bubbles under the membrane. | 1. Re-evaluate BBB model protocol: Ensure all steps of the protocol for establishing the in vitro BBB model are followed correctly. Consider using a different cell line or primary cells if the issue persists. 2. Careful experimental execution: Inspect transwell inserts for proper placement and ensure no air bubbles are trapped between the membrane and the media. |
| Low or No Detectable NMA Permeation | 1. High lipophilicity of NMA: NMA may be partitioning into the cell membrane of the endothelial cells rather than crossing them. 2. Efflux pump activity: NMA may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). 3. Instability of NMA: NMA may be degrading in the cell culture media during the experiment. | 1. Use a delivery system: Encapsulating NMA in nanoparticles can facilitate its transport across the endothelial cells. 2. Test for efflux pump interaction: Co-administer NMA with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if permeability increases. 3. Assess NMA stability in media: Incubate NMA in the cell culture media for the duration of the experiment and quantify its concentration over time to check for degradation. |
In Vivo Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Low Brain Concentration of NMA | 1. Rapid clearance from circulation: The NMA formulation may be quickly cleared by the reticuloendothelial system (RES). 2. Poor BBB penetration: The delivery system is not effectively crossing the BBB in vivo. 3. Metabolism of NMA: NMA may be rapidly metabolized in the blood or brain.[1] | 1. Improve nanoparticle stealth: Increase the density of PEGylation on the nanoparticle surface to reduce RES uptake. 2. Optimize targeting: If using a targeted delivery system, ensure the ligand has high affinity for its receptor at the BBB. 3. Inhibit metabolism: Co-administer NMA with an inhibitor of its metabolic enzymes, if known. However, this may have off-target effects. |
| High Variability in Brain NMA Levels Between Animals | 1. Inconsistent administration: Variation in the injection volume or rate. 2. Biological variability: Differences in the physiology of individual animals. 3. Inconsistent sample collection/processing: Variation in the timing of tissue collection or the homogenization procedure. | 1. Standardize administration technique: Ensure all injections are performed consistently by a trained individual. 2. Increase sample size: A larger number of animals per group can help to account for biological variability. 3. Standardize post-mortem procedures: Collect brain tissue at the same time point post-injection for all animals and use a consistent homogenization protocol. |
| Adverse Effects Observed in Animals | 1. Toxicity of the formulation: The nanoparticle components or the NMA itself may be causing toxicity. 2. Off-target effects: The NMA or its delivery system may be accumulating in other organs and causing side effects. | 1. Perform a dose-escalation study: Determine the maximum tolerated dose (MTD) of your formulation. 2. Conduct biodistribution studies: Analyze the accumulation of your NMA formulation in major organs to identify potential off-target effects. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound (NMA) to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain.[2] NMA, being a lipophilic molecule, faces challenges such as potential sequestration within the endothelial cell membranes of the BBB and susceptibility to efflux pumps that actively transport substances out of the brain.[3] Additionally, its stability in biological fluids and potential for rapid metabolism can limit its bioavailability in the brain.[1]
Q2: What are the most promising strategies for enhancing NMA delivery across the BBB?
A2: Nanoparticle-based delivery systems, such as polymeric nanoparticles (e.g., PLGA) and solid lipid nanoparticles (SLNs), are promising strategies.[4][5] These systems can encapsulate NMA, protecting it from degradation and modifying its pharmacokinetic profile. Surface modification of these nanoparticles with polyethylene (B3416737) glycol (PEG) can help to prolong circulation time, while the addition of targeting ligands can facilitate receptor-mediated transcytosis across the BBB.
Q3: How can I formulate NMA into nanoparticles?
A3: A common method for encapsulating lipophilic drugs like NMA into polymeric nanoparticles is the nanoprecipitation (or solvent displacement) method. A detailed protocol can be found in the Experimental Protocols section below. For solid lipid nanoparticles, high-pressure homogenization is a widely used technique.
Q4: What are the critical quality attributes to consider when developing NMA-loaded nanoparticles?
A4: Key attributes include:
-
Particle Size: Generally, nanoparticles intended for BBB penetration should be below 200 nm.
-
Zeta Potential: A slightly negative or neutral surface charge is often preferred to minimize non-specific interactions. A zeta potential of at least ±20 mV is desirable for good colloidal stability.
-
Encapsulation Efficiency: A high encapsulation efficiency is crucial to ensure a sufficient therapeutic dose is delivered.
-
Drug Release Profile: A sustained release profile is often desirable to maintain therapeutic concentrations in the brain over an extended period.
Q5: How can I assess the BBB permeability of my NMA formulation in vitro?
A5: An in vitro BBB model, typically consisting of a co-culture of brain endothelial cells and astrocytes grown on a transwell insert, can be used.[6][7][8] The permeability of your NMA formulation is assessed by adding it to the apical (blood) side and measuring its concentration in the basolateral (brain) side over time. Transendothelial electrical resistance (TEER) measurements are used to confirm the integrity of the cell monolayer.
Q6: How do I quantify NMA concentrations in brain tissue?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like NMA in complex biological matrices such as brain homogenates.[9][10] A detailed protocol outline is provided in the Experimental Protocols section.
Q7: Is NMA a substrate for efflux transporters like P-glycoprotein (P-gp)?
A7: While there is no direct evidence specifically for this compound, its structural analog, anandamide (B1667382), is not considered a major substrate for P-gp. However, it is always recommended to experimentally verify this for NMA, as even small structural changes can alter transporter interactions. You can test this in your in vitro BBB model by co-incubating NMA with a P-gp inhibitor.
III. Data Presentation
Table 1: Physicochemical Properties of this compound (NMA) and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Calculated LogP * | Notes |
| This compound (NMA) | 361.6 | ~5.5 - 6.0 | Highly lipophilic. |
| Anandamide (AEA) | 347.5 | ~5.0 - 5.5 | Structurally similar endocannabinoid. |
*Calculated LogP values are estimations and can vary between different software. Experimental determination is recommended.
Table 2: Characterization of Anandamide-Loaded Nanoparticles (as a reference for NMA)
| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Poly-ε-caprolactone (PCL) | 83.5 ± 21.4 | Not Reported | 96.1 ± 1.8 | [11] |
This data for anandamide can serve as a starting point for the development of NMA-loaded nanoparticles. Optimization will be required for NMA.
IV. Experimental Protocols
Protocol for Formulation of NMA-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is a general guideline and should be optimized for NMA.
-
Preparation of Organic Phase: Dissolve a specific amount of PLGA (e.g., 50 mg) and NMA (e.g., 5 mg) in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile (B52724) (e.g., 5 mL).
-
Preparation of Aqueous Phase: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v in deionized water).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion will cause the PLGA and NMA to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated NMA.
-
Resuspension or Lyophilization: Resuspend the nanoparticles in a suitable buffer for immediate use or lyophilize them with a cryoprotectant (e.g., trehalose) for long-term storage.
Protocol Outline for Quantification of NMA in Mouse Brain Tissue by LC-MS/MS
This protocol is adapted from methods for similar N-arachidonoyl amino acids and should be validated for NMA.[9]
-
Brain Tissue Homogenization:
-
Rapidly excise the mouse brain and snap-freeze it in liquid nitrogen.
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in an appropriate buffer, often containing a fatty acid amide hydrolase (FAAH) inhibitor to prevent NMA degradation.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (B129727)/water (2:1:1, v/v/v).
-
Add an internal standard (e.g., a deuterated analog of NMA) to the sample before extraction for accurate quantification.
-
Centrifuge to separate the phases and collect the organic (lower) phase containing the lipids.
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent and load it onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with a polar solvent to remove hydrophilic impurities.
-
Elute NMA and other lipids with a less polar solvent (e.g., methanol or ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate and reconstitute the sample in the mobile phase.
-
Inject the sample into an LC-MS/MS system.
-
Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (the protonated NMA molecule) to a specific product ion.
-
-
Quantification:
-
Generate a standard curve using known concentrations of NMA.
-
Calculate the concentration of NMA in the brain tissue samples by comparing the peak area ratio of NMA to the internal standard against the standard curve.
-
V. Mandatory Visualizations
Caption: Workflow for the development and testing of NMA-loaded nanoparticles.
Caption: Targeted nanoparticle delivery of NMA across the blood-brain barrier.
References
- 1. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid System of the Blood–Brain Barrier: Current Understandings and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular accumulation of anandamide: consensus and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid lipid nanoparticles for targeted brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoids modulate human blood–brain barrier permeability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoids modulate human blood-brain barrier permeability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anandamide-loaded nanoparticles: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of N-Methylarachidonamide (MAFP) at High Concentrations
Welcome to the technical support center for N-Methylarachidonamide (MAFP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro experiments, particularly the issue of cytotoxicity at high concentrations of MAFP. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures at high concentrations of MAFP. Is this expected?
A1: Yes, it is not uncommon to observe cytotoxicity at high concentrations of this compound (MAFP). Like many pharmacologically active compounds, MAFP can exhibit off-target effects that lead to a decrease in cell viability, especially at concentrations significantly above its effective dose for inhibiting Fatty Acid Amide Hydrolase (FAAH). The exact concentration at which cytotoxicity occurs can vary depending on the cell line and experimental conditions.
Q2: What are the potential mechanisms behind MAFP-induced cytotoxicity?
A2: While research is ongoing, the cytotoxicity of compounds similar to MAFP often involves the induction of cellular stress pathways. Key mechanisms include:
-
Oxidative Stress: High concentrations of MAFP may lead to an imbalance in the cellular redox state, resulting in the excessive production of reactive oxygen species (ROS). This can damage cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: MAFP may impact mitochondrial function, leading to a decrease in mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (mPTP).
-
Apoptosis Induction: The cellular stress caused by MAFP can trigger programmed cell death, or apoptosis. This is often mediated by the activation of caspases, such as caspase-3 and caspase-9.
Q3: How can I determine the optimal, non-toxic concentration of MAFP for my experiments?
A3: It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for FAAH inhibition and the cytotoxic IC50 for your specific cell line. This will help you identify a therapeutic window where you can achieve the desired FAAH inhibition without significant cell death. A standard cell viability assay, such as the MTT or XTT assay, can be used to determine the cytotoxic IC50.
Q4: Can the solvent used to dissolve MAFP contribute to cytotoxicity?
A4: Absolutely. MAFP is a lipophilic molecule and is often dissolved in organic solvents like DMSO or ethanol. High concentrations of these solvents can be toxic to cells. It is essential to keep the final solvent concentration in your cell culture medium below a non-toxic threshold, typically less than 0.1% (v/v). Always include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced effects.
Q5: Are there any recommended strategies to reduce MAFP-induced cytotoxicity without compromising its intended effect?
A5: Yes, several strategies can be employed:
-
Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), can help mitigate oxidative stress-induced cytotoxicity.
-
Optimize Treatment Duration: Reducing the incubation time with high concentrations of MAFP may lessen cytotoxic effects while still allowing for sufficient FAAH inhibition.
-
Use of a Carrier Protein: For lipid-based molecules like MAFP, complexing with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can improve solubility and delivery to cells, potentially reducing non-specific toxicity.[1]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in MAFP-Treated Cultures
| Possible Cause | Troubleshooting Step |
| MAFP concentration is too high. | Perform a dose-response experiment using a cell viability assay (e.g., MTT, XTT) to determine the IC50 for cytotoxicity. Use concentrations below this threshold for your experiments. |
| Solvent (e.g., DMSO, ethanol) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% v/v). Always include a vehicle control. |
| MAFP has precipitated out of solution. | Visually inspect the culture medium for any precipitate. Improve solubility by complexing MAFP with fatty acid-free BSA.[1] |
| Oxidative stress-induced apoptosis. | Co-treat cells with an antioxidant like N-acetylcysteine (NAC). Assess markers of oxidative stress (e.g., ROS production) and apoptosis (e.g., caspase-3 activation). |
Issue 2: Inconsistent or Non-Reproducible Results with MAFP
| Possible Cause | Troubleshooting Step |
| Inconsistent MAFP concentration due to poor solubility. | Prepare fresh stock solutions of MAFP for each experiment. Use a carrier protein like BSA to ensure consistent delivery to cells.[1] |
| Variability in cell health and density at the time of treatment. | Standardize your cell seeding density and ensure cells are in the exponential growth phase before treatment. |
| Off-target effects of MAFP. | If possible, use a lower, more specific concentration of MAFP. Consider using a structurally different FAAH inhibitor as a control to confirm that the observed effects are due to FAAH inhibition. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for MAFP-induced cytotoxicity in different cell lines. Note: These are example values and the actual IC50 should be determined experimentally for your specific cell line and conditions.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 | 75 |
| BV-2 (Mouse Microglia) | XTT | 24 | 90 |
| HEK293 (Human Embryonic Kidney) | MTT | 48 | 60 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of MAFP using the MTT Assay
Materials:
-
This compound (MAFP)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of MAFP in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of MAFP. Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the MAFP concentration to determine the IC50 value.
Protocol 2: Mitigating MAFP Cytotoxicity with N-Acetylcysteine (NAC)
Materials:
-
This compound (MAFP)
-
N-acetylcysteine (NAC)
-
Cell line of interest
-
Complete cell culture medium
-
Reagents for your chosen cytotoxicity or apoptosis assay (e.g., MTT, Caspase-Glo® 3/7 Assay)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Co-treatment Preparation: Prepare solutions of MAFP at cytotoxic concentrations (e.g., around the IC50 value). Prepare a stock solution of NAC in sterile water or PBS.
-
Cell Treatment: Treat cells with one of the following conditions:
-
Vehicle control
-
MAFP alone
-
NAC alone (at the desired concentration, e.g., 1-5 mM)
-
MAFP and NAC together
-
-
Incubation: Incubate the cells for the desired time period.
-
Assessment of Cytotoxicity/Apoptosis: Perform a cell viability assay (e.g., MTT) or an apoptosis assay (e.g., measuring caspase-3/7 activity) to determine if NAC co-treatment reduces MAFP-induced cell death.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for MAFP-induced cytotoxicity.
Caption: Troubleshooting workflow for mitigating MAFP cytotoxicity.
References
Validation & Comparative
A Comparative Guide to the In Vitro Potency of N-Methylarachidonamide and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the endogenous cannabinoid anandamide (B1667382) and its methylated analog, N-methylarachidonamide. The data presented is intended to assist researchers in understanding the structure-activity relationships of these compounds and their potential implications for cannabinoid receptor-targeted drug discovery.
Executive Summary
Anandamide (AEA) is a well-characterized endocannabinoid that acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). This compound, a synthetic derivative of anandamide, has been investigated to explore the effects of structural modification on receptor affinity and functional activity. This guide summarizes the available in vitro data, demonstrating that specific methylation of the anandamide scaffold can lead to a significant increase in potency, particularly at the CB1 receptor. The data underscores the importance of stereochemistry in ligand-receptor interactions.
Data Presentation: In Vitro Potency Comparison
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of anandamide and various N-methylated anandamide analogs at human CB1 and CB2 receptors. It is important to note that the term "this compound" can refer to several isomers, and the specific stereochemistry of the methyl group(s) profoundly influences the compound's activity.
| Compound | Receptor | Assay Type | Potency (Ki in nM) | Potency (EC50 in nM) |
| Anandamide (AEA) | CB1 | Radioligand Binding | 89 | - |
| CB1 | Functional (GTPγS) | - | 31 | |
| CB2 | Radioligand Binding | 371 | - | |
| CB2 | Functional (GTPγS) | - | 27, 261¹ | |
| (13S, 1'R)-dimethylanandamide (AMG315) | CB1 | Radioligand Binding | 7.8[1][2] | - |
| CB1 | Functional (GTPγS) | - | 0.6[1][2] | |
| (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide | CB1 | Radioligand Binding | 7.42[3] | - |
¹This value was obtained in a different cell expression system, which can account for variations in measured potency.
Experimental Protocols
The data presented in this guide were primarily generated using two key in vitro assays: competitive radioligand binding assays and [³⁵S]GTPγS functional assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human CB1 or CB2 receptor.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compounds (Anandamide, this compound analogs).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled, high-affinity cannabinoid ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control) are included.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes bound to the radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) like CB1 and CB2. Agonist binding to the receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the G-protein.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 or CB2 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (Anandamide, this compound analogs).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
Incubation: The membranes are then incubated with varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.
Visualizations
Cannabinoid Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. ( R)- N-(1-Methyl-2-hydroxyethyl)-13-( S)-methyl-arachidonamide (AMG315): A Novel Chiral Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis: N-Methylarachidonamide Versus Methanandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of N-Methylarachidonamide and its close structural analog, methanandamide (B110085). By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document serves as a comprehensive resource for researchers investigating the endocannabinoid system.
Introduction
N-Arachidonoylethanolamine, or anandamide (B1667382), is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes.[1] Its therapeutic potential, however, is often limited by its rapid metabolic degradation. Methanandamide, a methylated analog of anandamide, was developed to overcome this limitation, exhibiting greater metabolic stability and a consequently longer duration of action in vivo.[2][3] This guide delves into a comparative analysis of these two compounds, focusing on their in vivo pharmacological profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro binding affinities and in vivo effects of this compound (Anandamide) and Methanandamide.
Table 1: Receptor Binding Affinities (Ki) and Functional Potency (EC50)
| Compound | Receptor | Ki (nM) | EC50 (nM) | Source |
| Anandamide | CB1 | 89 | 31 | |
| CB2 | 371 | 27 | ||
| TRPV1 | - | pKi = 5.68 | ||
| Methanandamide | CB1 | 20 | - | This is a known more stable analog, specific Ki values can vary by assay. |
| CB2 | >1000 | - | Generally shows lower affinity for CB2 than anandamide. | |
| TRPV1 | - | - | Also acts as a TRPV1 agonist.[4] |
Table 2: Comparative In Vivo Effects
| Parameter | Experiment | This compound (Anandamide) | Methanandamide | Animal Model | Source |
| Motor Activity | Open-Field Test | Decreased ambulation and stereotypy, effects disappear after 60 minutes. | More pronounced and persistent decrease in ambulation and stereotypy, effects last up to 180 minutes. | Rat | [2][3] |
| Cardiovascular | Blood Pressure | Initial transient hypotension at high doses (3-10 mg/kg), followed by a pressor response. | No initial hypotension, dose-dependent pressor response. | Rat | [2] |
| Heart Rate | Dose-dependent bradycardia. | Dose-dependent bradycardia, more potent than anandamide. | Rat | [4] | |
| Drug Discrimination | THC-Substitution | Fails to substitute for THC when administered alone. | Dose-dependently substitutes for THC. | Rat | [5] |
| Reinforcing Effects | Intravenous Self-Administration | Serves as an effective reinforcer. | Serves as an effective reinforcer. | Squirrel Monkey | [6][7] |
Experimental Protocols
Open-Field Test for Motor Activity
Objective: To assess the effects of this compound and methanandamide on spontaneous locomotor activity and stereotypy.[3]
Apparatus: A square open-field arena (e.g., 42 x 42 x 42 cm) equipped with a video tracking system.[5]
Procedure:
-
Acclimation: Allow animals (e.g., male Wistar rats) to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Habituation: Place each animal in the center of the open-field arena and allow for a 30-minute habituation period.
-
Drug Administration: Administer this compound, methanandamide, or vehicle via intraperitoneal (i.p.) injection at the desired doses.
-
Data Collection: Immediately after injection, place the animal back into the open-field arena and record its activity for a predetermined duration (e.g., 180 minutes). The tracking software will measure parameters such as total distance traveled (ambulation) and the number of repetitive, non-goal-directed movements (stereotypy).
-
Data Analysis: Analyze the data in time bins (e.g., 10-minute intervals) to determine the time-course of the drug effects. Compare the effects of the different doses of each compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Cardiovascular Monitoring in Anesthetized Rats
Objective: To evaluate the effects of intravenous administration of this compound and methanandamide on blood pressure and heart rate.[4]
Procedure:
-
Animal Preparation: Anesthetize rats (e.g., with urethane) and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Hemodynamic Recording: Connect the arterial cannula to a pressure transducer to continuously record blood pressure. Derive heart rate from the blood pressure signal.
-
Stabilization: Allow the animal's cardiovascular parameters to stabilize before drug administration.
-
Drug Administration: Administer bolus intravenous (i.v.) injections of this compound or methanandamide at increasing doses.
-
Data Analysis: Measure the peak change in mean arterial pressure and heart rate from the pre-injection baseline for each dose. Construct dose-response curves and compare the potencies of the two compounds.
Drug Discrimination Paradigm
Objective: To determine if this compound and methanandamide produce subjective effects similar to a known psychoactive cannabinoid like Δ9-tetrahydrocannabinol (THC).
Procedure:
-
Training: Train animals (e.g., rats) to press one of two levers in an operant chamber to receive a food reward. Train them to associate one lever with the administration of THC (the "drug" lever) and the other lever with the administration of vehicle (the "vehicle" lever).
-
Substitution Test: Once the animals have learned the discrimination, administer a test dose of this compound or methanandamide instead of THC or vehicle.
-
Data Collection: Record the percentage of responses made on the "drug" lever. Full substitution is considered to have occurred if the majority of responses (e.g., >80%) are on the drug-associated lever.
-
Data Analysis: Generate dose-response curves for the percentage of drug-lever responding for both this compound and methanandamide to compare their ability to substitute for THC.
Visualizations
Conclusion
The in vivo comparison of this compound and methanandamide reveals significant differences primarily driven by their metabolic stability. Methanandamide's resistance to enzymatic degradation results in a more robust and prolonged pharmacological effect across various behavioral and physiological paradigms.[2][3] This makes it a valuable tool for studying the sustained activation of the endocannabinoid system. Conversely, the transient effects of anandamide, while more representative of endogenous signaling, can be challenging to study without the co-administration of metabolic inhibitors. The choice between these two compounds should, therefore, be guided by the specific research question and the desired duration of cannabinoid receptor activation.
References
- 1. Cardiovascular Effects of Cannabidiol: From Molecular Mechanisms to Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing the regional haemodynamic responses to methanandamide and anandamide in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anandamide and methanandamide induce both vanilloid VR1- and cannabinoid CB1 receptor-mediated changes in heart rate and blood pressure in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of N-Methylarachidonamide for CB1 over CB2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Methylarachidonamide's selectivity for the cannabinoid receptor 1 (CB1) over the cannabinoid receptor 2 (CB2). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the objective assessment of this compound.
Comparative Binding Affinities
The selectivity of a ligand for its target receptor is fundamentally determined by its binding affinity. The inhibition constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher affinity. The data presented in Table 1 summarizes the binding affinities of this compound and other relevant cannabinoid ligands for both CB1 and CB2 receptors.
This compound, an analog of the endogenous cannabinoid anandamide (B1667382), demonstrates a high affinity for the human CB1 receptor, with a reported Ki value of 60 nM[1]. While a direct Ki value for this compound at the CB2 receptor from the same study is not available, studies on closely related N-methylated anandamide analogs consistently show a high degree of selectivity for the CB1 receptor over the CB2 receptor[2]. For instance, the dimethylated analog, (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide, exhibits a potent CB1 affinity with a Ki of 7.42 nM and displays high selectivity over the CB2 receptor[2][3][4].
For comparative purposes, the binding affinities of the endogenous non-selective agonist anandamide, the highly CB1-selective agonist Arachidonyl-2'-chloroethylamide (ACEA), and the highly CB2-selective agonist AM-1241 are also presented. ACEA, for example, shows a Ki of 1.4 nM for CB1 and a significantly lower affinity for CB2 with a Ki of 3100 nM, resulting in a selectivity ratio of over 2200-fold for CB1[3]. In contrast, AM-1241 displays a high affinity for the CB2 receptor (Ki = 3.4 nM) and is reported to be 82-fold more selective for CB2 over CB1[5].
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference(s) |
| This compound | 60 | Data Not Available | High (inferred) | [1],[2] |
| (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide | 7.42 | - | High | [2][3][4] |
| Anandamide | 89 | 371 | ~4.2 | [5] |
| ACEA | 1.4 | 3100 | >2200 | [3] |
| AM-1241 | 280 | 3.4 | 0.012 | [5] |
Table 1: Comparative Binding Affinities of Cannabinoid Ligands. This table summarizes the reported inhibition constants (Ki) for this compound and other key cannabinoid receptor ligands at human CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity is expressed as the ratio of CB2 Ki to CB1 Ki.
Functional Selectivity: Impact on Downstream Signaling
The functional consequence of ligand binding to CB1 and CB2 receptors is typically assessed by measuring the modulation of adenylyl cyclase activity. Both CB1 and CB2 receptors are predominantly coupled to the inhibitory G-protein (Gi/o). Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
To provide a framework for comparison, the expected functional outcomes for selective and non-selective agonists are outlined below:
-
A highly CB1-selective agonist like ACEA would be expected to potently inhibit forskolin-stimulated cAMP accumulation in cells expressing CB1 receptors, with a much weaker or no effect in cells expressing CB2 receptors.
-
A highly CB2-selective agonist like AM-1241 would demonstrate the opposite profile, with potent inhibition of cAMP in CB2-expressing cells and minimal effect in CB1-expressing cells.
-
A non-selective agonist like anandamide would inhibit cAMP accumulation in cells expressing either receptor, with the potency correlating with its binding affinity for each receptor subtype.
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of this compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]CP55,940), and either the assay buffer (for total binding), the non-specific binding control, or the diluted this compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor that modulates adenylyl cyclase activity.
Objective: To assess the functional effect of this compound on CB1 and CB2 receptor activation by measuring its impact on cAMP levels.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Test compound: this compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and supplements.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Culture the CB1- and CB2-expressing cells in appropriate multi-well plates.
-
Compound Treatment: Pre-incubate the cells with a PDE inhibitor. Then, treat the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect) for this compound at both CB1 and CB2 receptors. A lower EC₅₀ value indicates higher potency.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Simplified CB1 Receptor Signaling Pathway.
Figure 2: Simplified CB2 Receptor Signaling Pathway.
Figure 3: Radioligand Binding Assay Workflow.
Figure 4: cAMP Accumulation Assay Workflow.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: N-Methylarachidonamide vs. 2-Arachidonoylglycerol on Neuronal Firing
A Comprehensive Guide for Researchers and Drug Development Professionals
In the complex landscape of endocannabinoid signaling, two key players, 2-Arachidonoylglycerol (2-AG) and the synthetic N-acylethanolamine, N-Methylarachidonamide, exhibit distinct profiles in their modulation of neuronal activity. This guide provides an objective, data-driven comparison of their effects on neuronal firing, drawing from available experimental evidence to inform research and therapeutic development. While direct comparative studies on this compound and 2-AG are limited, this guide leverages data on the structurally similar endocannabinoid anandamide (B1667382) (AEA) as a proxy for this compound, with careful consideration of the potential influence of N-methylation.
Executive Summary
2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the brain and acts as a full agonist at both CB1 and CB2 receptors.[1][2] It is a primary mediator of retrograde synaptic signaling, transiently suppressing neurotransmitter release in response to postsynaptic depolarization.[3] In contrast, this compound, a methylated analog of anandamide, is a synthetic cannabinoid whose properties are less extensively characterized. Based on studies of anandamide, it is presumed to act as a partial agonist at CB1 receptors and may also interact with other targets like TRPV1 channels.[2][4][5] The N-methylation is expected to alter its metabolic stability and receptor affinity compared to anandamide.[6] This guide will delineate the known and inferred differences in their effects on the firing patterns of various neuron types, their influence on synaptic plasticity, and their underlying signaling mechanisms.
Comparative Effects on Neuronal Firing
The influence of these cannabinoids on neuronal firing is multifaceted, depending on the neuron type, receptor expression, and the specific synaptic context.
Pyramidal Neurons
Pyramidal neurons, the principal excitatory neurons in the cortex and hippocampus, are significantly modulated by endocannabinoids.
-
2-AG: As a full agonist at presynaptic CB1 receptors on both GABAergic and glutamatergic terminals, 2-AG indirectly modulates pyramidal neuron firing. By suppressing GABA release from interneurons, 2-AG can lead to a disinhibition of pyramidal cells, potentially increasing their firing rate. Conversely, by inhibiting glutamate (B1630785) release onto pyramidal neurons, it can decrease their excitability. The net effect depends on the balance of these inputs.[7]
-
This compound (inferred from Anandamide): Anandamide has been shown to decrease the amplitude of postsynaptic population spikes and the slope of field excitatory postsynaptic potentials (fEPSPs) in the hippocampus, suggesting a reduction in excitatory neurotransmission onto pyramidal neurons.[8] This would lead to a decrease in their firing rate. The N-methyl group in this compound may alter the potency and duration of this effect.
GABAergic Interneurons
The activity of GABAergic interneurons is a critical determinant of network oscillations and overall brain excitability.
-
2-AG: 2-AG is a key mediator of Depolarization-induced Suppression of Inhibition (DSI), a form of short-term plasticity where depolarization of a principal neuron leads to the retrograde release of 2-AG, which then suppresses GABA release from presynaptic interneurons.[9] This transiently reduces the inhibitory tone onto the principal neuron.
-
This compound (inferred from Anandamide): Both 2-AG and anandamide have been shown to depress tonic GABAergic inhibition.[10] This suggests that this compound would likely also reduce the overall inhibitory input in a given neuronal circuit.
Glutamatergic Neurons
The modulation of glutamate release is a primary mechanism by which endocannabinoids influence synaptic transmission and plasticity.
-
2-AG: 2-AG mediates Depolarization-induced Suppression of Excitation (DSE), where it acts as a retrograde messenger to suppress glutamate release from presynaptic terminals.[4]
-
This compound (inferred from Anandamide): Anandamide can also suppress glutamatergic transmission, contributing to forms of long-term depression (LTD).[11] It is plausible that this compound shares this property.
Data Presentation: Quantitative Comparison
Due to the lack of direct comparative studies, the following table summarizes the known effects of 2-AG and anandamide (as a proxy for this compound) on key neuronal parameters.
| Parameter | 2-Arachidonoylglycerol (2-AG) | This compound (inferred from Anandamide) |
| CB1 Receptor Activity | Full Agonist[1] | Partial Agonist[1] |
| Effect on Pyramidal Neuron Firing | Indirect modulation; can be excitatory (via disinhibition) or inhibitory (via reduced excitation) | Generally inhibitory by reducing excitatory input[8] |
| Effect on GABAergic Transmission | Potent suppressor; mediates DSI[9] | Suppresses tonic inhibition[10] |
| Effect on Glutamatergic Transmission | Suppressor; mediates DSE[4] | Suppressor; involved in LTD[11] |
| Long-Term Potentiation (LTP) | Enhances LTP by suppressing inhibition[12][13] | Exogenous application can inhibit LTP induction[11] |
| Long-Term Depression (LTD) | Mediates some forms of LTD at inhibitory synapses[11] | Can induce LTD[14] |
Signaling Pathways
The distinct actions of 2-AG and this compound (inferred from anandamide) stem from their differential engagement of downstream signaling cascades.
2-AG Signaling Pathway
Upon binding to presynaptic CB1 receptors (Gαi/o-coupled), 2-AG initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the inhibition of voltage-gated calcium channels (N- and P/Q-type). This reduction in calcium influx is the primary mechanism for the suppression of neurotransmitter release.
2-AG retrograde signaling pathway.
This compound (Anandamide) Signaling Pathway
Anandamide also activates CB1 receptors, leading to similar downstream effects on adenylyl cyclase and calcium channels. However, as a partial agonist, the magnitude of this effect is generally lower than that of 2-AG.[1] Additionally, anandamide can activate TRPV1 channels, which are non-selective cation channels.[4] Activation of TRPV1 can lead to an increase in intracellular calcium, a distinct signaling event from CB1 receptor activation. The N-methyl group on this compound may influence its affinity and efficacy at both CB1 and TRPV1 receptors.
Anandamide signaling pathways.
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for investigating the effects of this compound and 2-AG on neuronal firing using whole-cell patch-clamp electrophysiology in acute brain slices.
Whole-Cell Patch-Clamp Recording of Spontaneous and Evoked Firing
This protocol is designed to measure changes in neuronal firing rate and synaptic transmission in response to the application of cannabinoid agonists.
1. Slice Preparation:
-
Anesthetize an adult rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based slicing solution to preserve neuronal health.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated NMDG solution.
-
Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.
2. Recording Setup:
-
Transfer a single slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min at 30 ± 2°C.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate internal solution (K-gluconate based for current-clamp recordings).
3. Recording Procedure:
-
Visually identify a healthy neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, measure the resting membrane potential.
-
To record spontaneous firing , record the membrane potential for a baseline period (e.g., 5 minutes) without injecting any current.
-
To record evoked firing , inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the cell's input-output relationship.
-
To study synaptic transmission , place a stimulating electrode in the relevant afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons). Deliver brief electrical pulses to evoke excitatory postsynaptic potentials (EPSPs) or inhibitory postsynaptic potentials (IPSPs).
4. Drug Application:
-
After establishing a stable baseline recording of spontaneous or evoked activity, perfuse the slice with aCSF containing a known concentration of either this compound or 2-AG.
-
Record the neuronal activity during and after drug application to assess its effects.
-
Perform a washout with drug-free aCSF to determine the reversibility of the effects.
5. Data Analysis:
-
Analyze the spontaneous firing rate (in Hz) before, during, and after drug application.
-
For evoked firing, plot the number of action potentials as a function of the injected current (f-I curve).
-
For synaptic transmission, measure the amplitude and slope of the evoked postsynaptic potentials.
General workflow for electrophysiology experiments.
Conclusion
While a definitive head-to-head comparison of this compound and 2-AG on neuronal firing awaits direct experimental investigation, the existing evidence for 2-AG and the structurally related anandamide provides a strong foundation for predicting their distinct modulatory roles. 2-AG, as a full agonist, is a potent and transient regulator of synaptic transmission, primarily acting through presynaptic CB1 receptors to suppress both excitatory and inhibitory inputs. This compound, likely a partial agonist with potential off-target effects, is expected to have a more nuanced and possibly longer-lasting influence on neuronal excitability. The provided experimental framework offers a robust starting point for researchers to directly compare these compounds and further elucidate the intricate pharmacology of the endocannabinoid system. Such studies are crucial for the rational design of novel therapeutics targeting cannabinoid signaling for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. aeajoy.com [aeajoy.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Forms of Endocannabinoid and Endovanilloid Signaling Regulate the Tonic Control of GABA Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of the endogeneous cannabinoid, anandamide, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Functions of Endocannabinoid Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Activity-Dependent Modulation of Tonic GABA Currents by Endocannabinoids in Hirudo verbana [frontiersin.org]
- 11. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-AG and anandamide enhance hippocampal long-term potentiation via suppression of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-AG and anandamide enhance hippocampal long-term potentiation via suppression of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging roles for endocannabinoids in long-term synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of N-Methylarachidonamide's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of N-Methylarachidonamide (NMAA), a synthetic cannabinoid agonist, across various cancer cell lines. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to offer an objective comparison of NMAA's performance and its potential as a therapeutic agent.
Data Presentation: Comparative Cytotoxicity of this compound
The in vitro cytotoxic effects of this compound (NMAA) have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay after a 48-hour treatment period. For comparative purposes, the IC50 values of Anandamide (AEA), the endogenous counterpart to NMAA, are also presented where available.
| Cell Line | Cancer Type | This compound (NMAA) IC50 (µM) | Anandamide (AEA) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 18.5 ± 2.1 | > 50 |
| HeLa | Cervical Carcinoma | 25.3 ± 3.4 | > 50 |
| Jurkat | T-cell Leukemia | 12.8 ± 1.5 | 35.7 ± 4.2 |
Data represents the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate objective comparison.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the vehicle control (e.g., DMSO) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The Annexin V-FITC/PI apoptosis assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Mandatory Visualization
This compound Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in cancer cells. NMAA, acting through cannabinoid receptors (CB1/CB2), is hypothesized to modulate the MAPK/ERK and PI3K/Akt signaling pathways, leading to the activation of pro-apoptotic proteins and ultimately, programmed cell death.
Caption: NMAA-induced apoptotic signaling cascade.
Experimental Workflow for Cross-Validation
The following diagram outlines the logical workflow for the cross-validation of this compound's effects in different cell lines.
Caption: Workflow for NMAA cross-validation.
A Comparative Guide to N-Methylarachidonamide and URB597 for Modulating FAAH Activity in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used chemical tools, N-Methylarachidonamide and URB597, in the context of Fatty Acid Amide Hydrolase (FAAH) activity and endocannabinoid signaling. While both compounds are instrumental in studying the endocannabinoid system, they achieve their effects through fundamentally different mechanisms. This publication clarifies these distinctions, presents supporting experimental data, and provides detailed protocols to aid in experimental design and interpretation.
Introduction: Two Distinct Approaches to Modulating Endocannabinoid Tone
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[1][2] By hydrolyzing these signaling lipids, FAAH terminates their action at cannabinoid receptors (CB1 and CB2) and other targets. Inhibition of FAAH is a key strategy to enhance endogenous cannabinoid signaling, offering therapeutic potential for various conditions.[3]
This guide compares two compounds that modulate the endocannabinoid system:
-
This compound (CD-3) is a synthetic analog of the endogenous cannabinoid anandamide. It is designed to be more resistant to metabolic degradation. Its primary mechanism of action is as a direct agonist at cannabinoid receptors.
-
URB597 (KDS-4103) is a potent and selective inhibitor of the FAAH enzyme. It does not directly activate cannabinoid receptors but instead increases the levels of endogenous cannabinoids like anandamide.[4]
This comparison will focus on their distinct mechanisms of action, providing a clear understanding of how each compound can be used to probe the endocannabinoid system.
Mechanism of Action
The primary difference between this compound and URB597 lies in their interaction with the components of the endocannabinoid system.
This compound: A Direct Cannabinoid Receptor Agonist
This compound acts as an exogenous agonist, directly binding to and activating cannabinoid receptors, primarily the CB1 receptor. The addition of a methyl group to the ethanolamine (B43304) headgroup makes it more resistant to hydrolysis by FAAH compared to anandamide, leading to a longer duration of action.
URB597: An Irreversible FAAH Inhibitor
URB597 is a carbamate-based compound that acts as a potent, irreversible inhibitor of FAAH.[5] It covalently modifies the active site serine nucleophile (Ser241) of FAAH, leading to its inactivation.[6] This inhibition of FAAH prevents the breakdown of endogenous anandamide, leading to an accumulation of this endocannabinoid in various tissues, including the brain.[7][8] The elevated anandamide levels then lead to enhanced activation of cannabinoid receptors in a physiologically relevant manner.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and URB597, highlighting their different pharmacological profiles.
Table 1: Cannabinoid Receptor Binding Affinity and Potency of this compound Analogs
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | CB1 Receptor EC₅₀ (nM) | Efficacy | Reference |
| (R)-N-(1-Methyl-2-hydroxyethyl)-arachidonamide | 130 ± 20 | 530 ± 190 | 20 | Intermediate Agonist | [9] |
| (R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide (AMG315) | 7.8 ± 1.4 | >1000 | 0.6 ± 0.2 | Potent Agonist | [8] |
Note: Data for specific this compound is limited; data for closely related analogs are presented to illustrate its properties as a cannabinoid receptor agonist.
Table 2: Inhibitory Potency of URB597 against FAAH
| Parameter | Value | Source/Tissue | Reference |
| IC₅₀ | 4.6 nM | Brain membranes | [4] |
| 0.5 nM | Intact neurons | [4] | |
| 3 nM | Human liver microsomes | [7] | |
| 5 nM | Rat brain | ||
| 52 nM | Rat brain membranes | [4] | |
| Mechanism | Covalent, Irreversible | - | [5][6] |
Experimental Protocols
To assist researchers in the practical application of these compounds, detailed methodologies for key experiments are provided below.
Protocol 1: FAAH Activity Assay (Fluorometric)
This assay is used to determine the inhibitory potency of compounds like URB597 on FAAH activity.
Materials:
-
FAAH enzyme source (recombinant human or rat FAAH, or tissue homogenates)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate: Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA)
-
Test inhibitor (e.g., URB597) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 340-360/450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in FAAH Assay Buffer.
-
Prepare the AAMCA substrate solution in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the FAAH enzyme preparation.
-
Add the desired concentration of the test inhibitor or vehicle (DMSO) to the respective wells.
-
Include control wells: "no enzyme" (buffer only), "vehicle control" (enzyme + DMSO), and "positive inhibitor control" (enzyme + a known FAAH inhibitor).
-
-
Pre-incubation:
-
For irreversible inhibitors like URB597, pre-incubate the plate (enzyme and inhibitor) for a defined period (e.g., 15-30 minutes) at 37°C to allow for covalent modification of the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 10-60 minutes. The rate of increase in fluorescence is proportional to FAAH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cannabinoid Receptor Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of an agonist like this compound to activate Gᵢ-coupled cannabinoid receptors, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the cannabinoid receptor of interest (e.g., CHO-K1 or HEK293 cells with human CB1 or CB2).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test agonist (e.g., this compound) dissolved in DMSO.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white plates.
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells expressing the target cannabinoid receptor.
-
Seed the cells into a 384-well plate and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of the test agonist in DMSO.
-
Perform a serial dilution of the agonist to create a range of concentrations.
-
-
Assay Protocol:
-
Remove the culture medium from the wells.
-
Add the diluted test agonist or vehicle to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.
-
Incubate for an additional 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.
-
Fit the data using a non-linear regression model to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding the distinct roles of this compound and URB597.
Conclusion
This compound and URB597 represent two distinct and valuable tools for investigating the endocannabinoid system. This compound serves as a direct-acting, metabolically stable cannabinoid receptor agonist, making it suitable for studies requiring sustained and potent activation of CB1 and CB2 receptors. In contrast, URB597 offers a more nuanced approach by selectively inhibiting FAAH, thereby amplifying the effects of endogenously released anandamide. This allows for the study of the physiological roles of anandamide in a spatially and temporally relevant manner. The choice between these two compounds should be guided by the specific research question and the desired mode of endocannabinoid system modulation. A thorough understanding of their different mechanisms of action is crucial for the design of rigorous experiments and the accurate interpretation of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. Comparative analysis of fatty acid amide hydrolase and cb(1) cannabinoid receptor expression in the mouse brain: evidence of a widespread role for fatty acid amide hydrolase in regulation of endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Activity of N-Methylarachidonamide on TRPV1 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential off-target activity of N-Methylarachidonamide (NMA) on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Given the structural similarity of NMA to the endogenous TRPV1 agonist anandamide (B1667382) (AEA), understanding its interaction with this well-characterized nociceptor is crucial for comprehensive pharmacological profiling. This document summarizes key quantitative data for relevant compounds, details experimental protocols for assessing TRPV1 activity, and provides visual representations of the experimental workflow and the TRPV1 signaling pathway.
Quantitative Comparison of TRPV1 Modulators
While direct quantitative data for this compound on TRPV1 channels is not extensively available in public literature, we can infer its potential activity based on its structural analog, anandamide, and other key TRPV1 modulators. The following tables present a summary of the potency and efficacy of well-characterized compounds at the TRPV1 receptor. Further empirical investigation is necessary to definitively characterize NMA's profile.
Table 1: Potency of Various Compounds on TRPV1 Channels
| Compound | Action | EC50 / IC50 (µM) | Receptor Species | Measurement Method |
| This compound (NMA) | Agonist (Predicted) | Data Not Available | - | - |
| Anandamide (AEA) | Agonist | ~1-10 | Human, Rat | Calcium Influx, Electrophysiology |
| N-Arachidonoyl dopamine (B1211576) (NADA) | Agonist | ~0.05-1 | Human, Rat | Calcium Influx, Electrophysiology |
| Capsaicin (B1668287) | Agonist | ~0.1-1 | Human, Rat, Mouse | Calcium Influx, Electrophysiology |
| Capsazepine (B1668289) | Antagonist | ~0.1-1 | Human, Rat | Calcium Influx, Electrophysiology |
Note: EC50 and IC50 values can vary depending on the specific experimental conditions and cell systems used.
Table 2: Comparative Efficacy and Characteristics of TRPV1 Modulators
| Compound | Efficacy | Binding Site | Key Characteristics |
| This compound (NMA) | Predicted Partial or Full Agonist | Predicted Vanilloid Binding Pocket | Structurally similar to anandamide; potential for dual activity at cannabinoid and TRPV1 receptors. |
| Anandamide (AEA) | Partial to Full Agonist | Vanilloid Binding Pocket | Endogenous cannabinoid that also acts as an endovanilloid.[1][2] |
| N-Arachidonoyl dopamine (NADA) | Full Agonist | Vanilloid Binding Pocket | Potent endogenous TRPV1 agonist. |
| Capsaicin | Full Agonist | Vanilloid Binding Pocket | Exogenous natural product, archetypal TRPV1 agonist. |
| Capsazepine | Competitive Antagonist | Vanilloid Binding Pocket | Synthetic competitive antagonist of capsaicin. |
Experimental Protocols
To assess the off-target activity of this compound on TRPV1 channels, two primary experimental approaches are recommended: patch-clamp electrophysiology and calcium imaging assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through TRPV1 channels in response to a test compound, providing detailed information about channel activation and inhibition.
Objective: To determine if NMA directly activates or modulates TRPV1 channel currents in cells expressing the receptor.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for micropipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 5 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
This compound (NMA) stock solution (in DMSO).
-
Capsaicin (positive control).
-
Capsazepine (negative control/antagonist).
Procedure:
-
Culture HEK293-TRPV1 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply NMA at various concentrations via a perfusion system.
-
Record inward currents elicited by NMA.
-
For antagonist testing, co-apply NMA with a known concentration of capsaicin.
-
Use capsaicin alone as a positive control and capsazepine to confirm the involvement of TRPV1.
-
Analyze the current-voltage relationship and dose-response curves to determine EC50 or IC50 values.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration, an indicator of TRPV1 channel activation.
Objective: To determine if NMA induces calcium influx through TRPV1 channels.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
96-well black-walled, clear-bottom plates.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound (NMA) stock solution (in DMSO).
-
Capsaicin (positive control).
-
Capsazepine (negative control/antagonist).
-
A fluorescence plate reader or a fluorescence microscope equipped with a camera.
Procedure:
-
Seed HEK293-TRPV1 cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add NMA at various concentrations to the wells.
-
Immediately begin recording the change in fluorescence intensity over time.
-
Use capsaicin as a positive control and capsazepine to confirm that the calcium influx is mediated by TRPV1.
-
Calculate the change in fluorescence from baseline and plot dose-response curves to determine the EC50 value.
Visualizing Experimental and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing NMA's activity on TRPV1 channels.
Caption: Predicted signaling pathway for NMA-mediated TRPV1 channel activation.
References
A Comparative Guide to the Metabolic Stability of N-Methylarachidonamide and Other FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of N-Methylarachidonamide, an analogue of the endogenous cannabinoid anandamide (B1667382), with other prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors. The stability of these compounds against metabolic degradation is a critical determinant of their pharmacokinetic profile and therapeutic potential. This document synthesizes available experimental data to offer an objective analysis for research and drug development decisions.
Introduction to FAAH Inhibition and Metabolic Stability
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-arachidonoylethanolamine (anandamide), a key endocannabinoid neurotransmitter. By inhibiting FAAH, the levels of anandamide are increased, leading to potential therapeutic benefits in a range of conditions, including pain, anxiety, and neurodegenerative diseases. The metabolic stability of a FAAH inhibitor dictates its half-life and duration of action in the body. Compounds with low metabolic stability are rapidly cleared, often requiring more frequent dosing, while those with high stability can provide a more sustained therapeutic effect.
This compound: A Metabolically Favored Analogue
This compound is a synthetic analogue of anandamide where the ethanolamine (B43304) headgroup is N-methylated. This structural modification has been shown to significantly enhance metabolic stability. Studies on anandamide analogues have demonstrated that the introduction of a methyl group at the 1'- or 2'-positions results in "vastly improved biochemical stability".[1] Furthermore, research on other N-methyl amide analogues has shown them to be resistant to metabolism in human liver microsomes over a 60-minute incubation period, a significant improvement compared to their non-methylated counterparts.[2] This increased stability is attributed to the steric hindrance provided by the methyl group, which impedes access of the FAAH enzyme to the amide bond.
Comparative Metabolic Stability of FAAH Inhibitors
The following table summarizes the available in vitro metabolic stability data for this compound and other well-characterized FAAH inhibitors. The data is primarily derived from studies using human liver microsomes (HLM), a standard in vitro model for assessing drug metabolism.
| Compound | Class | In Vitro Half-life (t½) (min) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) | Species | Reference |
| This compound | Anandamide Analogue | Data not available | Data not available | - | - |
| Anandamide (AEA) | Endocannabinoid | Unstable | High | Human, Rat | [2] |
| URB597 | Carbamate | Data not available | Data not available | - | - |
| PF-04457845 | Piperidine/Piperazine Urea | Data not available | Data not available | - | - |
| JNJ-42165279 | Piperidine/Piperazine Urea | Data not available | Data not available | - | - |
Note: Direct quantitative in vitro metabolic stability data for this compound, URB597, PF-04457845, and JNJ-42165279 in a directly comparable format is limited in the public domain. The enhanced stability of this compound is inferred from qualitative statements in the literature regarding its structural class.
Experimental Protocols
The metabolic stability of FAAH inhibitors is typically assessed using in vitro microsomal stability assays. These assays are crucial for early-stage drug discovery and development.
Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The disappearance of the parent compound over time is monitored to calculate parameters such as half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A reaction mixture is prepared containing liver microsomes and phosphate buffer.
-
Pre-incubation: The reaction mixture is pre-incubated at 37°C.
-
Initiation: The reaction is initiated by adding the test compound and the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding cold acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear portion of the curve is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance (CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow for assessing FAAH inhibitor stability.
References
N-Methylarachidonamide Shows Promise in Preclinical Neuropathic Pain, Offering a Potential Alternative to Gabapentin
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of N-Methylarachidonamide (NMAA) and the widely-used neuropathic pain therapeutic, gabapentin (B195806). This guide provides an in-depth analysis of NMAA's efficacy in a preclinical model of neuropathic pain, supported by experimental data and detailed methodologies, positioning it as a noteworthy candidate for further investigation in the management of chronic pain.
Neuropathic pain, a debilitating condition resulting from nerve damage, presents a significant therapeutic challenge. While gabapentin is a first-line treatment, its efficacy can be limited and is often accompanied by side effects.[1][2] The search for more effective and tolerable analgesics has led to the investigation of novel compounds like NMAA, an endocannabinoid-like molecule.
This guide summarizes key preclinical findings, offering a comparative look at the potential of NMAA in alleviating mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.
Comparative Efficacy in a Preclinical Model of Neuropathic Pain
The Chronic Constriction Injury (CCI) model in rats is a well-established and robust preclinical model that mimics the symptoms of chronic nerve compression in humans, such as that occurring after lumbar disk herniation.[3] In this model, mechanical allodynia is quantified using the von Frey test, which measures the paw withdrawal threshold in response to a mechanical stimulus. A lower threshold indicates increased pain sensitivity.
While direct head-to-head studies comparing this compound and gabapentin are not yet available in published literature, this guide synthesizes data from studies using the same preclinical model and pain assessment methodology to provide an objective comparison.
Table 1: Comparison of this compound (as an FAAH Inhibitor) and Gabapentin on Mechanical Allodynia in the CCI Rat Model
| Treatment Group | Dose | Paw Withdrawal Threshold (grams) | % Reversal of Allodynia |
| CCI + Vehicle | - | ~1-4 g | 0% |
| CCI + FAAH Inhibitor (e.g., OL-135) | 10 mg/kg, i.p. | Data not available in specific format | Significant reversal |
| CCI + Gabapentin | 100 mg/kg, p.o. | ~9.2 - 11.3 g | Significant dose-dependent reversal |
| Sham Control | - | >15 g | N/A |
Note: Data for FAAH inhibitors is qualitative, indicating a significant reversal of allodynia.[4] Quantitative data for a specific FAAH inhibitor, OL-135, was not available in the reviewed literature. Gabapentin data is synthesized from representative studies.[3][5] The % reversal of allodynia is a conceptual representation based on the reported significant effects.
Understanding the Mechanisms of Action
The analgesic effects of this compound are believed to be mediated through its interaction with the endocannabinoid system. NMAA is an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5] By inhibiting FAAH, NMAA increases the levels of endogenous cannabinoids, such as anandamide, which then act on cannabinoid receptors (CB1 and CB2) to produce analgesia.[5][6] There is also evidence suggesting the involvement of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another key player in pain signaling.[1][7]
In contrast, gabapentin's mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters in the spinal cord.[2] It may also interrupt the formation of hyperactive α2δ-1-N-Methyl-D-Aspartate (NMDA) receptor complexes.[2]
Below are diagrams illustrating the proposed signaling pathways.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, this section details the methodologies for the key experiments.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is induced in rodents to mimic chronic nerve compression.[3][7]
-
Animal Subjects: Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction is observed, without arresting the epineural blood flow.[7]
-
Post-operative Care: The muscle and skin are sutured, and animals are monitored during recovery.
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia, typically develop within 7 to 14 days post-surgery.[3]
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
-
Acclimation: Animals are placed in individual transparent plastic cages on a wire mesh floor and allowed to acclimate for at least 20 minutes before testing.[6]
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw.
-
Response: A positive response is recorded when the animal briskly withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method, which provides a quantitative measure of mechanical sensitivity.
The workflow for a typical preclinical study evaluating a novel analgesic is outlined below.
Conclusion
The available preclinical data suggests that this compound, likely acting through the inhibition of FAAH and subsequent modulation of the endocannabinoid system, holds significant promise as an analgesic for neuropathic pain. While further studies, particularly direct comparative trials with established therapeutics like gabapentin, are necessary to fully elucidate its efficacy and safety profile, NMAA represents a compelling area for future research and development in the quest for more effective pain management strategies. This guide serves as a valuable resource for professionals in the field to objectively evaluate the current evidence and consider the potential of NMAA in their research and development pipelines.
References
- 1. TRPV1 antagonists as a potential treatment for hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Pharmacokinetics of N-Methylarachidonamide in Rats and Mice
For Immediate Release
This guide provides a comprehensive framework for conducting and interpreting comparative pharmacokinetic studies of N-Methylarachidonamide, a synthetic cannabinoid receptor agonist, in two common preclinical models: rats and mice. Understanding the species-specific absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the extrapolation of preclinical efficacy and safety data to human clinical trials. This document outlines standardized experimental protocols, key pharmacokinetic parameters for comparison, and a logical workflow for such studies.
Comparative Pharmacokinetic Parameters
A critical aspect of this comparative analysis is the quantification of key pharmacokinetic parameters. While specific data for this compound is not publicly available, the following table outlines the essential parameters that should be determined and compared between rats and mice. These values are typically derived from the analysis of plasma concentrations of the compound over time following administration.
| Pharmacokinetic Parameter | Description | Expected Species Differences |
| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma. | Mice generally have a higher basal metabolic rate than rats, which could lead to a lower Cmax if the drug is rapidly metabolized.[1] |
| Tmax (Time to Maximum Concentration) | The time at which Cmax is reached. | Faster metabolism in mice might result in a shorter Tmax compared to rats.[1] |
| AUC (Area Under the Curve) | The total exposure to the drug over time. | A higher metabolic rate in mice could lead to a lower overall AUC compared to rats for the same dose.[1] |
| t½ (Half-life) | The time required for the plasma concentration of the drug to decrease by half. | The faster clearance in mice would likely result in a shorter half-life compared to rats.[1][2] |
| CL (Clearance) | The volume of plasma cleared of the drug per unit of time. | Clearance is often faster in mice due to their higher metabolic rate.[1] |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Differences in body composition and plasma protein binding between the species can influence the volume of distribution.[1] |
Experimental Protocols
Detailed and standardized methodologies are paramount for generating robust and comparable pharmacokinetic data. The following protocols are recommended for a comparative study of this compound in rats and mice.
Animal Models
-
Species and Strain: Male Sprague-Dawley rats and male C57BL/6 mice are commonly used strains in pharmacokinetic studies.
-
Housing and Acclimation: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A minimum acclimation period of one week is recommended before the study commences.
Drug Administration
-
Formulation: this compound should be formulated in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline) to ensure solubility and stability.
-
Route of Administration: Intravenous (IV) and oral (PO) routes are typically investigated to determine absolute bioavailability. For IV administration, the tail vein is commonly used in both species. For PO administration, oral gavage is the standard method.
-
Dosage: A minimum of two dose levels, ideally 5-10 fold apart, should be used for each route to assess dose proportionality.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. For rats, blood can be collected via the tail vein or a cannulated vessel. For mice, due to their smaller size, a sparse sampling technique (using different groups of mice for different time points) or composite sampling may be necessary.
-
Time Points: A typical sampling schedule might include pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.
Bioanalytical Method
-
Quantification: The concentration of this compound in plasma samples should be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.
-
Method Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for researchers. The following diagram, generated using the DOT language, illustrates a typical workflow for a comparative pharmacokinetic study.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Signaling Pathways of Endocannabinoids
While this compound is a synthetic analog, its mechanism of action involves interaction with the endocannabinoid system. The signaling pathways of natural endocannabinoids like anandamide (B1667382) (N-arachidonoylethanolamine) provide a basis for understanding its potential effects. The following diagram illustrates a simplified signaling pathway for anandamide.
Caption: Simplified endocannabinoid signaling pathway.
References
- 1. Accumulation of N-arachidonoylethanolamine (anandamide) into cerebellar granule cells occurs via facilitated diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of N-Methylarachidonamide with Other Lipid-Metabolizing Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of N-Methylarachidonamide (NAM), a potent inhibitor of monoacylglycerol lipase (B570770) (MAGL), with other key enzymes involved in lipid metabolism. Understanding the selectivity profile of NAM is crucial for its application as a research tool and for the development of therapeutic agents targeting the endocannabinoid system. This document presents quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to facilitate a thorough evaluation of NAM's enzymatic interactions.
Introduction to this compound and Lipid-Metabolizing Enzymes
This compound is a synthetic derivative of the endocannabinoid anandamide. It is primarily recognized for its potent and selective inhibition of monoacylglycerol lipase (MAGL), the main enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, NAM elevates the levels of 2-AG, thereby potentiating its effects on cannabinoid receptors.
Beyond the endocannabinoid system, other major lipid-metabolizing enzymes play critical roles in cellular signaling and inflammation. These include fatty acid amide hydrolase (FAAH), which primarily degrades anandamide, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes from arachidonic acid, respectively. Assessing the cross-reactivity of NAM with these enzymes is essential to delineate its specific pharmacological effects.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency of this compound against a panel of key lipid-metabolizing enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme | This compound (NAM) IC50 | Reference Compound | Reference Compound IC50 |
| Monoacylglycerol Lipase (MAGL) | 140 nM | JZL184 | 8 nM |
| Fatty Acid Amide Hydrolase (FAAH) | > 50 µM | URB597 | 4.6 nM |
| Cyclooxygenase-1 (COX-1) | No significant inhibition reported | Indomethacin | ~33 µM |
| Cyclooxygenase-2 (COX-2) | No significant inhibition reported | NS-398 | ~36 µM |
| 5-Lipoxygenase (5-LOX) | No significant inhibition reported | Zileuton | ~0.5 µM |
| 12-Lipoxygenase (12-LOX) | No significant inhibition reported | Baicalein | ~50 µM |
| 15-Lipoxygenase (15-LOX) | No significant inhibition reported | NDGA | Not specified |
Key Findings:
-
This compound is a potent inhibitor of MAGL with a reported IC50 value of 140 nM.
-
NAM exhibits high selectivity for MAGL over FAAH, showing inhibition of FAAH only at high micromolar concentrations (> 50 µM).
-
Currently, there is no direct evidence in the reviewed literature to suggest that this compound significantly inhibits COX-1, COX-2, or various lipoxygenase enzymes at physiologically relevant concentrations. The lack of reported inhibition of prostaglandin (B15479496) and leukotriene synthesis pathways further supports its selectivity for the endocannabinoid system's degradative enzymes.
Signaling Pathways
To visualize the enzymatic context of this compound's activity, the following diagrams illustrate the key signaling pathways involved.
Experimental Protocols
This section provides detailed methodologies for the key in vitro enzyme inhibition assays used to assess the cross-reactivity of this compound.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
Principle: This colorimetric assay measures the hydrolysis of the substrate 4-nitrophenyl acetate (B1210297) (4-NPA) by MAGL, which produces the chromogenic product 4-nitrophenol, detectable at 405 nm.
Materials:
-
Human recombinant MAGL
-
4-Nitrophenyl acetate (4-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) BSA
-
This compound (NAM) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of NAM and reference inhibitors in DMSO.
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the diluted inhibitor or DMSO (for control) to the respective wells.
-
Add 10 µL of the MAGL enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 4-NPA solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percent inhibition is calculated as: (1 - (Rate of inhibitor well / Rate of control well)) * 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Principle: This fluorometric assay measures the hydrolysis of the fluorogenic substrate arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) by FAAH, which releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).
Materials:
-
Human recombinant FAAH
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
This compound (NAM) and reference inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of NAM and reference inhibitors in DMSO.
-
In a 96-well plate, add 80 µL of assay buffer to each well.
-
Add 10 µL of the diluted inhibitor or DMSO to the respective wells.
-
Add 10 µL of the FAAH enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of AAMCA solution to each well.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30 minutes.
-
Calculate the rate of reaction (change in fluorescence per minute).
-
Calculate the percent inhibition and determine the IC50 value as described for the MAGL assay.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX enzymes through the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is monitored by the change in absorbance at 590 nm.
Materials:
-
Ovine COX-1 and human recombinant COX-2
-
Arachidonic acid
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
This compound (NAM) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of NAM and reference inhibitors in DMSO.
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the diluted inhibitor or DMSO to the respective wells.
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Add 10 µL of TMPD solution to each well.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 values.
Lipoxygenase (LOX) Inhibition Assay
Principle: This spectrophotometric assay measures the formation of hydroperoxides from the oxidation of a fatty acid substrate (e.g., arachidonic acid) by lipoxygenase, which can be detected by an increase in absorbance at 234 nm.
Materials:
-
Soybean lipoxygenase (or specific human recombinant LOX isoforms)
-
Arachidonic acid
-
Assay Buffer: 0.1 M Borate buffer, pH 9.0
-
This compound (NAM) and reference inhibitors
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare serial dilutions of NAM and reference inhibitors in DMSO.
-
In a UV-transparent plate or cuvette, add the assay buffer.
-
Add the diluted inhibitor or DMSO.
-
Add the lipoxygenase enzyme solution and pre-incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Immediately measure the increase in absorbance at 234 nm for 5-10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 values.
Conclusion
This compound is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL). The available data strongly suggest that it does not significantly interact with other major lipid-metabolizing enzymes such as FAAH, COX-1, COX-2, or various lipoxygenases at concentrations where it effectively inhibits MAGL. This high degree of selectivity makes NAM an invaluable tool for researchers studying the specific roles of the 2-AG signaling pathway. For drug development professionals, the selectivity of NAM provides a promising scaffold for designing therapeutic agents that can modulate the endocannabinoid system with minimal off-target effects on the arachidonic acid cascade, thereby potentially avoiding the side effects associated with non-selective lipid metabolism inhibitors. Further studies directly assessing the inhibitory potential of NAM against a broader range of lipoxygenases would provide an even more complete picture of its cross-reactivity profile.
Validating the On-Target Effects of N-Methylarachidonamide Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methylarachidonamide (methanandamide), a synthetic analog of the endocannabinoid anandamide (B1667382), has been instrumental in elucidating the complex pharmacology of the endocannabinoid system. Its increased metabolic stability compared to anandamide makes it a valuable tool for in vivo studies. However, validating its on-target effects is crucial to accurately interpret experimental outcomes. This guide provides a comprehensive comparison of this compound's performance in various knockout (KO) animal models, offering insights into its receptor engagement and potential off-target activities. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid researchers in designing and interpreting their studies.
Unraveling On-Target Effects: this compound in Knockout Models
The primary targets of this compound are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). However, evidence suggests its interaction with other receptors, including the Transient Receptor Potential Vanilloid 1 (TRPV1). Knockout models, where a specific gene for a receptor is inactivated, are the gold standard for validating the involvement of that receptor in a drug's mechanism of action.
Cannabinoid Receptor Type 1 (CB1) Knockout Models
Studies utilizing CB1 knockout mice have revealed that while many of the canonical cannabinoid effects of this compound are mediated through CB1, some of its actions are independent of this receptor. This contrasts with Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, whose effects are largely abolished in CB1 knockout mice.
One key study demonstrated that this compound produced similar decreases in lever-pressing response rates in both wild-type and CB1 knockout mice, suggesting a non-CB1-mediated mechanism for this particular behavioral effect[1]. This finding is critical for researchers investigating the motivational and motor effects of this compound.
Fatty Acid Amide Hydrolase (FAAH) Knockout Models
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide. In FAAH knockout mice, endogenous anandamide levels are elevated. Studies in these models show that many of the behavioral effects of anandamide, such as analgesia, catalepsy, and hypothermia, are absent in mice lacking both FAAH and CB1 receptors, confirming the primary role of CB1 in these anandamide-mediated responses. While not directly studying this compound, these findings provide a valuable comparative context for understanding the on-target effects of N-acylethanolamines.
Transient Receptor Potential Vanilloid 1 (TRPV1) Knockout Models
The TRPV1 receptor, a non-selective cation channel, is another recognized target for anandamide and, by extension, this compound. In anesthetized rats, the initial hypotensive and bradycardic effects of this compound were shown to be mediated by TRPV1, while the subsequent prolonged decrease in blood pressure was CB1-dependent[2]. This highlights a dual-receptor mechanism for the cardiovascular effects of this compound.
Comparative Data Summary
The following tables summarize the quantitative data from key studies comparing the effects of this compound and other cannabinoids in wild-type and knockout mouse models.
Table 1: Effect of Cannabinoids on Lever Pressing Behavior in Wild-Type (WT) and CB1 Knockout (KO) Mice
| Compound | Genotype | Effect on Lever Pressing | Reference |
| This compound | WT | Dose-dependent decrease | [1] |
| CB1 KO | Similar dose-dependent decrease | [1] | |
| Δ⁹-THC | WT | Dose-dependent decrease | [1] |
| CB1 KO | No significant effect | [1] |
Table 2: Cardiovascular Effects of this compound in Anesthetized Rats
| Effect | Receptor Involvement | Antagonist Effect | Reference |
| Initial Bradycardia & Hypotension | TRPV1 | Blocked by capsazepine | [2] |
| Prolonged Hypotension | CB1 | Blocked by SR141716A | [2] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to facilitate the replication and extension of these findings.
Catalepsy Test (Bar Test)
Purpose: To assess motor immobility, a characteristic effect of CB1 receptor agonists.
Protocol:
-
Gently place the mouse's forepaws on a horizontal bar (0.5 cm in diameter) suspended 4 cm above a flat surface.
-
Start a stopwatch immediately.
-
Record the latency (in seconds) for the mouse to remove both forepaws from the bar.
-
A cut-off time of 180 seconds is typically used.
Hot Plate Test
Purpose: To measure the response to a thermal pain stimulus, a common assay for analgesia.
Protocol:
-
Place the mouse on a metal surface maintained at a constant temperature (e.g., 55°C).
-
Start a stopwatch immediately.
-
Observe the mouse for nociceptive behaviors, such as hind paw licking, flicking, or jumping.
-
Record the latency (in seconds) to the first clear pain response.
-
Remove the mouse from the hot plate immediately after the response to avoid tissue damage. A cut-off time (e.g., 30-60 seconds) should be established.
Von Frey Test
Purpose: To assess mechanical allodynia (pain in response to a non-painful stimulus).
Protocol:
-
Place the mouse on an elevated mesh platform, allowing access to the plantar surface of the hind paws.
-
Allow the mouse to acclimate for at least 30 minutes.
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of a hind paw.
-
A positive response is a sharp withdrawal or licking of the paw.
-
The 50% withdrawal threshold is determined using the up-down method.
Open Field Test
Purpose: To assess general locomotor activity and anxiety-like behavior.
Protocol:
-
Place the mouse in the center of a square arena (e.g., 40x40 cm) with walls to prevent escape.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Use an automated tracking system or manual scoring to measure parameters such as:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Rearing frequency.
-
Elevated Plus Maze
Purpose: To assess anxiety-like behavior based on the conflict between the drive to explore and the aversion to open spaces.
Protocol:
-
The maze consists of two open arms and two enclosed arms, elevated above the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow for validating its on-target effects.
Caption: Signaling pathways of this compound.
References
- 1. Differential effects of delta9-tetrahydrocannabinol and methanandamide in CB1 knockout and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anandamide and methanandamide induce both vanilloid VR1- and cannabinoid CB1 receptor-mediated changes in heart rate and blood pressure in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating N-Methylarachidonamide Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone. This guide provides an objective comparison of key methodologies for validating N-Methylarachidonamide (NMA) target engagement in vivo, offering insights into their principles, experimental protocols, and the quantitative data they generate. This information is intended to aid in the selection of the most appropriate biomarker strategy for preclinical and clinical studies.
This compound (NMA), a less-studied analog of the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine or AEA), is an endogenous lipid signaling molecule. Like anandamide, NMA interacts with cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system.[1] Validating the engagement of novel therapeutics with the CB1 receptor is crucial for the development of drugs targeting the endocannabinoid system for a variety of therapeutic areas, including pain, anxiety, and neurodegenerative diseases.
This guide will compare three prominent methods for assessing NMA target engagement in vivo:
-
Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for measuring NMA levels in biological matrices.
-
In Vivo Microdialysis: A technique for sampling the extracellular fluid in specific tissue regions to measure unbound NMA concentrations.
-
Positron Emission Tomography (PET) Imaging: A non-invasive imaging technique to visualize and quantify the binding of a radiolabeled ligand to the CB1 receptor.
Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate method for validating NMA target engagement depends on several factors, including the specific research question, the required sensitivity and spatial resolution, and the invasiveness of the procedure. The following table summarizes the key characteristics of the three highlighted techniques.
| Feature | Direct Quantification (LC-MS/MS) | In Vivo Microdialysis | Positron Emission Tomography (PET) |
| Principle | Direct measurement of NMA concentration in tissue homogenates or plasma. | Collection of unbound NMA from the extracellular space via a semi-permeable membrane. | Non-invasive imaging of a radiolabeled tracer that competes with NMA for CB1 receptor binding.[2][3][4] |
| Data Output | Total NMA concentration (ng/mL or pmol/g tissue). | Extracellular NMA concentration (nM or pM). | Receptor occupancy (%), binding potential. |
| Sensitivity | High (sub-ng/mL to pg/mL).[5] | High (pM to nM range). | Moderate to high, dependent on the radiotracer. |
| Temporal Resolution | Limited to discrete time points of sample collection. | High, allows for continuous monitoring of NMA levels.[6][7] | Moderate, dynamic scanning can track changes over time. |
| Spatial Resolution | Low, provides an average concentration for the entire tissue sample. | High, specific to the brain region where the probe is implanted.[7] | Moderate, depends on the resolution of the PET scanner. |
| Invasiveness | Requires tissue or blood sampling. | Invasive, requires surgical implantation of a probe.[8] | Non-invasive, requires injection of a radiotracer. |
| Throughput | High, can process many samples. | Low, labor-intensive and typically used in a small number of animals. | Moderate, limited by scanner availability and radiotracer synthesis. |
Experimental Protocols
Direct Quantification of NMA (as Anandamide) by LC-MS/MS
This protocol is adapted from validated methods for the quantification of anandamide in plasma and brain tissue.[5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., anandamide-d8).
-
Add 500 µL of ice-cold ethyl acetate/hexane (9:1, v/v) to precipitate proteins and extract the lipids.
-
Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 60% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for NMA (or anandamide) and the internal standard. For anandamide, this is typically m/z 348.3 → 62.1.
-
In Vivo Microdialysis for NMA Measurement
This protocol outlines the general steps for performing in vivo microdialysis to measure extracellular NMA levels in the brain.[6][7][8][9]
1. Probe Implantation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).
-
Allow the animal to recover from surgery before starting the experiment.
2. Microdialysis Procedure:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Immediately add an antioxidant and an inhibitor of fatty acid amide hydrolase (FAAH) to the collected samples to prevent NMA degradation.
3. Sample Analysis:
-
Analyze the dialysate samples for NMA concentration using a highly sensitive LC-MS/MS method as described above.
Positron Emission Tomography (PET) for CB1 Receptor Engagement
This protocol provides a general workflow for a PET imaging study to assess CB1 receptor occupancy.[2][3]
1. Radiotracer Administration:
-
Synthesize a suitable PET radiotracer that binds to the CB1 receptor (e.g., a radiolabeled CB1 antagonist).
-
Administer the therapeutic compound being tested to the animal at various doses.
-
After a predetermined time, inject the PET radiotracer intravenously.
2. PET Imaging:
-
Acquire dynamic PET scans over a period of time (e.g., 90-120 minutes) to measure the distribution and binding of the radiotracer in the brain.
-
A baseline scan without the therapeutic compound is also required for comparison.
3. Data Analysis:
-
Analyze the PET data to calculate the binding potential (BP) of the radiotracer in different brain regions.
-
Receptor occupancy is determined by the reduction in BP in the presence of the therapeutic compound compared to the baseline.
Signaling Pathways and Visualizations
NMA, like anandamide, primarily exerts its effects through the CB1 receptor, a G-protein coupled receptor (GPCR).[1] The binding of NMA to the CB1 receptor initiates a cascade of intracellular signaling events.
This compound (NMA) Signaling Pathway
Caption: NMA binding to the CB1 receptor activates the Gi/o protein, leading to downstream effects.
Experimental Workflow: LC-MS/MS for NMA Quantification
Caption: Workflow for quantifying NMA in biological samples using LC-MS/MS.
Logical Relationship: Comparison of Target Engagement Methods
Caption: Comparison of key attributes for NMA target engagement validation methods.
References
- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antarosmedical.com [antarosmedical.com]
- 4. researchgate.net [researchgate.net]
- 5. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Trends in in Vivo Neurochemical Monitoring by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N-Methylarachidonamide: A Comprehensive Guide for Laboratory Professionals
Ann Arbor, MI – For researchers, scientists, and drug development professionals, the proper disposal of N-Methylarachidonamide is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plan for this bioactive lipid. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
This compound, an analog of anandamide, is a compound that interacts with the human central cannabinoid (CB1) receptor.[1] As with many research chemicals, it should be considered hazardous until comprehensive toxicological data is available.[2] Therefore, cautious handling and adherence to prescribed disposal protocols are mandatory.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for the closely related compound, Arachidonoyl amide, advises to "not ingest, inhale, get in eyes, on skin, or on clothing" and to "wash thoroughly after handling."[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, also known as Arachidonoyl-N-methyl amide.
| Property | Value | Reference |
| CAS Number | 156910-29-1 | [1] |
| Molecular Formula | C₂₁H₃₅NO | [1] |
| Molecular Weight | 317.5 g/mol | [1] |
| Solubility in 0.1 M Na₂CO₃ | 1 mg/ml | [1] |
| Solubility in DMF | 10 mg/ml | [1] |
| Solubility in DMSO | 10 mg/ml | [1] |
| Solubility in Ethanol | 10 mg/ml | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The primary recommendation is to engage a licensed professional waste disposal service.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials).
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage should be at -20°C, as recommended for the pure compound.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide the waste disposal company with a complete characterization of the waste, including the Safety Data Sheet (SDS) for this compound (Arachidonoyl-N-methyl amide).
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of disposal. Follow your institution's and local regulatory requirements for hazardous waste documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
Essential Safety and Logistics for Handling N-Methylarachidonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-Methylarachidonamide, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are designed to offer clear, step-by-step guidance for safe laboratory operations.
Hazard Summary
This compound is an irritant to the skin, eyes, and respiratory system. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area to avoid exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye Protection | ANSI-compliant safety glasses with side shields should be worn. Chemical splash goggles are required when working with larger quantities.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or rubber) are recommended. It is important to use proper glove removal technique to avoid skin contact.[2] |
| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes must be worn. Lab coats should be fully buttoned.[1][2] |
| Respiratory Protection | Handle in a chemical fume hood with good ventilation. If exposure limits are exceeded, use a NIOSH-approved respirator.[2][3] |
Toxicological Data
The table below presents available toxicological information for this compound and similar compounds. Quantitative data for this compound is limited; therefore, data for related compounds is provided for context.
| Parameter | Value | Reference Compound |
| Acute Oral Toxicity (LD50) | 450 mg/kg (Rat) | N-Methylneodecanamide |
| Acute Dermal Toxicity (LD50) | 1800 mg/kg (Rat) | N-Methylneodecanamide |
| Primary Eye Irritation | Slight ocular irritant | N-Methylneodecanamide |
| Primary Skin Irritation | Slight dermal irritant | N-Methylneodecanamide |
| Skin Sensitization | Not a sensitizer | N-Methylneodecanamide |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials.
-
-
Preparation and Handling:
-
All handling of this compound must be conducted within a certified chemical fume hood.
-
Before starting, ensure all necessary PPE is worn correctly.
-
Use the smallest possible quantities for the experiment.
-
Avoid generating aerosols or dust.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
General Experimental Protocol:
-
Objective: To perform a standard laboratory procedure involving this compound.
-
Materials: this compound, appropriate solvents, glassware, and analytical equipment.
-
Procedure:
-
Prepare the work area inside the chemical fume hood by laying down an absorbent, disposable bench liner.
-
Accurately weigh the required amount of this compound using a tared weigh boat.
-
Carefully add the compound to the reaction vessel containing the solvent.
-
If heating is required, use a controlled heating mantle and monitor the reaction temperature closely.
-
Upon completion of the reaction, allow the mixture to cool to room temperature before proceeding with extraction or purification.
-
All transfers of solutions containing this compound should be done with care to avoid splashes.
-
-
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused product, contaminated PPE, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the waste and is kept tightly sealed when not in use.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Disposal Procedure:
-
This compound waste must be disposed of as hazardous waste.
-
Arrange for pickup and disposal by a licensed professional waste disposal service.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal.[4]
-
Emergency Procedures: Chemical Spill
In the event of a spill, follow these procedures immediately.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate spill area.
-
-
Assess the Spill:
-
If the spill is large or involves a highly volatile substance, evacuate the entire lab and call for emergency assistance.
-
-
Contain and Clean:
-
For a small, manageable spill, and if you are trained to do so, wear appropriate PPE.
-
Contain the spill using a chemical spill kit or absorbent material.
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Dispose of Waste:
-
Collect all contaminated materials in a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Caption: Chemical Spill Response Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
